Tetramethyllead
Description
Properties
IUPAC Name |
tetramethylplumbane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4CH3.Pb/h4*1H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOGZRUBTYCLHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Pb](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Pb, Array | |
| Record name | TETRAMETHYLLEAD | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4613 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | TETRAMETHYL LEAD | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0200 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0026123 | |
| Record name | Tetramethyl lead | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0026123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tetramethyllead appears as colorless liquid, dyed red, orange or blue. Has a slight musty odor. Used as an antiknock additive for gasolines; component of mixed alkyl leads for gasoline additives. (EPA, 1998), Colorless liquid (unless dyed red, orange, or blue) with a fruity odor. [Note: Main usage is in anti-knock additives for gasoline.] [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
| Record name | TETRAMETHYLLEAD | |
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| Record name | Tetramethyl lead | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | TETRAMETHYL LEAD | |
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Boiling Point |
230 °F at 10 mmHg Decomposes above 212 °F (EPA, 1998), 110 °C, at 1.33kPa: 110 °C | |
| Record name | TETRAMETHYLLEAD | |
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| Record name | TETRAMETHYL LEAD | |
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| Record name | TETRAMETHYL LEAD | |
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Flash Point |
100.4 °F (EPA, 1998), 100 °F (open cup), 100 °F (38 °C) (closed cup), 37.8 °C c.c. | |
| Record name | TETRAMETHYLLEAD | |
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| Record name | TETRAMETHYL LEAD | |
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| Record name | TETRAMETHYL LEAD | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Solubility |
Insoluble (NTP, 1992), Slightly soluble in benzene, petroleum ether, alcohol, SLIGHTLY SOL IN ETHYL ETHER; MISCIBLE IN FATS & OILS, In water, 15 mg/L at 25 °C, Solubility in water: none | |
| Record name | TETRAMETHYLLEAD | |
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| Record name | TETRAMETHYL LEAD | |
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| Record name | TETRAMETHYL LEAD | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Density |
1.995 (EPA, 1998) - Denser than water; will sink, 1.995 g/cu cm at 20 °C, Relative density (water = 1): 2.0 | |
| Record name | TETRAMETHYLLEAD | |
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| Record name | TETRAMETHYL LEAD | |
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| Record name | TETRAMETHYL LEAD | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Vapor Density |
6.5 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 6.5 (Air= 1), Relative vapor density (air = 1): 6.5 | |
| Record name | TETRAMETHYLLEAD | |
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| Record name | TETRAMETHYL LEAD | |
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| Record name | TETRAMETHYL LEAD | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Vapor Pressure |
22 mmHg at 68 °F (EPA, 1998), 26.0 [mmHg], 26 mm Hg at 20 °C, Vapor pressure, kPa at 20 °C: 3.0 | |
| Record name | TETRAMETHYLLEAD | |
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Color/Form |
Colorless liquid (/often/ dyed red, orange, or blue /for use in coimmercial gasoline/), In commerce it is usually dyed red, orange, or blue | |
CAS No. |
75-74-1 | |
| Record name | TETRAMETHYLLEAD | |
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| Record name | Tetramethyllead | |
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| Record name | Tetramethyl lead | |
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| Record name | Tetramethyl lead | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |
| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
| Record name | Plumbane, tetramethyl- | |
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| Record name | Tetramethyl lead | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0026123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetramethyllead | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.816 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | TETRAMETHYLLEAD | |
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| Record name | TETRAMETHYL LEAD | |
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| Record name | TETRAMETHYL LEAD | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Plumbane, tetramethyl- | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/TP481908.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-17.5 °F (EPA, 1998), -30.2 °C, -27.5 °C | |
| Record name | TETRAMETHYLLEAD | |
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| URL | https://cameochemicals.noaa.gov/chemical/4613 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | TETRAMETHYL LEAD | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1677 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | TETRAMETHYL LEAD | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0200 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
A Technical Guide to the Laboratory Synthesis of Tetramethyllead
Audience: Researchers, scientists, and chemical development professionals.
Disclaimer: Tetramethyllead (TML) is an extremely toxic, volatile, and flammable organometallic compound. Its synthesis and handling should only be attempted by trained professionals in a well-equipped laboratory with appropriate engineering controls, including a high-performance fume hood and personal protective equipment. Exposure can be fatal and may occur through inhalation, skin absorption, or ingestion.[1][2][3][4]
Introduction
This compound, Pb(CH₃)₄, is an organolead compound historically significant as a gasoline antiknock additive.[1] In a research context, it has been studied for its unique chemical properties and as a source of methyl radicals upon thermal decomposition.[5] Due to its extreme toxicity and environmental persistence, its use has been almost entirely phased out.[1][4] This guide details established laboratory-scale synthesis methods, with a strong emphasis on the critical safety measures required for its handling.
Critical Safety and Handling
This compound is a potent neurotoxin that affects the central nervous system, kidneys, and cardiovascular system.[1][3] Symptoms of exposure can be delayed and include insomnia, delirium, seizures, and coma.[1][2][6]
-
Engineering Controls: All manipulations must be conducted in a certified chemical fume hood. Operations should be designed to be performed in a closed system where possible.
-
Personal Protective Equipment (PPE): Wear appropriate personal protective clothing, including a lab coat, chemical-resistant gloves (e.g., Viton or a suitable laminate), and splash goggles. A full-face respirator with an appropriate cartridge may be necessary.[3][4][6]
-
Handling: TML is a flammable liquid.[6] Keep away from heat, sparks, and open flames. It is incompatible with strong oxidizers.[3] High heat can cause explosive decomposition.[1]
-
Spills and Waste: Have spill control materials (e.g., sand or other non-combustible absorbent) readily available.[6] All waste must be treated as hazardous and disposed of according to institutional and governmental regulations.
Exposure Limits and First Aid
-
Exposure Limits: The OSHA permissible exposure limit (PEL) and NIOSH recommended exposure limit (REL) are both 0.075 mg/m³ as a time-weighted average.[1][4]
-
First Aid: In case of exposure, immediately seek medical attention.
Physical and Chemical Properties
The key physical and chemical properties of this compound are summarized below.
| Property | Value | Citations |
| Chemical Formula | C₄H₁₂Pb | [1] |
| Molar Mass | 267.3 g·mol⁻¹ | [1] |
| Appearance | Colorless, highly refractive liquid | [1] |
| Odor | Sweet, fruity | [1][3] |
| Density | 1.995 g/cm³ (at 20 °C) | [1] |
| Melting Point | -27.5 °C | [1] |
| Boiling Point | 110 °C (Decomposes) | [1][3] |
| Flash Point | 37.8 °C (closed cup) | [1] |
| Vapor Pressure | 23 mmHg (at 20 °C) | [3] |
| Solubility in Water | Very low (0.002%) | [3] |
| Solubility | Soluble in ether, alcohol | [1] |
Synthesis Methodologies
Several methods for the synthesis of this compound have been reported. The Grignard reaction is generally the most suitable and reliable for laboratory-scale preparation.[5][7]
Method 1: Grignard Reagent Synthesis
This method involves the reaction of a methylmagnesium halide (a Grignard reagent) with lead(II) chloride. The reaction proceeds via a disproportionation mechanism.[1] It is considered a good method, providing this compound as the only ether-soluble product in good yield.[5][7]
Overall Reaction: 2 PbCl₂ + 4 CH₃MgCl → (CH₃)₄Pb + Pb + 4 MgCl₂
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a drying tube (e.g., filled with CaCl₂), and a pressure-equalizing dropping funnel. All glassware must be thoroughly dried in an oven and assembled hot under a stream of dry nitrogen or argon gas to ensure anhydrous conditions.
-
Grignard Reagent Preparation: Place magnesium turnings in the flask. Add a small crystal of iodine as an initiator.[8] Prepare a solution of methyl iodide or methyl chloride in anhydrous diethyl ether or tetrahydrofuran (THF) and add it to the dropping funnel. Add a small portion of the methyl halide solution to the magnesium. The reaction should initiate, indicated by bubbling and a loss of the iodine color. Once initiated, add the remaining methyl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.
-
Reaction with Lead(II) Chloride: Prepare a slurry of finely powdered, anhydrous lead(II) chloride in anhydrous ether or THF. Cool the prepared Grignard reagent in an ice bath. Slowly add the lead(II) chloride slurry to the Grignard reagent via a powder funnel or by careful portion-wise addition under a positive pressure of inert gas.
-
Reaction Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. The reaction mixture will be a dark grey slurry. Cautiously quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer. Extract the aqueous layer and the solid sludge several times with diethyl ether. Combine all organic extracts.
-
Purification: Wash the combined ether extracts with water and then with a saturated brine solution. Dry the ether solution over anhydrous magnesium sulfate. Filter the solution to remove the drying agent. The solvent can be carefully removed by distillation at atmospheric pressure. The crude this compound can then be purified by fractional distillation under reduced pressure. Caution: TML decomposes above 100 °C; distillation must be performed carefully at lower temperatures under vacuum.[9]
Caption: Workflow for the laboratory synthesis of this compound via the Grignard method.
Method 2: Reaction with Sodium-Lead Alloy
This is one of the earliest reported methods for synthesizing tetraalkyllead compounds and formed the basis for early commercial production of the related tetraethyllead.[5][10] It involves reacting a methyl halide, such as methyl iodide or methyl chloride, with a sodium-lead alloy.[5]
Overall Reaction (idealized): 4 NaPb + 4 CH₃Cl → (CH₃)₄Pb + 4 NaCl + 3 Pb
This method is often less practical for modern laboratory use due to the need to prepare the reactive alloy and the typically lower yields and more difficult workup compared to the Grignard method.[11] Catalysts, such as aluminum compounds, have been used in industrial settings to improve yields.[12]
-
Alloy Preparation: A sodium-lead alloy (e.g., with a 1:1 or 1:4 Na:Pb molar ratio) is prepared by melting lead in a crucible under an inert atmosphere and carefully adding metallic sodium in portions. This is a hazardous procedure that must be performed with extreme caution.
-
Reaction: The crushed or powdered alloy is placed in a high-pressure autoclave or a robust reaction vessel equipped for vigorous stirring.
-
Reagent Addition: Liquid methyl chloride is added to the vessel, which is then sealed. Catalysts, such as an aluminum alkyl, may be included.[12]
-
Reaction Conditions: The mixture is heated and stirred under pressure for several hours. The synthesis requires rigorous control due to the high vapor pressure of the reactants and products.[12]
-
Workup and Purification: After cooling and venting the reactor, the product is typically separated from the lead sludge and sodium chloride by steam distillation, followed by further purification as described in Method 1.[11][12]
Caption: Logical flow for the synthesis of this compound using the sodium-lead alloy method.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - Tetramethyl lead (as Pb) [cdc.gov]
- 4. nj.gov [nj.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. chem.tf.chiba-u.jp [chem.tf.chiba-u.jp]
- 8. Grignard reagent - Wikipedia [en.wikipedia.org]
- 9. This compound | Pb(CH3)4 | CID 6394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Tetraethyllead - Wikipedia [en.wikipedia.org]
- 12. US3188333A - Preparation of tetramethyl lead - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Tetramethyllead
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethyllead (TML), with the chemical formula (CH₃)₄Pb, is an organometallic compound that historically saw widespread use as an antiknock additive in gasoline.[1][2][3] Despite its phasing out in many countries due to environmental and health concerns, its unique chemical properties and toxicological profile continue to be of interest to researchers in various fields, including toxicology, environmental science, and organometallic chemistry. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a visualization of its metabolic pathway.
Physical Properties of this compound
This compound is a colorless, volatile liquid with a slightly sweet or fruity odor.[4][5][6] It is often dyed red, orange, or blue for commercial purposes.[4][5] It is denser than water and is insoluble in water, but soluble in many organic solvents such as benzene, petroleum ether, and alcohol.[4][5][6][7]
Table 1: Quantitative Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₄H₁₂Pb | [5] |
| Molecular Weight | 267.34 g/mol | [5] |
| CAS Number | 75-74-1 | [5] |
| Appearance | Colorless liquid | [4][5] |
| Odor | Slightly sweet, fruity | [4][5][6] |
| Density | 1.995 g/cm³ at 20 °C | [1] |
| Melting Point | -27.5 °C (-17.5 °F) | [1] |
| Boiling Point | 110 °C (230 °F) at 760 mmHg | [1] |
| Vapor Pressure | 22 mmHg at 20 °C (68 °F) | [8] |
| Flash Point | 37.8 °C (100.0 °F) (closed cup) | [1] |
| Water Solubility | Insoluble | [7] |
| Solubility in Organic Solvents | Soluble in benzene, petroleum ether, alcohol | [4][5][6][7] |
| Refractive Index | 1.5128 at 20 °C | [8] |
| Viscosity | 0.57 cP at 20 °C | |
| Heat of Combustion | -3285 kJ/mol | [9] |
| Heat of Vaporization | 34.5 kJ/mol | [9] |
| Ionization Potential | 8.50 eV | [6] |
| Lower Explosive Limit | 1.8% |
Chemical Properties of this compound
This compound is a relatively stable compound but is sensitive to heat, light, and strong oxidizing agents.[4] It is a flammable liquid and poses a moderate fire risk.[4]
Decomposition: Upon heating to temperatures above 90-100 °C, this compound can decompose, potentially explosively, to form elemental lead and methyl radicals.[10] This thermal decomposition was the basis of early experiments to generate free methyl radicals for research purposes.[10] The decomposition can also produce toxic fumes of lead and carbon monoxide.[4][5][11]
Reactivity with Oxidizers: this compound can react vigorously with strong oxidizing agents.[4][5]
Incompatibilities: It is incompatible with strong acids and chemically active metals.[5]
Experimental Protocols
Synthesis of this compound
Two primary methods for the laboratory and industrial synthesis of this compound are the Grignard reaction and the reaction of a sodium-lead alloy with methyl chloride.
1. Grignard Synthesis
This method involves the reaction of a Grignard reagent, typically methylmagnesium chloride (CH₃MgCl), with lead(II) chloride (PbCl₂).[10][12]
-
Reaction: 2 PbCl₂ + 4 CH₃MgCl → (CH₃)₄Pb + Pb + 4 MgCl₂
-
Methodology:
-
All glassware must be thoroughly dried to exclude moisture, as Grignard reagents are highly reactive with water.
-
Methylmagnesium chloride is prepared in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Lead(II) chloride is added to the Grignard solution, and the mixture is stirred.
-
The reaction is typically exothermic and may require cooling to control the reaction rate.
-
After the reaction is complete, the mixture is hydrolyzed, usually with a dilute acid.
-
The organic layer containing this compound is separated.
-
The this compound can be purified by distillation under reduced pressure.[10]
-
2. Sodium-Lead Alloy Method
This was a common industrial method for producing this compound.[13]
-
Reaction: 4 NaPb + 4 CH₃Cl → (CH₃)₄Pb + 4 NaCl + 3 Pb
-
Methodology:
-
A sodium-lead alloy (NaPb) is reacted with methyl chloride under pressure.
-
The reaction often requires a catalyst, such as an aluminum compound.[14][15]
-
The reaction is carried out in an autoclave at elevated temperatures and pressures.[13]
-
After the reaction, the this compound is separated from the solid byproducts (NaCl and excess Pb) by steam distillation.[14]
-
Determination of Physical and Chemical Properties
A variety of analytical techniques are employed to characterize this compound.
-
Gas Chromatography (GC): GC is used to separate this compound from other volatile compounds, particularly in gasoline samples. It can be coupled with various detectors for quantification.[16]
-
Mass Spectrometry (MS): GC-MS is a powerful tool for the identification and quantification of this compound. The mass spectrum of this compound shows a characteristic pattern of lead isotopes and fragmentation.[17][18]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): GC-ICP-MS offers very high sensitivity and selectivity for the analysis of organolead compounds, including this compound, in environmental samples.[19][20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of this compound.[7]
-
Calorimetry: Rotating-bomb calorimetry has been used to determine the heat of formation of this compound.[4][21]
-
Vapor Pressure Measurement: The vapor pressure of this compound can be measured using various methods, such as a static or dynamic apparatus, over a range of temperatures.
Metabolic and Toxic Pathway of this compound
This compound is highly toxic and can be absorbed through inhalation, ingestion, and skin contact.[2][22] Its toxicity is primarily due to its metabolism in the body.
The primary metabolic pathway involves the oxidative dealkylation of this compound in the liver, catalyzed by cytochrome P-450 enzymes.[2] This process converts this compound into the highly neurotoxic metabolite, trimethyllead ((CH₃)₃Pb⁺).[2] Trimethyllead is then slowly further metabolized to inorganic lead (Pb²⁺), which can accumulate in bone and other tissues, leading to chronic lead poisoning.[2]
Caption: Metabolic pathway of this compound.
Conclusion
This compound possesses a unique set of physical and chemical properties that made it an effective antiknock agent but also a significant environmental and health hazard. Understanding these properties, the methods for its synthesis and analysis, and its metabolic fate is crucial for researchers in toxicology, environmental remediation, and related scientific disciplines. The information presented in this guide provides a detailed technical foundation for professionals working with or studying this important organometallic compound.
References
- 1. McCampbell Analytical, Inc. - Environmental [mccampbell.com]
- 2. kansashealthsystem.com [kansashealthsystem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound: heat of formation by rotating-bomb calorimetry (Journal Article) | OSTI.GOV [osti.gov]
- 5. Cas 75-74-1,this compound | lookchem [lookchem.com]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - Tetramethyl lead (as Pb) [cdc.gov]
- 7. This compound(75-74-1) 1H NMR [m.chemicalbook.com]
- 8. This compound | Pb(CH3)4 | CID 6394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Tetraethyllead | Pb(C2H5)4 | CID 6511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Tetraethyllead [webbook.nist.gov]
- 12. chem.tf.chiba-u.jp [chem.tf.chiba-u.jp]
- 13. pubs.acs.org [pubs.acs.org]
- 14. US3188333A - Preparation of tetramethyl lead - Google Patents [patents.google.com]
- 15. US3048610A - Process for making tetramethyl lead - Google Patents [patents.google.com]
- 16. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 17. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 18. DETERMINATION OF this compound AND TETRAETHYLLEAD IN GASOLINE BY MASS SPECTROMETRY (Journal Article) | OSTI.GOV [osti.gov]
- 19. alsglobal.com [alsglobal.com]
- 20. sabcs.ca [sabcs.ca]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Tetramethyl lead - Hazardous Agents | Haz-Map [haz-map.com]
"tetramethyllead CAS number and molecular structure"
CAS Number: 75-74-1
Molecular Formula: C₄H₁₂Pb
This technical guide provides an in-depth overview of tetramethyllead (TML), a significant organometallic compound. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, synthesis protocols, and toxicological profile.
Molecular Structure and Properties
This compound is an organolead compound characterized by a central lead atom covalently bonded to four methyl groups.[1] The molecule adopts a tetrahedral geometry. It is a colorless, volatile liquid with a slightly sweet odor, although it was often dyed in its application as a gasoline additive.[2]
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference(s) |
| Molecular Weight | 267.34 g/mol | [3] |
| Appearance | Colorless liquid | [4] |
| Density | 1.995 g/cm³ (at 20 °C) | [4] |
| Melting Point | -27.5 °C | [4] |
| Boiling Point | 110 °C | [4] |
| Flash Point | 37.8 °C | [4] |
| Vapor Pressure | 26 mmHg (at 20°C) | [5] |
| Solubility | Insoluble in water; soluble in organic solvents like ether and alcohol. | [4][6] |
Spectroscopic Data
| Spectrum Type | Data | Reference(s) |
| ¹H NMR (in CCl₄) | δ 0.712 ppm | [3] |
| Mass Spectrum | The PbCH₃⁺ ion is one of the principal ions. | [5] |
Synthesis of this compound
Several methods for the synthesis of this compound have been documented. The following are key experimental approaches.
Experimental Protocol 1: Grignard Reaction
This method involves the reaction of a Grignard reagent, methylmagnesium chloride, with lead(II) chloride.[1]
Reaction:
4 CH₃MgCl + 2 PbCl₂ → (CH₃)₄Pb + Pb + 4 MgCl₂
Methodology:
While detailed modern protocols are scarce due to the compound's hazardous nature and discontinued use, historical accounts describe the reaction of methylmagnesium chloride with lead(II) chloride in diethyl ether.[1] The process yields this compound as the primary ether-soluble product.[1] Extreme care is necessary due to the high volatility of both methyl chloride (a precursor to the Grignard reagent) and the this compound product.[4]
Experimental Protocol 2: Reaction with Sodium-Lead Alloy
This industrial method involves the reaction of methyl chloride with a sodium-lead alloy.[7]
Reaction:
4 NaPb + 4 CH₃Cl → (CH₃)₄Pb + 4 NaCl + 3 Pb
Methodology:
The synthesis is typically carried out in an autoclave. A sodium-lead alloy (commonly NaPb) is reacted with methyl chloride.[7][8] The reaction often requires a catalyst, such as an aluminum-based catalyst, to achieve reasonable yields of 60-75% in a shorter time frame.[8] The reaction conditions, including temperature and pressure, must be carefully controlled due to the high vapor pressure of the reactants and products.[8] After the reaction, this compound is recovered from the reaction mass, which also contains lead and sodium chloride.[8]
Experimental Protocol 3: Using Dimethylzinc
An older method involves the reaction of dimethylzinc with lead(II) chloride.[1]
Reaction:
2 (CH₃)₂Zn + 2 PbCl₂ → (CH₃)₄Pb + Pb + 2 ZnCl₂
Methodology:
Toxicology and Biological Effects
This compound is highly toxic and can be absorbed through inhalation, skin contact, and ingestion.[4] It primarily affects the central nervous system, kidneys, and cardiovascular system.[4]
Acute Toxicity Data
| Test Type | Route of Exposure | Species | Dose/Duration | Reference(s) |
| LD₅₀ | Oral | Rat | 105 mg/kg | [6] |
| LC | Inhalation | Rat | >9840 mg/m³/1H | [6] |
| LD₅₀ | Intraperitoneal | Rat | 90 mg/kg | [6] |
| LD₅₀ | Intravenous | Rat | 88 mg/kg | [6] |
Mechanism of Toxicity: Inhibition of Heme Synthesis
The primary mechanism of lead toxicity, including from its organic forms like this compound, is the disruption of the heme biosynthesis pathway.[9][10] Lead inhibits several key enzymes in this pathway, leading to an accumulation of precursors and a deficiency in heme.[9] Heme is a crucial component of hemoglobin, cytochromes, and other essential proteins.[9]
The following diagram illustrates the points of inhibition by lead (Pb²⁺), the metabolic product of this compound, in the heme synthesis pathway.
Caption: Inhibition of Heme Synthesis by Lead.
Neurotoxicity
Organic lead compounds are potent neurotoxins.[11] The neurotoxic effects of lead are complex and involve multiple mechanisms, including interference with neurotransmitter systems and disruption of calcium-dependent cellular processes.[12] Lead can cross the blood-brain barrier and accumulate in the brain, leading to a range of neurological symptoms such as insomnia, delirium, seizures, and coma.[4][12]
The following diagram illustrates the logical flow from exposure to neurotoxic effects.
Caption: Pathway from this compound Exposure to Neurotoxicity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | Pb(CH3)4 | CID 6394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound(75-74-1) 1H NMR [m.chemicalbook.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. Cas 75-74-1,this compound | lookchem [lookchem.com]
- 7. Methyl chloride reacts with sodium lead alloy to give the end product: A).. [askfilo.com]
- 8. US3188333A - Preparation of tetramethyl lead - Google Patents [patents.google.com]
- 9. esmed.org [esmed.org]
- 10. Lead toxicity and heme biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Severe neurotoxicity following ingestion of tetraethyl lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Genesis of an Antiknock Agent: A Technical History of Tetramethyllead Synthesis
A comprehensive guide to the historical development of tetramethyllead (TML) synthesis, detailing the evolution of its chemical production from early laboratory curiosities to large-scale industrial manufacturing. This document is intended for researchers, scientists, and professionals in related fields, providing a detailed overview of the core synthetic methodologies, experimental protocols, and quantitative data associated with the production of this compound.
Introduction
This compound (TML), an organolead compound with the formula Pb(CH₃)₄, played a significant role in the history of the automotive industry as a potent antiknock agent in gasoline. Its ability to increase the octane rating of fuel allowed for the development of higher-compression engines, leading to improved performance and fuel efficiency. This guide traces the historical trajectory of TML synthesis, from its initial discovery in the 19th century through the development of various laboratory and industrial-scale production methods.
Early Synthetic Explorations
The first synthesis of this compound is credited to the French chemist Auguste Cahours in 1861.[1] Cahours reported two distinct methods for its preparation, laying the groundwork for future developments in organolead chemistry.
Cahours' Methods (1861)
-
Reaction of Methyl Iodide with a Sodium-Lead Alloy: This method involved the reaction of methyl iodide with a 5:1 sodium-lead alloy. The resulting TML was extracted with ether, followed by evaporation of the solvent.[1]
-
Reaction of Dimethylzinc with Lead(II) Chloride: Cahours also reported the synthesis of TML through the reaction of dimethylzinc with lead(II) chloride. This method was noted for producing a purer product in higher yield compared to the alloy method at the time.[1]
It is important to note that the original publications by Cahours lacked detailed experimental procedures, a common characteristic of scientific papers from that era. Later, in an effort to verify and improve upon Cahours' work, Russian chemist Alexander Butlerov repeated the synthesis using dimethylzinc and lead(II) chloride, successfully producing TML and correcting its boiling point to 110 °C.[1]
The Grignard Synthesis: A Refined Laboratory Approach
A significant advancement in the laboratory synthesis of tetraalkyllead compounds came in 1916 with the work of German chemists Gerhard Grüttner and Erich Krause. They successfully applied the recently discovered Grignard reaction to synthesize this compound.
The Grignard synthesis involves the reaction of a methyl Grignard reagent, typically methylmagnesium chloride (CH₃MgCl), with a lead(II) salt, such as lead(II) chloride (PbCl₂), in an ether solvent. This method proved to be efficient, providing good yields of TML.[2]
Experimental Protocol: Grignard Synthesis of this compound
This protocol is a generalized representation based on established Grignard reaction procedures for organometallic synthesis.
Materials:
-
Magnesium turnings
-
Methyl chloride (or methyl iodide/bromide)
-
Anhydrous diethyl ether
-
Lead(II) chloride (PbCl₂)
-
Apparatus for Grignard reaction (three-necked flask, condenser, dropping funnel, stirrer)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and mechanical stirrer, place magnesium turnings under an inert atmosphere. Add a small crystal of iodine to activate the magnesium. A solution of methyl chloride in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the reaction. Once the reaction starts, the remaining methyl chloride solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.
-
Reaction with Lead(II) Chloride: The freshly prepared methylmagnesium chloride solution is cooled in an ice bath. A suspension of finely powdered lead(II) chloride in anhydrous diethyl ether is added portion-wise to the stirred Grignard reagent.
-
Reaction Completion and Work-up: After the addition of lead(II) chloride is complete, the reaction mixture is stirred at room temperature for several hours to ensure complete reaction. The reaction is then quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction and Purification: The ethereal layer is separated, and the aqueous layer is extracted with additional portions of diethyl ether. The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate. The solvent is removed by distillation.
-
Isolation of this compound: The crude TML is purified by fractional distillation under reduced pressure to yield the final product.
Industrial Scale Production: The Sodium-Lead Alloy Process
The demand for TML as a gasoline additive necessitated the development of a cost-effective, large-scale manufacturing process. The most prevalent industrial method for producing both this compound and tetraethyllead was the reaction of an alkyl halide with a sodium-lead alloy.[3][4]
This process, carried out in large autoclaves, involves the reaction of methyl chloride with a sodium-lead alloy (NaPb) in the presence of a catalyst.[3][5][6]
Experimental Protocol: Industrial Sodium-Lead Alloy Process
This protocol outlines the key steps in the industrial production of this compound.
Materials:
-
Sodium-lead alloy (typically NaPb)
-
Methyl chloride (CH₃Cl)
-
Catalyst (e.g., aluminum-based compounds like triethylaluminum)[5]
-
Inert hydrocarbon solvent (optional)
Procedure:
-
Reactor Charging: A high-pressure autoclave is charged with the sodium-lead alloy.
-
Initiation of Reaction: The autoclave is sealed, and methyl chloride is introduced. A catalyst, such as an aluminum alkyl compound, is added to facilitate the reaction.[5] The mixture is then heated to a temperature range of 85-110 °C to initiate the reaction.[5]
-
Reaction Control: The reaction is exothermic and requires careful temperature and pressure control. The reaction is typically carried out under agitation for a period of 1 to 7 hours.[5]
-
Product Recovery: Upon completion of the reaction, the autoclave is cooled and vented. The reaction mass, a slurry containing TML, unreacted lead, and sodium chloride, is discharged.[3]
-
Purification: The this compound is separated from the solid byproducts, typically through steam distillation.[4][5] The crude TML is then further purified.
Quantitative Data Summary
The following tables summarize the quantitative data for the key synthesis methods of this compound.
Table 1: Grignard Synthesis of this compound
| Parameter | Value | Reference |
| Reactants | Methylmagnesium chloride, Lead(II) chloride | [2] |
| Solvent | Diethyl ether | [2] |
| Reaction Conditions | 0 °C to room temperature | Generalized Protocol |
| Typical Yield | ~70% | [2] |
Table 2: Industrial Sodium-Lead Alloy Process for this compound Synthesis
| Parameter | Value | Reference |
| Reactants | Sodium-lead alloy, Methyl chloride | [5][6] |
| Catalyst | Aluminum-based (e.g., triethylaluminum) | [5] |
| Reaction Temperature | 85 - 110 °C | [5] |
| Reaction Time | 1 - 7 hours | [5] |
| Typical Yield | 60 - 85% | [5][6] |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthesis methods for this compound.
Caption: Cahours' two pioneering methods for this compound synthesis (1861).
Caption: Experimental workflow for the Grignard synthesis of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. epa.gov [epa.gov]
- 4. Tetraethyllead - Wikipedia [en.wikipedia.org]
- 5. US3188333A - Preparation of tetramethyl lead - Google Patents [patents.google.com]
- 6. US3048610A - Process for making tetramethyl lead - Google Patents [patents.google.com]
An In-depth Technical Guide on the Vapor Pressure and Boiling Point of Tetramethyllead
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of tetramethyllead, specifically focusing on its vapor pressure and boiling point. The document details the quantitative data for these properties, outlines the experimental methodologies for their determination, and presents a logical workflow for these experimental processes.
Physicochemical Properties of this compound
This compound (TML), with the chemical formula (CH₃)₄Pb, is a volatile, colorless organolead compound.[1][2] It is notable for its use as an anti-knock agent in gasoline, although this application has been largely phased out due to environmental and health concerns.[2][3] Accurate knowledge of its vapor pressure and boiling point is crucial for handling, storage, and understanding its environmental fate.
Quantitative Data
The boiling point and vapor pressure of this compound have been determined by various studies. The data is summarized in the tables below for clarity and comparative analysis.
Table 1: Boiling Point of this compound
| Boiling Point (°C) | Pressure | Notes | Source(s) |
| 110 | Atmospheric | Normal boiling point. | [1][4][5] |
| ~100 | Atmospheric | Decomposes at or above this temperature. | [1][6] |
| 110 (230°F) | 10 mmHg | [1][7] |
Note: this compound is thermally unstable and can decompose, potentially explosively, at temperatures above 90-100°C (194-212°F).[1][4][5]
Table 2: Vapor Pressure of this compound at Various Temperatures
| Vapor Pressure (mmHg) | Temperature (°C) | Temperature (K) | Source(s) |
| 17.5 | 25 | 298.15 | [4] |
| 22 | 20 (68°F) | 293.15 | [8] |
| 23 | Not Specified | Not Specified | [6][7] |
The vapor pressure of this compound over a range of temperatures can be calculated using the Antoine Equation, as provided by the National Institute of Standards and Technology (NIST).[9] The equation is:
log₁₀(P) = A − (B / (T + C))
Where P is the vapor pressure in bar and T is the temperature in Kelvin.
Table 3: Antoine Equation Parameters for this compound
| Parameter | Value | Temperature Range (K) | Source |
| A | 4.14259 | 273 - 333 | [9] |
| B | 1376.726 | 273 - 333 | [9] |
| C | -50.129 | 273 - 333 | [9] |
Experimental Protocols
The determination of boiling points and vapor pressures for organometallic compounds like this compound requires precise and carefully controlled experimental procedures. The following sections describe the general methodologies employed for these measurements.
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For volatile and potentially unstable compounds, several methods can be employed.
-
Distillation Method: A standard method for determining the boiling point of a liquid is through distillation.[10] The liquid is heated in a flask, and the temperature of the vapor that distills is measured. For a pure substance, this temperature remains constant throughout the distillation process and corresponds to the boiling point at the given atmospheric pressure.[10][11] Given the thermal instability of this compound, this would be performed under reduced pressure to lower the boiling temperature.
-
Micro-Boiling Point (Thiele Tube) Method: This method is suitable when only a small amount of the substance is available.[11][12] A small sample is placed in a tube with an inverted capillary tube. The apparatus is heated in a Thiele tube containing oil. As the sample heats, a stream of bubbles emerges from the capillary. The heat is then removed. The boiling point is the temperature at which the liquid is drawn back into the capillary tube as it cools.[11]
Vapor pressure measurement, especially at low pressures, can be challenging.
-
Static Method: This is a direct method for measuring vapor pressure over a wide pressure range.[13] The degassed sample is placed in a thermostated vessel connected to a pressure measuring device (manometer). The system is evacuated, and the pressure of the vapor in equilibrium with the liquid is measured at various temperatures. This method is highly sensitive to impurities, so sample purification is critical.[13]
-
Effusion Methods (Knudsen Effusion): These techniques are used for determining low vapor pressures.[13][14] The substance is placed in a "Knudsen cell," which is a container with a small orifice. This cell is heated in a vacuum, and the rate of mass loss of the substance effusing through the orifice is measured. The vapor pressure can then be calculated based on the rate of effusion and the kinetic theory of gases.[14]
Visualization of Experimental Workflows
The logical flow of processes for determining the boiling point and vapor pressure is critical for reproducible and accurate results. The following diagrams, generated using Graphviz, illustrate these workflows.
Caption: Workflow for Boiling Point Determination.
Caption: Workflow for Vapor Pressure Determination.
References
- 1. This compound | Pb(CH3)4 | CID 6394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. kansashealthsystem.com [kansashealthsystem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cas 75-74-1,this compound | lookchem [lookchem.com]
- 5. This compound CAS#: 75-74-1 [m.chemicalbook.com]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - Tetramethyl lead (as Pb) [cdc.gov]
- 7. osha.gov [osha.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. Lead, tetramethyl- [webbook.nist.gov]
- 10. vernier.com [vernier.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.ucalgary.ca [chem.ucalgary.ca]
- 13. vscht.cz [vscht.cz]
- 14. escholarship.org [escholarship.org]
Early Research on Organolead Compound Toxicity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The early twentieth century witnessed the widespread introduction of organolead compounds, most notably tetraethyllead (TEL) as an anti-knock agent in gasoline. This period was marked by a series of acute poisoning incidents among industrial workers, sparking the first intensive investigations into the toxicology of this novel class of chemicals. This technical guide provides a detailed overview of the foundational research on organolead compound toxicity, focusing on the pioneering experimental work that laid the groundwork for our current understanding. Particular attention is given to the methodologies employed, the quantitative toxicological data generated, and the initial insights into the mechanisms of action.
Quantitative Toxicological Data
Early toxicological studies on organolead compounds focused on determining lethal doses and observing overt signs of toxicity in various animal models. The data, though sparse by modern standards, provided the first quantitative measures of the potent toxicity of these compounds.
Table 1: Acute Toxicity of Tetraethyllead (TEL) in Animal Models (Early Studies)
| Species | Route of Administration | LD50 (mg/kg) | Lowest Published Lethal Dose (LDLo) (mg/kg) | Reference |
| Rat | Oral | 12.3 | 24 | [1] |
| Rat | Oral | 17 | - | [1] |
| Rat | Oral | 35 | - | [1] |
| Rabbit | Oral | - | 30 | [1] |
Table 2: Acute Toxicity of Triethyllead (TREL) Compounds (Early to Mid-20th Century)
| Compound | Species | Route of Administration | LD50 (mg/kg) (95% CI) | Reference |
| Triethyllead Chloride | Rat (Fischer-344, male) | Subcutaneous (single dose) | 11 (7.6-13.3) | [2] |
| Triethyllead Chloride | Rat (Fischer-344, male) | Subcutaneous (repeated dose over 5 days) | 14 (8.3-19.0) | [2] |
Experimental Protocols from Early Investigations
The experimental designs of early toxicological studies were foundational, establishing the initial methodologies for assessing the hazards of organolead compounds. These protocols are detailed below to provide insight into the historical context of this research.
U.S. Bureau of Mines and General Motors Collaborative Studies (c. 1924)
Following the initial deaths of workers involved in the synthesis of tetraethyllead, collaborative studies were initiated to assess the risk to the public from leaded gasoline exhaust.
-
Objective: To determine the potential health hazards to the public from the inhalation of exhaust gases from engines using ethyl gasoline.[3]
-
Animal Models: Various animals were used in these studies.[3]
-
Experimental Setup: A small Delco motor was run using ethyl gasoline as fuel. The exhaust from this motor was directed into chambers housing the test animals.[3]
-
Observations: The primary focus was on observing any overt signs of toxicity or ill health in the animals exposed to the exhaust fumes.[3]
In Vivo Metabolism and Toxicity Studies of Tetraethyllead (Cremer, 1959)
This seminal work provided critical insights into the metabolic fate and biochemical effects of tetraethyllead.
-
Objective: To investigate the conversion of tetraethyllead in the body and identify the toxic metabolite, and to study its biochemical effects on brain tissue.[4]
-
Animal Model: Rats.[4]
-
Methodology:
-
Administration of TEL: Purified tetraethyllead was injected into rats.[4]
-
Tissue Analysis: A dithizone-based method was developed to estimate the concentration of triethyllead and diethyllead in various rat tissues, including the brain.[4]
-
In Vitro Studies: The effects of purified tetra-, tri-, and diethyllead were examined on rat brain slices and brain brei (a crude homogenate).[4]
-
Metabolic Assays: The utilization of lactate and the oxidation of glucose by brain tissue preparations were measured in the presence of organolead compounds.[4]
-
Subcellular Fractionation: Rat liver cell microsomes were used to study the conversion of tetraethyllead to triethyllead.[4]
-
-
Key Findings:
-
Tetraethyllead is rapidly converted in the liver to the more toxic metabolite, triethyllead.[4]
-
Triethyllead is stable and persists in animal tissues for several days.[4]
-
Triethyllead was found to be responsible for the primary toxic effects observed.[4]
-
Triethyllead inhibited the utilization of lactate and the oxidation of glucose in rat brain preparations, suggesting a direct impact on cellular respiration.[4]
-
The brain was identified as being particularly sensitive to the toxic action of triethyllead, despite not having the highest concentration of the compound compared to other tissues.[4]
-
Early Insights into Mechanisms of Toxicity
While the concept of complex signaling pathways was not yet developed, early researchers made significant strides in understanding the fundamental biochemical lesions caused by organolead compounds.
The "Biochemical Lesion" of Triethyllead
The work of J.E. Cremer was pivotal in moving the understanding of organolead toxicity from simple observation of symptoms to the investigation of specific biochemical disruptions. The inhibition of glucose and lactate metabolism in the brain was a landmark finding, suggesting that the neurotoxic effects were a direct result of impaired energy production in neural tissues.[4]
Dealkylation and Activation
A crucial early discovery was that tetraethyllead itself was not the primary toxic agent. Instead, it undergoes metabolic conversion (dealkylation) in the liver to form triethyllead, which is the more potent neurotoxin.[4] This concept of metabolic activation was a significant advancement in the field of toxicology.
Visualizing Early Concepts of Organolead Toxicity
The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic and mechanistic concepts understood from early research.
Pathological Findings in Early Studies
Early histopathological examinations of animals exposed to organolead compounds provided the first anatomical evidence of their neurotoxic effects.
-
Central Nervous System: Unlike inorganic lead, which has a broader range of effects, organolead compounds were noted to have a more pronounced impact on the central nervous system.[5] Pathological changes in brain stem neurons were described in early studies.[5]
-
Comparative Toxicology: Early comparative studies with organometallic compounds noted that while triethyltin (an organotin compound) was primarily myelinotoxic (damaging the myelin sheath of nerves), trimethyltin was more directly neurotoxic, causing significant damage to neurons in the limbic system.[5] These early comparative studies, though not directly on organolead compounds, provided a framework for understanding the differential neurotoxicity of organometallic compounds.
Conclusion
The early research into the toxicity of organolead compounds, born out of tragic industrial incidents, was instrumental in establishing the field of industrial toxicology. Despite the limitations of the analytical and experimental techniques of the time, these pioneering studies successfully identified the potent neurotoxicity of compounds like tetraethyllead and its metabolite, triethyllead. They established fundamental principles such as metabolic activation and the dose-response relationship for these toxicants. The methodologies developed, from whole-animal exposure studies to in vitro tissue preparations, laid the groundwork for decades of subsequent research into the mechanisms of neurotoxicity. This historical perspective is not only crucial for understanding the evolution of toxicology but also serves as a reminder of the importance of rigorous, independent scientific inquiry in safeguarding public and occupational health.
References
- 1. Tetraethyllead - Wikipedia [en.wikipedia.org]
- 2. Characterization of triethyl lead chloride neurotoxicity in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biochemical studies on the toxicity of tetraethyl lead and other organo-lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TETRAETHYLLEAD AND TETRAMETHYLLEAD. COMPARATIVE EXPERIMENTAL PATHOLOGY: I. LEAD ABSORPTION AND PATHOLOGY - PubMed [pubmed.ncbi.nlm.nih.gov]
"environmental fate of atmospheric tetramethyllead"
An In-depth Technical Guide on the Environmental Fate of Atmospheric Tetramethyllead
Introduction
This compound (TML), with the chemical formula Pb(CH₃)₄, is an organolead compound historically used as an anti-knock additive in gasoline to boost octane ratings[1][2]. Its widespread use throughout the 20th century led to significant emissions into the atmosphere[1][3][4]. While the combustion of leaded gasoline was the primary source of atmospheric lead, releases also occurred through the evaporation of unburned fuel during transfer and from spills[5]. Due to its high volatility, TML released into the environment predominantly partitions to the atmosphere[5][6]. This guide provides a detailed technical overview of the chemical and physical processes that govern the transformation, transport, and ultimate fate of this compound in the Earth's atmosphere.
Atmospheric Chemistry and Degradation
Once in the atmosphere, this compound exists almost exclusively in the vapor phase due to its high vapor pressure[6][7]. Its persistence is limited by rapid degradation through two primary pathways: reaction with hydroxyl radicals and direct photolysis[5][6]. These processes transform TML into various degradation products, ultimately leading to the formation of inorganic lead compounds.
Primary Degradation Pathways
The atmospheric lifetime of TML is primarily dictated by its reactions with photochemically produced hydroxyl radicals (OH•) and direct decomposition by sunlight.
-
Reaction with Hydroxyl Radicals (OH•): The gas-phase reaction with the hydroxyl radical is a major atmospheric removal pathway for TML[8]. This bimolecular reaction initiates the breakdown of the organometallic structure. The reaction proceeds by hydrogen abstraction or addition, leading to the formation of unstable intermediates that quickly decompose.
-
Direct Photolysis: TML can absorb solar radiation, leading to the cleavage of the carbon-lead bonds. This process of direct photolysis is a significant contributor to the degradation of TML, with its rate being dependent on the intensity of solar radiation, which varies with factors like the solar zenith angle[6].
Minor Degradation Pathways
While reactions with OH radicals and photolysis are dominant, other atmospheric oxidants can also react with TML, though their contribution to its overall removal is considered less important. These include reactions with ozone (O₃) and ground-state oxygen atoms (O(³P))[8].
Degradation Products
The initial degradation of this compound in the atmosphere yields ionic trialkyllead compounds (e.g., trimethyllead salts), which are more stable to photo-oxidation than the parent TML[5]. These trialkyllead intermediates undergo further degradation over a period of days to weeks, forming dialkyllead and monoalkyllead species. The ultimate fate of all atmospheric organolead compounds is their transformation into inorganic lead compounds[5][9]. These inorganic forms, such as lead oxides, carbonates, and sulfates, are the final products of the atmospheric degradation cascade[6][7].
Atmospheric Transport and Deposition
The environmental impact of atmospheric TML is influenced by its transport and subsequent deposition.
-
Transport: Due to its short atmospheric lifetime, this compound itself is not expected to undergo significant long-range transport[5]. However, its inorganic lead degradation products can associate with fine particulate matter in the atmosphere. These lead-laden particles have a longer atmospheric residence time, estimated to be around 10 days, allowing for wider dispersal before being removed[6].
-
Deposition: The removal of lead from the atmosphere occurs through two main processes:
-
Wet Deposition: Lead particles and soluble lead compounds are scavenged from the atmosphere by precipitation, such as rain and snow[10].
-
Dry Deposition: In the absence of precipitation, lead-containing particles are removed from the atmosphere through gravitational settling and impaction on surfaces[6].
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the atmospheric fate of this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₄H₁₂Pb | [2] |
| Molar Mass | 267.3 g·mol⁻¹ | [2][6] |
| Boiling Point | 110 °C (383 K) | [2][11] |
| Vapor Pressure | 26 mm Hg at 25 °C | [6] |
Table 2: Atmospheric Degradation Data for this compound
| Parameter | Value | Conditions/Notes | Reference(s) |
| Reaction with OH Radicals | |||
| Rate Constant (k_OH) | 4.6 x 10⁻¹² cm³/molecule·s | At 25 °C | [6] |
| Atmospheric Half-Life (τ_OH) | ~3.5 days | Calculated from k_OH | [6] |
| ~18.2 hours | Calculated (indirect photo-oxidation) | [5] | |
| Direct Photolysis | |||
| Rate Constant (J) | 1.4 x 10⁻³ min⁻¹ | Bright sunlight, solar zenith angle 40° | [6] |
| Atmospheric Half-Life (τ_photo) | ~8.3 hours | Calculated from J at 40° | [6] |
| Rate Constant (J) | 3.38 x 10⁻⁴ min⁻¹ | Bright sunlight, solar zenith angle 75° | [6] |
| Atmospheric Half-Life (τ_photo) | ~34 hours | Calculated from J at 75° | [6] |
| Overall Atmospheric Residence Time | |||
| Lead Aerosols | ~10 days | [6] |
Experimental Protocols
The data presented in this guide are derived from various experimental studies. The methodologies employed are crucial for understanding the reliability and context of the results.
Determination of OH Radical Reaction Rate Constants
To determine the rate at which TML reacts with hydroxyl radicals, both absolute and relative rate techniques have been employed.
-
Pulse Radiolysis: This is an absolute rate technique where a pulse of high-energy electrons is used to generate a known concentration of OH radicals in a reaction chamber. The decay of the OH radical concentration over time in the presence of TML is monitored, typically by UV kinetic spectroscopy, allowing for the direct calculation of the reaction rate constant[8].
-
Relative Rate Method: In this method, the rate of loss of TML is compared to the rate of loss of a reference compound for which the OH reaction rate constant is well-known. TML and the reference compound are introduced into a smog chamber or reaction vessel with a source of OH radicals (e.g., photolysis of methyl nitrite). The relative decay rates of the two compounds are measured over time, usually with gas chromatography, allowing the rate constant for TML to be calculated relative to the reference[8].
Analysis of this compound in Atmospheric Samples
Determining the concentration of TML in ambient air requires sensitive and specific analytical methods due to its low concentrations. A common workflow involves several key steps:
-
Sampling and Preconcentration: A known volume of air is drawn through a collection medium to trap and concentrate the TML. A described method uses iodized glass fiber carbon filters for efficient collection of alkyllead vapors[12].
-
Solvent Extraction: The collected TML is then extracted from the filter medium. Methyl isobutyl ketone (MIBK) has been shown to be an effective solvent for the alkyllead iodides formed on the collector[12].
-
Analysis and Quantification: The extracted sample is analyzed using chromatographic techniques coupled with sensitive detectors.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating TML from other compounds in the extract and providing definitive identification and quantification based on its mass spectrum[13].
-
High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection: HPLC can also be used for separation, and electrochemical detectors provide high sensitivity for the quantification of TML and other organolead compounds[14][15].
-
Visualizations
The following diagrams illustrate the key processes involved in the environmental fate and analysis of atmospheric this compound.
Caption: Atmospheric degradation pathway of this compound.
Caption: Experimental workflow for TML air analysis.
Conclusion
The environmental fate of atmospheric this compound is characterized by its rapid degradation in the vapor phase through reactions with hydroxyl radicals and direct photolysis, resulting in a short atmospheric lifetime. This rapid transformation limits the potential for long-range transport of the parent compound. However, the degradation process leads to the formation of more persistent inorganic lead species, which can associate with atmospheric particulates, undergo long-range transport, and are ultimately removed from the atmosphere via wet and dry deposition. The deposited lead contributes to the contamination of soil, water, and ecosystems, representing a lasting environmental legacy from the era of leaded gasoline.
References
- 1. ESS Laboratory [esslaboratory.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tetraethyllead - Wikipedia [en.wikipedia.org]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. This compound | Pb(CH3)4 | CID 6394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 14. Environmental Impact of Alkyl Lead(IV) Derivatives: P... [degruyterbrill.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
A Deep Dive into the Core Differences Between Tetramethyllead and Tetraethyllead
An In-depth Technical Guide for Researchers and Scientists
Tetramethyllead (TML) and tetraethyllead (TEL) are well-known organolead compounds, historically significant for their use as anti-knock agents in gasoline. While both share a central lead atom bonded to four alkyl groups, their distinct chemical, physical, and toxicological profiles warrant a detailed comparative analysis. This technical guide provides a comprehensive overview of the key differences between TML and TEL, presenting quantitative data, experimental methodologies, and a visualization of their metabolic and toxicological pathways.
Chemical and Physical Properties: A Tabular Comparison
The seemingly minor difference in the alkyl substituents—methyl versus ethyl groups—gives rise to significant variations in the physicochemical properties of this compound and tetraethyllead. These differences influence their environmental fate, transport, and toxicokinetics. A summary of their key properties is presented below.
| Property | This compound (TML) | Tetraethyllead (TEL) |
| Chemical Formula | C4H12Pb | C8H20Pb |
| Molar Mass | 267.34 g/mol | 323.4 g/mol [1] |
| Appearance | Colorless liquid | Colorless, viscous liquid[1] |
| Odor | Slightly sweet/fruity | Pleasant, sweet[1] |
| Density | 1.995 g/cm³ (at 20 °C) | 1.653 g/cm³[1] |
| Melting Point | -27.5 °C | -136 °C[1] |
| Boiling Point | 110 °C | ~200 °C (decomposes)[1] |
| Vapor Pressure | 23 mmHg (at 20 °C) | 0.2 mmHg (at 20 °C)[1] |
| Water Solubility | Insoluble | 200 ppb (at 20 °C)[1] |
| Solubility in Organic Solvents | Soluble in benzene, ether, and petroleum ether. | Soluble in gasoline.[1] |
Synthesis and Manufacturing
The industrial production of both TML and TEL has historically involved the reaction of a lead alloy with an alkylating agent. However, the specific conditions and catalysts can differ.
General Synthesis Pathway
A common industrial method for the synthesis of tetraalkylleads involves the reaction of a sodium-lead alloy with an alkyl halide. The stoichiometry of this reaction for TEL is as follows:
4 NaPb + 4 CH₃CH₂Cl → (CH₃CH₂)₄Pb + 4 NaCl + 3 Pb[2]
The product is then typically recovered via steam distillation.[1]
Caption: Generalized industrial synthesis pathway for tetraalkylleads.
Experimental Protocols
Detailed experimental procedures for the synthesis and analysis of TML and TEL are crucial for research and monitoring purposes. Below are outlines of typical laboratory-scale synthesis and analytical methods.
Laboratory Synthesis of Tetraethyllead
A historical laboratory preparation of TEL involves the use of a Grignard reagent.[3]
Materials:
-
Lead(II) chloride (PbCl₂)
-
Ethylmagnesium chloride (C₂H₅MgCl) in diethyl ether
-
Diethyl ether (anhydrous)
-
Bromine
-
Hydrolyzing agent (e.g., water, dilute acid)
Procedure Outline:
-
A solution of ethylmagnesium chloride in anhydrous diethyl ether is prepared.
-
Lead(II) chloride is added portion-wise to the Grignard reagent under an inert atmosphere, with cooling to control the exothermic reaction.
-
The reaction mixture is stirred for several hours at room temperature.
-
The mixture is then carefully hydrolyzed to decompose the excess Grignard reagent and precipitate lead hydroxides/oxides.
-
The ether layer, containing a mixture of tetraethyllead and hexaethyldilead, is separated.
-
To isolate pure tetraethyllead, the ether solution is cooled, and bromine is added until a persistent color is observed, converting both lead products to triethyllead bromide.[3]
-
Subsequent chemical processing is required to convert the triethyllead bromide back to pure tetraethyllead, followed by distillation under reduced pressure.[3]
Analytical Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and quantification of TML and TEL in various matrices.
Instrumentation:
-
Gas chromatograph (GC) with a capillary column (e.g., DB-5MS).
-
Mass spectrometer (MS) detector.
Sample Preparation (for water samples):
-
Solid-phase microextraction (SPME) can be employed for preconcentration. A polydimethylsiloxane (PDMS) fiber is exposed to the sample.
-
Alternatively, liquid-liquid extraction with a non-polar solvent like hexane can be used.
GC-MS Parameters (Illustrative):
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 40 °C, hold for 2 minutes, ramp to 200 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron ionization (EI) mode, scanning a mass range of m/z 50-400.
Toxicological Profile and Mechanisms of Action
The toxicity of tetraalkylleads is a significant concern. Both TML and TEL are neurotoxic, with their effects primarily attributed to their metabolic conversion to trialkyllead species.
Comparative Toxicity
While both compounds are toxic, there are differences in their acute toxicity. For instance, in rats, the oral LD50 of TEL has been reported to be in the range of 12.3 to 35 mg/kg.[4] Comparative studies have shown that the signs of poisoning from methyl and ethyl lead compounds can differ, with both primarily affecting the central nervous system.
Mechanism of Neurotoxicity
The neurotoxicity of alkylleads is complex and involves multiple pathways. A key mechanism is the disruption of calcium homeostasis and signaling.[5] The lipophilic nature of TML and TEL allows them to readily cross the blood-brain barrier.[1] In the brain, they are metabolized to their more toxic trialkyllead metabolites, trimethyllead (TML) and triethyllead (TEL). These metabolites can interfere with numerous cellular processes.
Caption: Simplified signaling pathway of alkyllead neurotoxicity.
The trialkyllead metabolites can:
-
Disrupt Calcium Signaling: By mimicking calcium ions, they can interfere with calcium-dependent processes, including neurotransmitter release.[5][6] This can lead to an enhancement of spontaneous neurotransmitter release and inhibition of evoked release.[5]
-
Induce Oxidative Stress: Alkylleads can promote the generation of reactive oxygen species (ROS), leading to cellular damage.[7]
-
Cause Mitochondrial Dysfunction: They can impair mitochondrial function, affecting cellular energy metabolism.[8]
These cellular insults ultimately contribute to neuronal cell death and the observed neurotoxic effects.[7]
Conclusion
This compound and tetraethyllead, while structurally similar, exhibit significant differences in their physical properties, which in turn influence their environmental behavior and toxicokinetics. Their synthesis, though following similar general principles, requires distinct operational controls. The primary toxicological threat from both compounds arises from their metabolic conversion to trialkyllead species, which are potent neurotoxins that disrupt fundamental cellular processes, particularly in the central nervous system. A thorough understanding of these differences is essential for researchers and professionals in fields ranging from environmental science to toxicology and drug development.
References
- 1. Tetraethyllead - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tetraethyl lead - IDLH | NIOSH | CDC [cdc.gov]
- 5. Mechanisms of lead neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular mechanisms of lead neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurotoxic Effects and Biomarkers of Lead Exposure: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Subcellular mechanisms of lead neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Tetramethyllead as a Methylation Agent in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Tetramethyllead (TML) is an extremely toxic organometallic compound with severe health and environmental hazards. It is fatal if swallowed, inhaled, or absorbed through the skin and is a suspected carcinogen.[1] The use of this compound should only be considered in the absence of viable, safer alternatives and must be conducted by highly trained personnel in a specialized chemical fume hood with appropriate personal protective equipment (PPE) and engineering controls. All handling and disposal must strictly adhere to institutional and governmental regulations.
Introduction
This compound (Pb(CH₃)₄) is a volatile, colorless liquid historically used as an antiknock additive in gasoline.[2] In the context of organic synthesis, its utility stems from the reactivity of the carbon-lead bond, which is significantly weaker than carbon-carbon or carbon-hydrogen bonds. The C-Pb bond in this compound has a dissociation energy of approximately 49 kcal/mol (204 kJ/mol). This inherent weakness allows for the cleavage of the C-Pb bond, enabling the transfer of a methyl group to a suitable substrate, thus acting as a methylation agent. The primary mechanism involves the electrophilic cleavage of the C-Pb bond or transmetalation reactions. Due to its extreme toxicity, its application in modern organic synthesis is exceptionally limited, with safer and more efficient methylating agents being the standard. However, historical literature provides examples of its application, particularly in the methylation of reactive inorganic halides.
Safety and Handling
Extreme caution must be exercised when handling this compound.
2.1. Hazards Summary
| Hazard | Description | Citations |
| Acute Toxicity | Fatal if swallowed, inhaled, or in contact with skin. It is a systemic poison that can cause severe neurological damage, including insomnia, delirium, coma, and death. | [2] |
| Chronic Toxicity | Suspected human carcinogen. Prolonged or repeated exposure can lead to lead poisoning and damage to the central nervous system, kidneys, and cardiovascular system. | [1][2] |
| Flammability | Flammable liquid and vapor. | [3] |
| Reactivity | Sensitive to heat and can react with strong oxidizers. High heat can cause explosive decomposition. | [3] |
2.2. Personal Protective Equipment (PPE)
-
Respiratory Protection: A full-facepiece, positive-pressure, air-supplied respirator is required.
-
Hand Protection: Chemical-resistant gloves (e.g., Viton®, butyl rubber) are mandatory. Double-gloving is recommended.
-
Eye Protection: Full-face respirator provides eye protection.
-
Skin and Body Protection: A chemical-resistant suit, apron, and boots are necessary to prevent any skin contact.
2.3. Engineering Controls
-
All work with this compound must be conducted in a certified, high-performance chemical fume hood.
-
The work area should be equipped with an emergency shower and eyewash station.
-
Use non-sparking tools and equipment.
2.4. Spill and Waste Disposal
-
In case of a spill, evacuate the area immediately. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.
-
All waste containing this compound must be disposed of as hazardous waste in accordance with all local, state, and federal regulations.
Application: Methylation of Boron Halides
One of the documented uses of this compound as a methylating agent is in the reaction with reactive boron-halogen compounds. This compound can readily replace boron-attached halogen atoms with methyl groups in the absence of a solvent.
3.1. General Reaction
The reaction proceeds via the transfer of methyl groups from lead to boron, with the formation of a stable trimethyllead halide or lead(II) chloride as a byproduct.
4 BCl₃ + 3 Pb(CH₃)₄ → 4 B(CH₃)₃ + 3 PbCl₂ + 4 Cl• (Unbalanced, simplified representation)
A more accurate representation of the stoichiometry for the complete methylation of boron trichloride is:
2 BCl₃ + 3 Pb(CH₃)₄ → 2 B(CH₃)₃ + 3 (CH₃)₂PbCl₂
However, the referenced literature indicates that under their experimental conditions with an excess of this compound, the reaction proceeds to give trimethylboron and trimethyllead chloride.
3.2. Experimental Protocol: Methylation of Boron Trichloride
The following protocol is adapted from the work of A. G. Massey and colleagues (1967).
Objective: To synthesize trimethylboron via the methylation of boron trichloride using this compound.
Materials:
-
This compound (Pb(CH₃)₄)
-
Boron trichloride (BCl₃)
-
Vacuum line apparatus
Procedure:
-
A known quantity of boron trichloride is condensed into a reaction vessel cooled with liquid nitrogen (-196 °C) on a vacuum line.
-
An excess of this compound is then condensed into the same reaction vessel.
-
The reaction vessel is allowed to warm to -78 °C (dry ice/acetone bath).
-
The reaction is allowed to proceed at -78 °C for 1 hour, during which the methylation occurs.
-
After 1 hour, the volatile products are fractionated through traps cooled to -78 °C, -126 °C (methylcyclohexane slush), and -196 °C (liquid nitrogen).
-
Trimethylboron, being the most volatile component besides any unreacted boron trichloride, is collected in the -196 °C trap.
-
The non-volatile products, primarily trimethyllead chloride, remain in the reaction vessel.
-
The collected trimethylboron can be quantified by measuring its pressure in a known volume on the vacuum line.
3.3. Quantitative Data
| Reactant 1 (BCl₃) | Reactant 2 (Pb(CH₃)₄) | Product (B(CH₃)₃) | Yield | Reaction Conditions |
| 1.84 mmol | 5.47 mmol | 1.81 mmol | 98% | -78 °C, 1 hour |
3.4. Experimental Workflow Diagram
Caption: Workflow for the synthesis of trimethylboron from boron trichloride and this compound.
General Reactivity and Mechanism
The utility of this compound as a methylating agent is predicated on the electrophilic cleavage of the carbon-lead bond. This can be generalized as a transmetalation reaction where the methyl group is transferred from lead to a more electropositive center or another metal.
Caption: General mechanism of methylation using this compound via electrophilic cleavage.
While detailed protocols for the methylation of other organic substrates using this compound are scarce in modern literature, the reactivity of the analogous tetraethyllead (TEL) suggests potential applications. Reactions of TEL have been reported with a variety of reactants including metal and metalloid halides.[4] It is plausible that this compound could participate in similar reactions, such as with acyl chlorides to potentially form methyl ketones, although such reactions are not well-documented and would likely have poor atom economy and present significant safety challenges. For a comprehensive overview of the reactions of organolead compounds, "The Organic Compounds of Lead" by Shapiro and Frey is a critical, albeit dated, resource.[5][6]
Conclusion
This compound can function as a potent methylating agent for certain reactive electrophiles, such as boron halides. However, its extreme toxicity and the availability of a vast array of safer and more efficient methylating reagents (e.g., methyl lithium, Grignard reagents, dimethyl sulfate, methyl iodide, trimethylsilyldiazomethane) have rendered its use in modern organic synthesis practically obsolete. The information provided herein is for academic and research purposes and underscores the historical context of organometallic chemistry. Any consideration of its use must involve a thorough risk assessment and the implementation of stringent safety protocols.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | Pb(CH3)4 | CID 6394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. RARE 1968 The Organic Compounds of Lead Hardcover – Shapiro & Frey Chemistry VG+ | eBay [ebay.com]
- 6. Making sure you're not a bot! [catalogue.nla.gov.au]
Application Note: High-Sensitivity GC-MS Analysis of Tetramethyllead in Environmental Samples
Introduction
Tetramethyllead (TML) is a volatile organolead compound that was historically used as a gasoline additive.[1] Due to its toxicity and persistence in the environment, monitoring for TML in various environmental matrices such as water, soil, and air is crucial for assessing contamination and ensuring public health. This application note provides detailed protocols for the sensitive and selective analysis of this compound in environmental samples using Gas Chromatography-Mass Spectrometry (GC-MS). The methods described herein are intended for researchers, scientists, and environmental monitoring professionals.
Analytical Approach
The core of this analytical methodology is the use of Gas Chromatography (GC) for the separation of TML from other components in the sample extract, followed by Mass Spectrometry (MS) for detection and quantification. The high selectivity of MS, particularly in Selected Ion Monitoring (SIM) mode, allows for low detection limits and minimizes interference from complex sample matrices. For even greater selectivity and to meet stringent regulatory limits, a Triple Quadrupole GC-MS/MS system can be employed.[2][3]
Sample Handling and Preservation
Proper sample collection and preservation are critical to prevent the loss of volatile TML.
Water Samples:
-
Collect samples in amber glass bottles with Teflon-lined septa, ensuring zero headspace.[4]
-
Field preservation by adjusting the pH to ≥ 12 with NaOH or KOH is recommended to act as a microbial inhibitor and stabilizer.[4]
-
Store samples at ≤ 6°C and extract within 14 days if preserved.[4]
Soil and Sediment Samples:
-
Collect samples in wide-mouth glass jars with Teflon-lined septa, minimizing headspace.[1]
-
Store samples at ≤ 6°C and extract within 14 days.[1]
Air Samples:
-
Whole air samples should be collected in specially prepared canisters, such as fused-silica lined (e.g., Silonite®) canisters.
-
The analysis should be performed promptly after sample collection.
Experimental Protocols
Protocol 1: Analysis of this compound in Water Samples
This protocol is based on a liquid-liquid extraction method, adaptable from established procedures for organolead compounds.[5]
1. Sample Preparation (Liquid-Liquid Extraction):
- Measure 200 mL of the water sample into a separatory funnel.
- Add a surrogate standard (e.g., Acenaphthylene-d8) to the sample.
- Add 20 g of NaCl to the sample to increase the ionic strength of the aqueous phase.[5]
- Add 50 mL of hexane as the extraction solvent.[5]
- Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
- Allow the layers to separate and drain the aqueous (lower) layer.
- Dry the hexane extract by passing it through a funnel containing anhydrous sodium sulfate.
- Concentrate the extract to a final volume of 1.0 mL using a gentle stream of nitrogen.
- Add an internal standard (e.g., naphthalene-d8) before analysis.[5]
2. GC-MS Parameters:
- GC System: Agilent 8890 GC (or equivalent)
- Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness[5]
- Inlet: Splitless mode, 250°C
- Oven Program: Initial temperature of 45°C for 2 min, ramp at 12°C/min to 325°C, hold for 11 min.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- MS System: Agilent 7250 GC/Q-TOF (or equivalent quadrupole MS)
- Ionization: Electron Ionization (EI) at 70 eV
- Source Temperature: 230°C
- Quadrupole Temperature: 150°C
- Acquisition Mode: Selected Ion Monitoring (SIM)
- Quantifier Ion: m/z 252 (Pb(CH₃)₃⁺)
- Qualifier Ions: m/z 267 (Pb(CH₃)₄⁺), m/z 237 (Pb(CH₃)₂⁺)
Protocol 2: Analysis of this compound in Soil and Sediment Samples
This protocol utilizes a solvent extraction method suitable for solid matrices.[1]
1. Sample Preparation (Solvent Extraction):
- Weigh 10 g of the soil sample into a centrifuge tube.
- Add a surrogate standard.
- Add 20 mL of a suitable extraction solvent (e.g., hexane or a hexane/acetone mixture).
- Shake vigorously for 1 hour using a mechanical shaker.
- Centrifuge the sample to separate the solid material.
- Carefully transfer the supernatant (extract) to a clean tube.
- Concentrate the extract to 1.0 mL under a gentle stream of nitrogen.
- Add an internal standard prior to GC-MS analysis.
2. GC-MS Parameters:
- Use the same GC-MS parameters as described in Protocol 1.
Protocol 3: Analysis of this compound in Air Samples
This protocol is based on the principles of EPA Method TO-15 for the analysis of volatile organic compounds (VOCs) in air collected in canisters.
1. Sample Preparation (Canister Analysis):
- Pressurize the canister with a surrogate recovery standard.
- Introduce a specific volume of the air sample into the GC-MS system using a sample introduction system (e.g., cryo-concentrator).
- A mix of deuterated internal standards is added prior to sample transfer to the GC.
2. GC-MS Parameters:
- Use the same GC-MS parameters as described in Protocol 1, with appropriate modifications to the injection and trapping parameters based on the sample introduction system used.
Quantitative Data
The following tables summarize the expected quantitative performance of the GC-MS methods for this compound analysis.
Table 1: Method Detection and Quantitation Limits
| Analyte | Matrix | Method | PQL/MDL | Reference |
| This compound | Water | GC-MS/MS | 0.05 µg/L (PQL) | [6] |
| This compound | Soil | GC-MS/MS | 0.002 mg/kg (PQL) | [6] |
| Tetraethyllead (for comparison) | Water | GC-MS | 0.04 µg/L (MDL) | [5] |
| Tetraethyllead (for comparison) | Water | DLLME-GC/MS | 0.01 µg/L (LOD) | [7] |
Table 2: Linearity and Recovery Data (Based on Tetraethyllead as a proxy)
| Analyte | Matrix | Linearity Range | Correlation Coefficient (r) | Average Recovery (%) | RSD (%) | Reference |
| Tetraethyllead | Water | 0.02 - 0.40 mg/L | 0.9998 | 92.2 - 103 | < 13.3 | [5] |
| Tetraethyllead | Water | 0.40 - 40.0 µg/L | 0.9993 | 93.5 - 107 | 3.2 - 7.3 | [7] |
Visualizations
Below are diagrams illustrating the experimental workflow and the mass fragmentation pathway of this compound.
Caption: Experimental workflow for GC-MS analysis of TML.
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. www2.gov.bc.ca [www2.gov.bc.ca]
- 3. sabcs.ca [sabcs.ca]
- 4. www2.gov.bc.ca [www2.gov.bc.ca]
- 5. researchgate.net [researchgate.net]
- 6. McCampbell Analytical, Inc. - Environmental [mccampbell.com]
- 7. Analysis of Tetraethyl Lead in Water Samples by Dispersive Liquid-Liquid Micro-Extraction Coupled with GC/MS [yznkxyjy.xml-journal.net]
Application Notes and Protocols for the Quantification of Tetramethyllead in Gasoline by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethyllead (TML) was historically used as an anti-knock additive in gasoline.[1] Due to its toxicity and environmental concerns, its use has been largely phased out.[2] However, the need for accurate quantification of TML in gasoline and related environmental samples persists for forensic analysis, environmental monitoring, and ensuring compliance with regulations.[3] Mass spectrometry, coupled with chromatographic separation, offers highly sensitive and specific methods for the determination of TML. This document provides detailed application notes and protocols for the quantification of this compound in gasoline using various mass spectrometry techniques.
Data Presentation: Quantitative Performance of Mass Spectrometry Methods
The selection of an analytical method for TML quantification depends on the required sensitivity, sample matrix, and available instrumentation. The following table summarizes the quantitative performance of common mass spectrometry-based methods for the analysis of organolead compounds.
| Analytical Technique | Analyte(s) | Limit of Detection (LOD) / Reporting Limit (RL) | Matrix | Reference(s) |
| GC-MS/MS | This compound, Tetraethyllead | 0.05 µg/L (PQL in Water), 0.002 mg/kg (PQL in Soil) | Water, Soil | [2] |
| GC-ICP-MS | Tetraethyllead | MDL <0.05 ng/L | Water | [4] |
| GC-MS | Tetraethyllead | 0.04 µg/L | Water | [5] |
| ICP-OES | Total Lead | 0.050 mg/L (as Pb) | Gasoline | [6] |
Note: Data for this compound specifically was not available for all techniques. Performance for tetraethyllead or total lead is provided as an estimate of capabilities. PQL = Practical Quantitation Limit, MDL = Method Detection Limit.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely available technique for the quantification of volatile and semi-volatile organic compounds, making it well-suited for TML analysis.
a. Sample Preparation (Dilution)
-
Obtain a representative sample of gasoline.
-
Using a calibrated microliter syringe, accurately transfer 100 µL of the gasoline sample into a 10 mL volumetric flask.
-
Dilute to the mark with a suitable solvent such as pentane or iso-octane.
-
If necessary, prepare a series of dilutions to bring the TML concentration within the calibrated range of the instrument.
-
Spike the diluted sample with an appropriate internal standard (e.g., deuterated aromatic hydrocarbons like Benzene-d6, Toluene-d8, or an organometallic compound not present in the sample) to a known concentration.[7]
b. Instrumental Parameters
-
Gas Chromatograph (GC):
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) to handle the high concentration of matrix components.[8]
-
Inlet Temperature: 250 °C[8]
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).[5]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold for 2 minutes at 200 °C.
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Monitor the following ions for this compound (quantification ion is typically the most abundant and specific fragment):
-
m/z 252 (Pb(CH₃)₃⁺) - Primary quantification ion
-
m/z 267 (M⁺, Pb(CH₃)₄⁺) - Molecular ion
-
m/z 237 (Pb(CH₃)₂⁺)
-
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
c. Calibration
Prepare a series of calibration standards of TML in the chosen solvent, covering the expected concentration range of the diluted samples. Spike each calibration standard with the same concentration of internal standard as the samples. Analyze the standards using the same GC-MS method and construct a calibration curve by plotting the ratio of the TML peak area to the internal standard peak area against the TML concentration.
d. Data Analysis
Quantify the concentration of TML in the prepared gasoline samples by comparing the peak area ratio of TML to the internal standard against the calibration curve. Account for the initial dilution factor to determine the concentration in the original gasoline sample.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for Total Lead
While not specific for TML, ICP-MS is an extremely sensitive technique for determining the total lead concentration in gasoline. This can be a useful screening tool or for regulatory purposes where total lead is the parameter of interest. The protocol involves converting all organolead species to inorganic lead for measurement.
a. Sample Preparation (Digestion/Extraction)
-
Pipette a known volume (e.g., 1 mL) of the gasoline sample into a digestion vessel.
-
Add a strong oxidizing acid, such as concentrated nitric acid.
-
Perform a microwave-assisted digestion to break down the gasoline matrix and convert TML to Pb²⁺.
-
After cooling, dilute the digestate to a known volume with deionized water.
b. Instrumental Parameters
-
ICP-MS System:
-
Nebulizer: A solvent-resistant nebulizer suitable for introducing samples with high total dissolved solids.
-
Spray Chamber: A cooled spray chamber to reduce the solvent load on the plasma.[6]
-
RF Power: Typically 1500 W.
-
Carrier Gas Flow: Argon, optimized for sensitivity.
-
Monitored Isotopes: ²⁰⁶Pb, ²⁰⁷Pb, ²⁰⁸Pb.
-
c. Calibration
Prepare a series of aqueous calibration standards of inorganic lead (Pb²⁺) from a certified reference material. The concentration range should bracket the expected lead concentrations in the digested and diluted gasoline samples.
d. Data Analysis
Determine the total lead concentration in the prepared samples by comparing the signal intensity of the lead isotopes to the calibration curve. Correct for the initial sample volume and dilution to report the total lead concentration in the original gasoline sample.
Visualizations
Caption: General workflow for the quantification of this compound in gasoline.
Caption: Electron ionization fragmentation pathway of this compound.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. McCampbell Analytical, Inc. - Environmental [mccampbell.com]
- 3. alsglobal.com [alsglobal.com]
- 4. sabcs.ca [sabcs.ca]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. ASTM D5769 - Standard Test Method by GC-MS [scioninstruments.com]
- 8. whitman.edu [whitman.edu]
Application Notes and Protocols for the Determination of Tetramethyllead by HPLC with Electrochemical Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethyllead (TML) is a highly toxic organolead compound that has been used as a gasoline additive.[1] Its persistence and toxicity in the environment and biological systems necessitate sensitive and selective analytical methods for its detection and quantification. High-performance liquid chromatography (HPLC) coupled with electrochemical detection (ECD) offers a robust and reliable method for the analysis of TML.[2] ECD is particularly well-suited for electroactive compounds like TML, providing the high sensitivity required for trace-level analysis.[3][4]
This document provides a detailed application note and protocol for the determination of this compound using HPLC-ECD, based on established methods and recent advancements in the field.
Principle of the Method
The method involves the chromatographic separation of this compound from the sample matrix on a reversed-phase HPLC column. Following separation, the eluent passes through an electrochemical detector. A specific potential is applied to a working electrode (typically glassy carbon), causing the this compound molecules to undergo an oxidation reaction. This electron transfer generates a current that is directly proportional to the concentration of this compound in the sample.[5]
Electrochemical Detection Signaling Pathway
The electrochemical detection of this compound involves its oxidation at the surface of the working electrode. While the precise multi-step mechanism can be complex, the overall reaction involves the transfer of electrons from the TML molecule, leading to its conversion into less stable, more polar species and ultimately inorganic lead (Pb²⁺) and carbon dioxide. The generated current is the analytical signal.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, injector, and column oven.
-
Electrochemical Detector: An amperometric detector with a glassy carbon working electrode, an Ag/AgCl reference electrode, and a platinum or stainless steel auxiliary electrode.
-
HPLC Column: A modern reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution and efficiency.
-
Reagents and Standards:
-
This compound (TML) standard solution
-
Methanol (HPLC grade)
-
Chloroform (analytical grade)
-
Lithium perchlorate (LiClO₄) (analytical grade)
-
Double-distilled water
-
Anhydrous sodium sulfate
-
Chromatographic Conditions
The following conditions are based on the established method by Robecke and Cammann (1991) and can be adapted for modern instrumentation.[6]
| Parameter | Condition |
| Mobile Phase | Methanol / 0.1 mol/L Lithium Perchlorate (LiClO₄) |
| Flow Rate | 1.0 - 1.5 mL/min |
| Column Temperature | Ambient or controlled at 25 °C for improved reproducibility |
| Injection Volume | 20 µL |
| Detector | Amperometric Electrochemical Detector |
| Working Electrode | Glassy Carbon |
| Reference Electrode | Ag/AgCl |
| Working Potential | +1.9 V (in pulse-amperometric mode with a base potential of -0.4 V)[6] |
Sample Preparation
The sample preparation method should be chosen based on the matrix.
Water Samples:
-
To 1 liter of the water sample, add a suitable organic solvent such as chloroform for extraction.
-
Shake vigorously for 5-10 minutes in a separatory funnel.
-
Allow the layers to separate and collect the organic (bottom) layer.
-
Pass the organic extract through a column containing anhydrous sodium sulfate to remove any residual water.
-
The extract can be concentrated by gentle evaporation under a stream of nitrogen if necessary.
-
Reconstitute the residue in the mobile phase before injection into the HPLC system.
Soil and Sediment Samples (based on EPA Method 3540C): [7]
-
Weigh approximately 10-20 g of the solid sample and mix it with an equal amount of anhydrous sodium sulfate.
-
Place the mixture in an extraction thimble.
-
Perform a Soxhlet extraction for 16-24 hours using a suitable solvent like a mixture of dichloromethane and acetone.[2]
-
After extraction, cool the extract and concentrate it using a Kuderna-Danish apparatus or rotary evaporator.
-
Perform a solvent exchange into a solvent compatible with the mobile phase.
-
Filter the final extract through a 0.45 µm filter before HPLC analysis.
Blood Samples:
-
A method based on extraction into an organic solvent can be employed.[8]
-
Mix a known volume of whole blood with an equal volume of a solvent like n-heptane.
-
Vortex the mixture for 2-3 minutes to ensure thorough extraction.
-
Centrifuge the sample to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
The extract can be injected directly or after evaporation and reconstitution in the mobile phase.
Experimental Workflow
The overall process from sample collection to data analysis is outlined below.
Method Validation and Performance
To ensure the reliability of the analytical results, the HPLC-ECD method should be validated according to ICH guidelines or other relevant regulatory standards. The key validation parameters are summarized below.
| Validation Parameter | Typical Acceptance Criteria | Performance Data (Based on Robecke and Cammann, 1991)[6] |
| Linearity (r²) | ≥ 0.995 | Linear range: 350 ng - 30 µg |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 310 ng |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | Typically 3-5 times the LOD |
| Accuracy (% Recovery) | 80-120% for trace analysis | Data not available in the primary reference |
| Precision (% RSD) | Repeatability (Intra-day): < 15% Intermediate Precision (Inter-day): < 20% | Data not available in the primary reference |
| Selectivity | No interfering peaks at the retention time of TML | The method is selective for TML and TEL.[6] |
| Robustness | Method performance should not be significantly affected by small, deliberate variations in parameters (e.g., mobile phase composition, flow rate). | Data not available in the primary reference |
Conclusion
The HPLC-ECD method provides a sensitive, selective, and reliable approach for the determination of this compound in various environmental and biological samples. Proper sample preparation is crucial to minimize matrix effects and achieve accurate quantification. The method's performance should be thoroughly validated to ensure the quality and reliability of the analytical data. With modern HPLC instrumentation and columns, this method can be further optimized for improved throughput and even lower detection limits, making it a valuable tool for researchers and scientists in environmental monitoring and toxicology studies.
References
- 1. Amine oxidation. Part IX. The electrochemical oxidation of some tertiary amines: the effect of structure on reactivity - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. www2.gov.bc.ca [www2.gov.bc.ca]
- 3. epa.gov [epa.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. amuzainc.com [amuzainc.com]
- 6. gmi-inc.com [gmi-inc.com]
- 7. epa.gov [epa.gov]
- 8. researchgate.net [researchgate.net]
"safe storage and handling procedures for tetramethyllead"
For Researchers, Scientists, and Drug Development Professionals
WARNING: Tetramethyllead (TML) is a highly toxic, flammable, and hazardous chemical.[1] These application notes and protocols are intended for trained personnel in a controlled laboratory or research setting. Always consult the Safety Data Sheet (SDS) and relevant institutional and regulatory guidelines before handling this substance.
Hazard Summary
This compound is a systemic poison that can be fatal if inhaled, ingested, or absorbed through the skin.[1] It poses a significant risk to the central nervous system, cardiovascular system, and kidneys.[2] Symptoms of exposure may be delayed and can include headache, dizziness, insomnia, nausea, convulsions, and unconsciousness.[2][3] TML is also a flammable liquid, and its vapors can form explosive mixtures with air.[4][5]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound.
2.1 Recommended PPE:
| Equipment | Specification | Rationale |
| Respiratory Protection | A NIOSH-approved supplied-air respirator with a full facepiece operated in a pressure-demand or other positive-pressure mode is recommended where exposure may exceed 0.075 mg/m³.[6] For emergency situations or unknown concentrations, a self-contained breathing apparatus (SCBA) with a full facepiece is required.[2][6] | TML is highly toxic upon inhalation, and its vapors are heavier than air.[3] |
| Hand Protection | Chemical-resistant gloves, such as butyl rubber or neoprene, should be worn.[7][8] Inspect gloves for any signs of degradation or damage before each use. | Prevents skin absorption, which is a primary route of exposure.[8] |
| Eye Protection | Chemical safety goggles or a face shield used in combination with respiratory protection.[4][7] | Protects against splashes and vapors that can cause severe eye damage.[7] |
| Body Protection | A chemical-resistant suit or long-sleeved lab coat with long pants.[7] Complete protective clothing, including boots, is necessary for handling larger quantities or in case of a spill.[4][6] | Minimizes the risk of skin contact. |
Storage and Handling Procedures
3.1 Storage:
-
Store in a cool, dry, well-ventilated, fireproof area.[3][4]
-
Keep containers tightly closed and protected from physical damage.[1][5]
-
Store away from heat, sparks, open flames, and other ignition sources.[4][5]
-
Separate from incompatible materials such as strong oxidants, strong acids, and halogens.[3][4][5]
3.2 Handling:
-
All handling of this compound should occur within a certified chemical fume hood.[5]
-
Use non-sparking tools and explosion-proof electrical equipment.[1][4]
-
Ground and bond containers and receiving equipment to prevent static discharge.[4]
-
Avoid the formation of aerosols and mists.[4]
-
Do not eat, drink, or smoke in areas where this compound is handled.[3][4]
-
Wash hands thoroughly after handling.[4]
Experimental Protocols
4.1 General Workflow for Handling this compound:
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
5.1 Spill Response:
-
Evacuate: Immediately evacuate all personnel from the affected area.[6]
-
Isolate: Secure and control access to the spill area.[6]
-
Ventilate: Ensure the area is well-ventilated.
-
Eliminate Ignition Sources: Remove all sources of heat, sparks, and open flames.[1][6]
-
Containment: For small spills, absorb the liquid with non-combustible materials like sand, earth, or vermiculite.[1][4][6] For large spills, dike the area far ahead of the spill.[5]
-
Cleanup: Wearing full PPE, including an SCBA, collect the absorbed material using non-sparking tools and place it into sealed, labeled containers for disposal.[1][4][6]
-
Decontamination: Wash the spill area after cleanup is complete.[6]
-
Waste Disposal: Dispose of contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[6]
5.2 First Aid:
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4][9] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin with soap and water. Seek immediate medical attention.[1][4][9] |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[4][5][9] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][4][5] |
5.3 Fire Fighting:
-
Use dry chemical, CO2, water spray, or foam as extinguishing agents.[5][6]
-
Poisonous gases, including lead oxides, are produced in a fire.[6]
-
Containers may explode when heated.[5][6] Use water spray to keep fire-exposed containers cool.[5][6]
-
Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[4]
Quantitative Data
6.1 Occupational Exposure Limits:
| Organization | Limit | Notes |
| OSHA (PEL) | 0.075 mg/m³ (as Pb) | 8-hour time-weighted average[6] |
| NIOSH (REL) | 0.075 mg/m³ (as Pb) | 10-hour time-weighted average[6] |
| ACGIH (TLV) | 0.15 mg/m³ (as Pb) | 8-hour time-weighted average; (skin)[4][6] |
6.2 Physical and Chemical Properties:
| Property | Value |
| Boiling Point | 230°F (110°C) [Decomposes] |
| Flash Point | 100°F (37.8°C) |
| Vapor Pressure | 23 mmHg |
| Solubility in Water | 0.002% |
Signaling Pathways and Logical Relationships
7.1 Emergency Response Logic for a this compound Spill:
Caption: Emergency response workflow for a this compound spill.
References
- 1. scribd.com [scribd.com]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - Tetramethyl lead (as Pb) [cdc.gov]
- 3. ICSC 0008 - TETRAETHYL LEAD [chemicalsafety.ilo.org]
- 4. echemi.com [echemi.com]
- 5. This compound(75-74-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. nj.gov [nj.gov]
- 7. What safety precautions should be taken when using Tetraethyl Lead Additive ROKEM? - Blog [tetraethylleadcn.com]
- 8. What are the safety precautions when handling Tetraethyl Lead ROKEM? - Blog [tetraethylleadcn.com]
- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Application Notes and Protocols: The Use of Tetramethyllead in Organometallic Chemistry Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethyllead (TML), Pb(CH₃)₄, is a volatile, colorless organometallic liquid historically known for its use as an anti-knock additive in gasoline.[1][2] In the realm of organometallic chemistry research, its application has been limited due to its high toxicity.[1] However, its unique properties as a methyl radical synthon and its potential in specific synthetic applications warrant a detailed examination for specialized research purposes where alternative reagents may not be suitable.[1] These notes provide an overview of its research applications, key experimental protocols, and relevant data. Extreme caution and appropriate safety measures are paramount when handling this compound.
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of this compound is provided below for easy reference.
| Property | Value | Reference |
| Chemical Formula | C₄H₁₂Pb | [1] |
| Molar Mass | 267.3 g·mol⁻¹ | [1] |
| Appearance | Colorless liquid | [1] |
| Density | 1.995 g/cm³ (at 20 °C) | [1] |
| Melting Point | -27.5 °C | [1] |
| Boiling Point | 110 °C | [1] |
| Solubility | Insoluble in water; soluble in ether and absolute alcohol. | [1] |
| C-Pb Bond Dissociation Energy | 49 kcal/mol (204 kJ/mol) | [3] |
| C-Pb Bond Length | 222 pm | [3] |
Applications in Organometallic Synthesis and Research
While not commonly used, this compound has potential applications in a few niche areas of organometallic research.
Generation of Methyl Radicals for Mechanistic Studies and Synthesis
The relatively weak C-Pb bond in this compound allows for its thermal or photochemical decomposition to generate methyl radicals.[1] This property makes it a useful precursor for studying radical-initiated reactions or for the synthesis of other organometallic compounds in the gas phase.
Methylation of Metal Halides via Transmetalation
This compound can serve as a methylating agent for certain metal halides, proceeding through a transmetalation reaction. This can be a route to synthesizing other organomethyl compounds. A general representation of this reaction is the interaction with a metal halide (MXn) to produce a methylated metal species and a trimethyllead halide.
Precursor in Materials Science for Thin Film Deposition
Organometallic precursors are utilized in chemical vapor deposition (CVD) techniques to create thin films of metals or metal oxides. While not widely documented for this compound, its volatility suggests potential as a precursor in metal-organic chemical vapor deposition (MOCVD) for lead-containing materials.
Experimental Protocols
The following are generalized protocols based on established organometallic chemistry principles and available literature on related compounds. All procedures involving this compound must be conducted in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, lab coat, and safety glasses. A blast shield is also recommended for reactions involving heating.
Protocol 1: Synthesis of this compound
This protocol is based on the reaction of a Grignard reagent with lead(II) chloride.[3]
Materials:
-
Lead(II) chloride (PbCl₂)
-
Methylmagnesium chloride (MeMgCl) in a suitable solvent (e.g., THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard Schlenk line and glassware
Procedure:
-
Under an inert atmosphere (argon or nitrogen), suspend lead(II) chloride in anhydrous diethyl ether in a Schlenk flask equipped with a magnetic stir bar and a dropping funnel.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the methylmagnesium chloride solution to the stirred suspension via the dropping funnel. An exothermic reaction will occur. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Cool the reaction mixture again to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the solution and carefully remove the solvent by distillation at atmospheric pressure. Caution: this compound is volatile.
-
The crude product can be purified by fractional distillation under reduced pressure.
Expected Yield: The yield of this reaction can vary, but good yields have been reported historically.[1]
Protocol 2: Generation of Methyl Radicals via Pyrolysis
This protocol describes the gas-phase generation of methyl radicals from this compound for subsequent reactions, such as the formation of other organometallic species on a metal surface.
Materials:
-
This compound
-
High-vacuum line equipped with a pyrolysis tube (quartz)
-
Furnace capable of reaching >450 °C
-
Carrier gas (e.g., argon)
-
Substrate for deposition or reaction (e.g., a metal mirror)
Procedure:
-
Assemble the pyrolysis apparatus on a high-vacuum line. The setup should consist of a vessel containing a small amount of this compound, a mass flow controller for the carrier gas, a quartz tube passing through a tube furnace, and a cold trap on the outlet.
-
Place the substrate inside the quartz tube downstream from the furnace.
-
Evacuate the system and then introduce a slow flow of the carrier gas.
-
Gently warm the vessel containing this compound to increase its vapor pressure, allowing the carrier gas to transport the TML vapor into the pyrolysis tube.
-
Heat the furnace to the desired pyrolysis temperature (typically >450 °C). The this compound will decompose into lead and methyl radicals.
-
The methyl radicals will then interact with the substrate.
-
After the experiment, cool the furnace and the TML source. Purge the system with inert gas.
Protocol 3: Methylation of a Generic Transition Metal Halide
This protocol outlines a general procedure for a transmetalation reaction between this compound and a transition metal halide. The specific conditions will vary greatly depending on the metal halide used.
Materials:
-
This compound
-
Transition metal halide (e.g., TiCl₄, as suggested by related chemistry[4])
-
Anhydrous, degassed solvent (e.g., dichloromethane or hexane)
-
Standard Schlenk line and glassware
Procedure:
-
Under an inert atmosphere, dissolve the transition metal halide in the chosen anhydrous solvent in a Schlenk flask.
-
Cool the solution to a low temperature (e.g., -78 °C) to control the reactivity.
-
Slowly add a stoichiometric amount of this compound to the stirred solution.
-
Allow the reaction to proceed at low temperature for a set period, then slowly warm to room temperature. Monitor the reaction by a suitable technique (e.g., NMR spectroscopy, if possible).
-
The workup procedure will depend on the properties of the product. It may involve filtration to remove any precipitated lead salts, followed by removal of the solvent under vacuum.
-
Purification of the resulting organometallic compound may be achieved by crystallization or chromatography, depending on its stability.
Visualizations
Logical Workflow for Synthesis and Application
Caption: Workflow for the synthesis and research applications of this compound.
Reaction Pathway: Generation of Methyl Radicals
Caption: Thermal decomposition of this compound to generate methyl radicals.
Reaction Pathway: Transmetalation with a Metal Halide
Caption: Plausible transmetalation pathway between this compound and a metal halide.
References
Application Notes & Protocols: Personal Protective Equipment for Working with Tetramethyllead
For distribution to researchers, scientists, and drug development professionals.
Introduction and Hazard Overview
Tetramethyllead (TML) is a highly toxic organolead compound that poses a significant health risk. It is a colorless, volatile liquid that can be fatal if inhaled, swallowed, or absorbed through the skin[1]. The primary routes of exposure are inhalation, skin absorption, and ingestion[1][2]. TML is a systemic poison that accumulates in the body and can cause severe damage to the central nervous system, cardiovascular system, and kidneys[1][2]. Symptoms of exposure may be delayed and can include irritability, insomnia, delirium, convulsions, and in severe cases, coma and death[2][3]. Due to its high toxicity and ability to be rapidly absorbed through the skin, stringent safety protocols and the use of appropriate Personal Protective Equipment (PPE) are mandatory when handling this compound.
Hierarchy of Controls
Before any work with this compound is initiated, a thorough risk assessment must be conducted. The hierarchy of controls should be applied to minimize exposure.
-
Elimination/Substitution : If possible, substitute this compound with a less hazardous substance.
-
Engineering Controls : These are the most effective means of controlling exposure. All work with this compound must be conducted in a designated area equipped with the following:
-
Chemical Fume Hood : Handling of TML should occur within a properly functioning chemical fume hood to control the release of toxic vapors[3].
-
Ventilation : The laboratory must be well-ventilated, with local exhaust ventilation systems at the source of potential release[4][5]. Operations should be enclosed where feasible[1].
-
Explosion-Proof Equipment : Given that TML is a combustible liquid and can form explosive vapor/air mixtures, all electrical equipment must be explosion-proof[1][6].
-
-
Administrative Controls : These include written standard operating procedures (SOPs), safety training, and restricting access to authorized personnel only[1].
-
Personal Protective Equipment (PPE) : PPE is the last line of defense and must be used in conjunction with engineering and administrative controls. The following sections detail the required PPE.
Exposure Limits
Monitoring the work environment is crucial to ensure that exposure levels remain below established limits.
| Parameter | Value | Agency |
| NIOSH REL (TWA) | 0.075 mg/m³ (as Pb) [skin] | NIOSH |
| OSHA PEL (TWA) | 0.075 mg/m³ (as Pb) [skin] | OSHA |
| IDLH | 40 mg/m³ (as Pb) | NIOSH/OSHA |
Table 1: Occupational Exposure Limits for this compound.[2]
Personal Protective Equipment (PPE) Specifications
The selection of PPE must be based on a site-specific risk assessment. The following are the minimum requirements for handling this compound.
Respiratory Protection
Due to the high inhalation toxicity of TML, respiratory protection is critical. The extremely low exposure limit is difficult to monitor accurately, necessitating the highest level of protection[1].
-
Required : A positive-pressure, full-facepiece Self-Contained Breathing Apparatus (SCBA) or a supplied-air respirator (SAR) operated in a continuous flow mode[1][3][7].
-
Note : Standard air-purifying respirators with cartridges are generally not sufficient and should not be used unless explicitly approved by a qualified industrial hygienist for specific, low-concentration tasks.
Hand Protection
This compound is rapidly absorbed through the skin[1]. Therefore, appropriate chemical-resistant gloves are mandatory.
| Glove Material | Recommendation | Important Considerations |
| Neoprene | Recommended[4][5][7] | This compound may dissolve some types of rubber[8]. |
| Nitrile | Recommended[4][5][7] | |
| Butyl Rubber | Potentially Suitable[9] | Often provides excellent resistance to many chemicals[9]. |
| Viton™ | Potentially Suitable | Offers high resistance to a broad range of chemicals. |
Table 2: Glove Material Recommendations for this compound.
Protocol for Glove Selection: It is critical to note that no single glove material protects against all chemicals indefinitely. Users must consult the glove manufacturer's specific chemical resistance data for this compound. Obtain permeation and degradation data before final glove selection[1]. Always inspect gloves for any signs of damage before each use and replace them regularly[4]. Double gloving is recommended for enhanced protection.
Eye and Face Protection
-
Required : When using a full-facepiece respirator, eye protection is integrated. If a different type of respirator is approved for use, chemical splash goggles and a face shield are mandatory to protect against splashes and vapors[4][7].
Skin and Body Protection
-
Required : A full-body, chemical-resistant suit is necessary to prevent any skin contact[4][5][7]. All seams should be sealed.
-
Footwear : Chemical-resistant boots, preferably with steel toes, are required. Pant legs should be worn over the boots to prevent chemicals from entering.
Protocols for PPE Usage
Donning (Putting On) PPE Protocol
This protocol should be performed in a designated clean area, away from the immediate TML handling zone.
-
Hand Hygiene : Wash hands thoroughly with soap and water.
-
Inner Gloves : Don the first pair of chemical-resistant gloves.
-
Chemical Suit : Step into the chemical-resistant suit, pulling it up to your waist. Put on chemical-resistant boots.
-
Upper Body : Insert arms into the sleeves of the suit and pull the hood over your head.
-
Respirator : Don the full-facepiece SCBA or supplied-air respirator. Perform a seal check according to the manufacturer's instructions.
-
Suit Closure : Zip up the chemical suit completely. Ensure the storm flap is securely sealed.
-
Outer Gloves : Don the second pair of chemical-resistant gloves, ensuring the cuffs are pulled up over the sleeves of the suit.
-
Final Check : A second person (a "buddy") should visually inspect the entire ensemble to ensure there are no breaches.
Doffing (Removing) PPE Protocol
This is a critical step to prevent contamination. Doffing should be performed in a designated decontamination area.
-
Gross Decontamination : If the suit is heavily contaminated, it should be rinsed down before removal.
-
Outer Gloves : Remove the outer pair of gloves, turning them inside out as they are removed. Dispose of them in a designated hazardous waste container.
-
Suit and Boots : Unzip the suit. Peel it downward and away from the body, turning it inside out as it is removed. Step out of the suit and boots.
-
Respirator : Remove the facepiece. This should be the last item removed to protect against any lingering airborne contaminants.
-
Inner Gloves : Remove the inner pair of gloves, again turning them inside out. Dispose of them in the hazardous waste container.
-
Hand Hygiene : Wash hands and face thoroughly with soap and water immediately after removing all PPE.
Emergency Protocols
Skin Exposure
-
Immediately move to the nearest safety shower or drench hose.
-
Remove all contaminated clothing while under the shower.
-
Flood the affected skin with large amounts of water, then wash thoroughly with soap and water[3][8].
-
Seek immediate medical attention.
Eye Exposure
-
Immediately flush the eyes with copious amounts of lukewarm water for at least 15 minutes at an eyewash station, holding the eyelids open[3].
-
Remove contact lenses if worn.
-
Seek immediate medical attention[8].
Spill Response
-
Evacuate all non-essential personnel from the area[1].
-
Alert others and contact the emergency response team.
-
Only personnel with appropriate training and PPE (full SCBA and chemical suit) should enter the spill area.
-
Use non-sparking tools to absorb the spill with an inert material like vermiculite or sand[1][5].
-
Place the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal[1][5].
Visual Workflow for PPE Selection
The following diagram illustrates the logical workflow for selecting the appropriate level of personal protective equipment when planning to work with this compound.
Figure 1. Decision workflow for PPE selection when handling this compound.
References
- 1. ehs.umich.edu [ehs.umich.edu]
- 2. primaryfluid.com [primaryfluid.com]
- 3. Chemical Resistance Chart A-B [updusa.com]
- 4. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 5. burkert.com [burkert.com]
- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 7. glovesbyweb.com [glovesbyweb.com]
- 8. valmatic.com [valmatic.com]
- 9. ehs.sfsu.edu [ehs.sfsu.edu]
Application Notes and Protocols for Tetramethyllead Calibration Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethyllead (TML) is a highly toxic organometallic compound that has been used as a gasoline additive. Due to its persistence and toxicity, accurate quantification in environmental and biological matrices is crucial. These application notes provide detailed protocols for the preparation of this compound calibration standards and their analysis using gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-inductively coupled plasma-mass spectrometry (HPLC-ICP-MS).
Preparation of this compound Calibration Standards
Accurate calibration is fundamental to the reliable quantification of this compound. This protocol outlines the preparation of a stock solution and subsequent serial dilutions to create working calibration standards.
Materials and Reagents
-
This compound (TML) certified reference material (CRM) or high-purity standard
-
Methanol (HPLC or GC grade)
-
Toluene (ACS grade or higher)
-
Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)
-
Calibrated micropipettes
-
Amber glass vials with PTFE-lined caps
Protocol for Preparation of Stock and Working Standards
1.2.1. Preparation of a 1000 µg/mL this compound Stock Solution
-
Acquire a certified reference material of this compound. These are often supplied as solutions, for example, in toluene.[1]
-
If starting with a pure TML standard, accurately weigh the required amount in a fume hood due to its high toxicity and volatility.
-
Dissolve the weighed TML in a suitable solvent such as methanol or toluene to a final concentration of 1000 µg/mL in a Class A volumetric flask.[2]
-
Ensure the glassware is scrupulously clean. It is recommended to soak glassware in 50% nitric acid overnight and rinse thoroughly with deionized water.[1]
-
Store the stock solution in an amber glass vial with a PTFE-lined cap at 4°C.
1.2.2. Preparation of Working Calibration Standards
-
From the 1000 µg/mL stock solution, prepare a series of working standards by serial dilution.
-
Use calibrated micropipettes to transfer precise volumes of the stock solution into separate volumetric flasks.
-
Dilute to the mark with the appropriate solvent (e.g., methanol).
-
Prepare a minimum of five calibration standards to cover the desired linear range of the analytical instrument.
-
A fresh set of working standards should be prepared for each analytical run to ensure accuracy, as organolead compounds can be unstable.
Example Dilution Scheme for Calibration Standards
| Standard ID | Concentration (µg/mL) | Volume of Stock (1000 µg/mL) | Final Volume (mL) | Diluent |
| Stock | 1000 | - | - | Toluene/Methanol |
| WS1 | 100 | 1 mL of Stock | 10 | Methanol |
| WS2 | 10 | 1 mL of WS1 | 10 | Methanol |
| CAL 5 | 1.0 | 1 mL of WS2 | 10 | Methanol |
| CAL 4 | 0.5 | 0.5 mL of WS2 | 10 | Methanol |
| CAL 3 | 0.1 | 0.1 mL of WS2 | 10 | Methanol |
| CAL 2 | 0.05 | 0.05 mL of WS2 | 10 | Methanol |
| CAL 1 | 0.01 | 0.01 mL of WS2 | 10 | Methanol |
Analytical Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the analysis of volatile compounds like this compound.
2.1.1. Sample Preparation (Water Matrix)
A dispersive liquid-liquid microextraction (DLLME) can be employed for the extraction and preconcentration of TML from water samples.
-
Place a 5 mL water sample in a conical test tube.
-
Add a disperser solvent (e.g., 1 mL of acetone) containing an extraction solvent (e.g., 50 µL of chlorobenzene).
-
Rapidly inject the mixture into the sample, forming a cloudy solution.
-
Centrifuge for 5 minutes at 4000 rpm.
-
Collect the sedimented phase (extraction solvent) using a microsyringe and inject it into the GC-MS.
2.1.2. GC-MS Instrumental Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | 50°C (hold 2 min), ramp to 200°C at 15°C/min, hold 2 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | 252, 267 (for TML) |
| Dwell Time | 100 ms |
2.1.3. Quality Control
-
Calibration Curve: Analyze the prepared calibration standards to generate a calibration curve. A linear regression with a correlation coefficient (r²) > 0.995 is typically required.
-
Method Blank: Analyze a solvent blank to ensure no contamination.
-
Spike Recovery: Spike a known concentration of TML into a sample matrix and calculate the percent recovery to assess matrix effects.
High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS)
HPLC-ICP-MS offers high sensitivity and specificity for the analysis of organometallic species.
2.2.1. HPLC Instrumental Parameters
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic: 30% Methanol in water.[3] A gradient can also be used, for example, from 10% to 70% methanol, but plasma stability must be monitored.[3] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
2.2.2. ICP-MS Instrumental Parameters
| Parameter | Value |
| RF Power | 1550 W |
| Plasma Gas Flow | 15 L/min |
| Nebulizer Gas Flow | 1.0 L/min |
| Monitored Isotopes | ²⁰⁸Pb |
2.2.3. Quantitative Data Summary
| Analytical Method | Analyte | Linear Range | Detection Limit | Reference |
| GC-AAS | This compound in blood | Not specified | 0.01 µg/mL | [4] |
| HPLC-Electrochemical | This compound | 350 ng - 30 µg (glassy carbon electrode) | 310 ng | [2] |
| GC-MS (TEL) | Tetraethyllead in water | 0.40 - 40.0 µg/L | 0.01 µg/L | [5] |
| GC-ICP-MS (TEL) | Tetraethyllead in water | Not specified | <0.05 ng/L |
Visualizations
Caption: Workflow for this compound calibration and sample quantification.
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lead speciation by HPLC-ICP-AES and HPLC-ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new method for the analysis of this compound in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of Tetraethyl Lead in Water Samples by Dispersive Liquid-Liquid Micro-Extraction Coupled with GC/MS [yznkxyjy.xml-journal.net]
Application Notes: Disposal of Tetramethyllead Waste in a Laboratory Setting
1.0 Introduction
Tetramethyllead (TML) is a highly toxic, volatile, and reactive organolead compound.[1][2][3] Due to its extreme hazard profile, the disposal of TML waste from a laboratory setting requires stringent protocols to ensure the safety of personnel and compliance with environmental regulations. These notes provide essential information and a detailed protocol for the safe management and disposal of TML waste.
1.1 Hazards of this compound
This compound is a colorless liquid, unless dyed, with a fruity odor.[1][2] It poses significant health and safety risks:
-
Toxicity: TML is acutely toxic and can be fatal if inhaled, ingested, or absorbed through the skin.[3][4] It is a potent neurotoxin, targeting the central nervous system, and can also damage the cardiovascular system and kidneys.[2][5] Symptoms of exposure may be delayed and include insomnia, delirium, convulsions, and coma.[2][5]
-
Flammability: TML is a flammable liquid with a flash point of 100°F (38°C).[1][3] Its vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[6]
-
Reactivity and Instability: TML can decompose explosively at temperatures above 212°F (100°C).[1][7] It is incompatible with strong oxidizing agents, strong acids, and certain metals, with which it can react violently.[2][4][6] Critically, it has been noted to react violently or explosively with water.[1][5][6]
1.2 Regulatory Compliance
The disposal of TML waste is governed by federal and state hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[8] Laboratories are classified as hazardous waste generators and must adhere to specific requirements for waste determination, labeling, storage, and disposal.[8][9] These protocols are designed to meet or exceed regulatory standards. Disposal must be conducted through a licensed hazardous waste disposal vendor.[8][10]
1.3 Principle of Disposal: Collection and Off-Site Treatment
Direct chemical treatment or neutralization of this compound waste in a standard laboratory setting is strongly discouraged and considered extremely dangerous. The compound's high reactivity, particularly its potential for explosive decomposition with heat or water, makes in-lab treatment methods unsafe without specialized equipment and expertise.[1][6][7]
Therefore, the standard and required protocol is the safe collection, packaging, and labeling of TML waste for pickup and disposal by a certified hazardous waste management service.
Quantitative Data Summary
The following table summarizes key quantitative data related to the hazards and regulatory limits for this compound.
| Parameter | Value | Reference(s) |
| Physical Properties | ||
| Molecular Weight | 267.33 g/mol | [1] |
| Boiling Point | Decomposes above 212°F (100°C) | [1] |
| Flash Point | 100°F (38°C) | [1][3] |
| Lower Explosive Limit (LEL) | 1.8% | [1] |
| Specific Gravity | 1.995 | [1] |
| Vapor Pressure | 23 mmHg at 68°F (20°C) | [1][5] |
| Occupational Exposure Limits (as Pb) | ||
| OSHA PEL (8-hr TWA) | 0.075 mg/m³ | [6] |
| NIOSH REL (10-hr TWA) | 0.075 mg/m³ | [6] |
| ACGIH TLV (8-hr TWA) | 0.15 mg/m³ | [6] |
| Laboratory Storage Limits | ||
| Satellite Accumulation Area (SAA) Limit | ≤ 55 gallons of hazardous waste | [8][11] |
| SAA Limit for Acutely Toxic Waste (P-list) | ≤ 1 quart | [12][11] |
Experimental Protocols: Safe Collection and Packaging of this compound Waste
This protocol details the mandatory procedure for the accumulation and preparation of TML waste for disposal.
2.1 Materials and Equipment
-
Designated chemical fume hood
-
Personal Protective Equipment (PPE):
-
Flame-resistant lab coat
-
Chemical splash goggles and face shield
-
Heavy-duty chemical-resistant gloves (e.g., Viton™ or butyl rubber; consult glove manufacturer's compatibility chart)
-
Long pants and closed-toe shoes
-
-
Designated TML waste container: A clean, dry, leak-proof container made of a compatible material (e.g., glass or Teflon®), with a screw-top cap. The original TML reagent bottle is often a suitable choice.
-
Secondary containment bin: A chemically resistant tray or bucket large enough to hold the entire volume of the waste container.
-
Hazardous waste labels (provided by the institution's Environmental Health & Safety office).
-
Non-sparking tools (e.g., funnel, if needed).
2.2 Waste Collection Protocol
-
Designate a Waste Collection Area: All TML waste generation and collection activities must occur within a designated, properly functioning chemical fume hood.
-
Prepare the Waste Container:
-
Select a compatible waste container. Ensure it is completely dry.
-
Place the waste container in a secondary containment bin.
-
Affix a hazardous waste label to the container before adding any waste. Fill in all required information (generator name, location, etc.).
-
-
Transferring Waste:
-
Wear all required PPE.
-
Carefully transfer the TML waste into the designated container using a stable funnel if necessary. Use non-sparking tools.
-
DO NOT add any other type of chemical waste to the TML container. TML is incompatible with many substances.[4][6]
-
DO NOT fill the container beyond 90% capacity to allow for vapor expansion.
-
-
Seal and Store the Container:
-
Securely close the container cap.
-
Wipe the exterior of the container with a disposable towel dampened with an appropriate solvent (e.g., isopropanol) to remove any external contamination. Dispose of the towel as TML-contaminated solid waste.
-
Ensure the container remains within its secondary containment bin.
-
Store the container in the designated Satellite Accumulation Area within the laboratory, away from heat sources, direct sunlight, and incompatible chemicals (especially acids and oxidizers).[3][10]
-
-
Requesting Disposal:
-
Once the container is full (or waste is no longer being generated), complete the hazardous waste label with the final accumulation date.
-
Submit a hazardous waste pickup request to your institution's Environmental Health & Safety (EHS) office immediately. Do not allow waste to accumulate for extended periods.[10][12]
-
2.3 Disposal of Contaminated Solid Waste
-
Any solid materials contaminated with TML (e.g., pipette tips, gloves, absorbent pads) must be collected as hazardous waste.
-
Place these materials in a designated, sealed, and clearly labeled solid waste container. The label must indicate "this compound-Contaminated Debris."
-
Request pickup from EHS along with the liquid TML waste.
2.4 Emergency Procedures: Spills and Exposures
-
Spill: In the event of a TML spill, evacuate the immediate area and notify EHS and emergency personnel immediately. Do not attempt to clean up the spill unless you are trained and equipped to handle highly hazardous materials. Absorb small spills with an inert material like vermiculite or sand.[3][6]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.[2][6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[2]
Mandatory Visualizations
The following diagrams illustrate the required workflow and logical relationships for managing this compound waste.
References
- 1. TETRAMETHYL LEAD (as Pb) | Occupational Safety and Health Administration [osha.gov]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - Tetramethyl lead (as Pb) [cdc.gov]
- 3. scribd.com [scribd.com]
- 4. Page loading... [guidechem.com]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. nj.gov [nj.gov]
- 7. This compound | Pb(CH3)4 | CID 6394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medlabmag.com [medlabmag.com]
- 9. epa.gov [epa.gov]
- 10. policies.dartmouth.edu [policies.dartmouth.edu]
- 11. odu.edu [odu.edu]
- 12. vumc.org [vumc.org]
Troubleshooting & Optimization
Technical Support Center: Thermal Degradation of Tetramethyllead
This technical support guide provides researchers, scientists, and drug development professionals with essential information for conducting experiments on the thermal degradation of tetramethyllead (TML). It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key quantitative data.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My product analysis shows significant amounts of methane, ethane, and ethylbenzene. Is this expected?
A1: Yes, these products are expected, particularly if you are using a toluene carrier flow system. The primary thermal degradation of this compound (TML) produces methyl radicals and elemental lead.[1][2] These highly reactive methyl radicals can then interact with the toluene carrier gas to form methane, ethane, and ethylbenzene.[1] If your experiment is conducted in the absence of a hydrogen-donating solvent like toluene, the primary products would be different, consisting mainly of hydrocarbons formed from the recombination of methyl radicals.
Q2: I am observing a low yield of decomposition products at temperatures below 400°C. What could be the issue?
A2: The thermal decomposition of TML is highly temperature-dependent. While it begins to decompose at temperatures above 100°C, the rate is significantly slower at lower temperatures.[3][4] Studies on the pyrolysis of TML have often been conducted in the temperature range of 398–480°C (671–753 K) to achieve significant decomposition.[1] If you are experiencing low yields, consider increasing the temperature of your reaction system. However, be aware that TML can decompose explosively at high temperatures, so ensure your apparatus is designed to handle potential pressure increases.[4][5]
Q3: What are the primary safety precautions I should take when working with this compound?
A3: this compound is a highly toxic, flammable, and heat-sensitive compound.[3][5]
-
Toxicity: It is fatal if ingested, inhaled, or absorbed through the skin.[4][6] Always handle TML in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including gloves and eye protection.
-
Flammability: TML is a flammable liquid and poses a fire hazard when exposed to heat or flames.[3]
-
Explosion Risk: High heat can cause TML to decompose explosively, especially in sealed containers.[4][5] It is recommended to avoid heating TML above 90-100°C in a confined space.[3][4]
-
Decomposition Products: Hazardous decomposition releases toxic lead fumes and carbon monoxide.[3][4]
Q4: How do I choose between a static method and a flow method for my decomposition study?
A4: The choice between a static and a flow method depends on your experimental goals.
-
Flow Method: This method, often using a carrier gas, is ideal for studying the initial products of decomposition, such as free radicals. The rapid flow and subsequent cooling allow for the trapping and analysis of these short-lived species.[7]
-
Static Method: In this method, TML is heated in a sealed vessel for an extended period. This approach is better suited for identifying the final, stable end-products of the thermal degradation process.[7]
Q5: My kinetic data for TML decomposition is not reproducible. What factors could be contributing to this?
A5: Reproducibility issues in kinetic studies of TML decomposition can arise from several factors:
-
Temperature Control: The decomposition rate is highly sensitive to temperature. Ensure precise and stable temperature control throughout your reaction zone.
-
Surface Effects: The surfaces of the reaction vessel can influence the decomposition. Ensure consistent cleaning and conditioning of your glassware or reactor to minimize catalytic effects from surface impurities.
-
Pressure Variations: In flow experiments, maintaining a constant, low pressure is crucial for obtaining reliable kinetic data.[7]
-
Purity of TML: Impurities in your TML sample can act as catalysts or inhibitors, altering the decomposition kinetics. Ensure you are using a high-purity sample.
Quantitative Data Summary
The following table summarizes key quantitative data related to the thermal properties and decomposition of this compound.
| Parameter | Value | Source(s) |
| Boiling Point | 110 °C (230 °F) | [5] |
| Decomposition Temperature | Starts to decompose above 100 °C (212 °F) | [3][4] |
| Pyrolysis Temperature Range (Experimental) | 671–753 K (398–480 °C) | [1] |
| Activation Energy for Pyrolysis | 49.4 kcal/mol (approx. 207 kJ/mol) | [1][8] |
| Pb-C Bond Dissociation Energy | Approx. 204 kJ/mol | [8] |
Experimental Protocols
1. Pyrolysis of this compound using a Toluene Carrier Flow System
This method is adapted from studies focused on the kinetics and mechanism of TML pyrolysis.[1]
-
Objective: To study the gas-phase thermal decomposition of TML and identify the resulting radical and stable products.
-
Apparatus: A flow system consisting of a carrier gas inlet (e.g., toluene-saturated nitrogen), a heated pyrolysis tube (quartz or Pyrex), a condenser/trap cooled with liquid nitrogen, and a vacuum pump. Analytical equipment such as a gas chromatograph (GC) is required for product analysis.
-
Procedure:
-
Assemble the flow system and ensure it is leak-tight.
-
Heat the pyrolysis tube to the desired temperature (e.g., 671–753 K).[1]
-
Establish a steady flow of the toluene carrier gas at a controlled low pressure.
-
Introduce TML vapor into the carrier gas stream at a known concentration.
-
The TML/toluene mixture passes through the heated tube, where thermal decomposition occurs.
-
The reaction products and any unreacted TML are passed through the cold trap, where they condense.
-
After the experiment, the contents of the cold trap are carefully warmed and analyzed, typically by GC, to identify and quantify the products (methane, ethane, ethylbenzene, etc.).[1]
-
The first-order rate constant can be calculated based on the amount of decomposition and the contact time in the heated zone.
-
2. Thermal Decomposition of this compound via a Static Method
This protocol is based on methodologies designed to identify the stable end-products of TML decomposition.[7]
-
Objective: To determine the final, stable products of TML thermal decomposition.
-
Apparatus: Sealed Pyrex bulbs of a known volume, a high-vacuum line, and analytical instrumentation (e.g., GC, Mass Spectrometry) for gas and liquid analysis.
-
Procedure:
-
Evacuate a Pyrex bulb of known volume using a high-vacuum line.
-
Introduce a measured amount of liquid TML into the bulb. The bulb is typically cooled with liquid nitrogen during this process to prevent premature decomposition.
-
Seal the bulb under vacuum.
-
Place the sealed bulb in an oven or furnace at a constant, controlled temperature (e.g., above 200°C) for a specific duration (e.g., several minutes to hours).
-
After heating, carefully cool the bulb to room temperature.
-
Attach the bulb to a gas analysis system. Break the seal to release the gaseous products for analysis (e.g., by GC-MS) to identify components like methane and ethane.
-
Analyze the remaining liquid and solid residues in the bulb to identify other hydrocarbon products and elemental lead.
-
Visualizations
Below are diagrams illustrating the thermal degradation pathway of TML and typical experimental workflows.
Caption: Primary thermal degradation pathway of this compound (TML).
Caption: Experimental workflow for TML pyrolysis in a toluene carrier flow system.
Caption: Experimental workflow for the static thermal decomposition of TML.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | Pb(CH3)4 | CID 6394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thermal decomposition of hexamethyldilead - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Grignard Synthesis of Tetramethyllead
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and reproducibility of tetramethyllead synthesis via the Grignard reaction.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction for this compound synthesis is failing to initiate. What are the common causes and solutions?
A1: Failure to initiate is one of the most common issues in Grignard synthesis. The primary causes are typically an inactive magnesium surface and the presence of moisture.
-
Inactive Magnesium Surface: A passivating layer of magnesium oxide (MgO) on the magnesium turnings prevents the reaction with methyl halide.[1]
-
Presence of Moisture: Grignard reagents are potent bases and will be quenched by even trace amounts of water in the glassware, solvent, or reagents.[1][4][5]
-
Solution: Ensure all glassware is rigorously dried, either by flame-drying under vacuum or oven-drying for several hours, and then cooled under an inert atmosphere (e.g., argon or nitrogen).[1][6] Use anhydrous solvents, typically diethyl ether or tetrahydrofuran (THF), which are essential for success.[1][5]
-
Q2: What are the primary side reactions that lower the yield of this compound, and how can they be minimized?
A2: The main side reactions are Wurtz-type coupling and the inherent disproportionation of the lead intermediate.
-
Wurtz Coupling: The newly formed methylmagnesium halide can react with unreacted methyl halide starting material to form ethane (CH₃-CH₃). This is a significant issue when the local concentration of the methyl halide is high.[2][6]
-
Solution: Minimize this side reaction by adding the methyl halide solution dropwise and slowly to the magnesium suspension. This maintains a low concentration of the halide and favors the formation of the Grignard reagent.[2]
-
-
Disproportionation: The reaction of a Grignard reagent with lead(II) chloride (PbCl₂) does not produce a stable dialkyllead(II) species. This intermediate is unstable and disproportionates to form this compound (Pb(CH₃)₄) and elemental lead (Pb).[7] This is an intrinsic part of the reaction pathway and accounts for the theoretical maximum yield being less than 100% based on the lead(II) chloride reactant.
-
Reaction: 2PbCl₂ + 4CH₃MgX → (CH₃)₄Pb + Pb + 4MgXCl[7]
-
Q3: My yield is consistently low. What are the most critical parameters to optimize?
A3: Consistently low yields often point to issues with reaction conditions, including the choice of solvent, temperature, and the potential need for a catalyst.
-
Solvent: Ethereal solvents are required to stabilize the Grignard reagent.[5] Tetrahydrofuran (THF) is often preferred over diethyl ether as it provides better stabilization, especially when using less reactive halides like methyl chloride.[5][6]
-
Temperature Control: The synthesis of this compound requires more rigorous temperature control than its tetraethyl counterpart due to the high volatility of both the product and the methyl chloride reactant.[8] Some patented processes initiate the reaction at a lower temperature (50-70°C) before carefully heating the mixture to a higher temperature (up to 130°C) to drive the reaction to completion.[9]
-
Catalysis: While the reaction can proceed without a catalyst, yields are often very low.[8] The use of a catalyst is highly recommended for achieving good yields.
Q4: Are catalysts effective for this synthesis? If so, which ones are recommended?
A4: Yes, catalysts are highly effective and can dramatically improve the yield of this compound. Aluminum-based catalysts are well-documented for this purpose.[8]
-
Effective Catalysts: Triethyl aluminum, methyl aluminum sesquichloride, and aluminum chloride have been shown to be effective.[8][9] In some preparations, using triethyl aluminum as a catalyst resulted in an average yield of 77.9%.[8] Another patent describes the use of an aluminum-mercury catalyst to achieve good yields.[10]
-
Inert Hydrocarbons: The presence of a controlled amount of an inert liquid hydrocarbon (with a boiling point between 90-150°C) in conjunction with a catalyst has also been shown to provide appreciably greater yields.[8]
Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Reaction Fails to Initiate | 1. Magnesium surface is passivated with MgO.[1] 2. Presence of water in glassware or solvent.[1] 3. Impure reagents (e.g., wet methyl halide). | 1. Activate Mg with iodine, mechanical crushing, or a small amount of 1,2-dibromoethane.[2][3] 2. Flame-dry all glassware under vacuum and cool under an inert gas.[6] Use freshly opened or distilled anhydrous solvents.[5] 3. Ensure the purity and dryness of the methyl halide. |
| Low Yield of this compound | 1. Wurtz coupling side reaction.[2] 2. Incomplete reaction. 3. Loss of volatile product or reactant during reaction or workup.[8] 4. Suboptimal reaction conditions (no catalyst, wrong temperature).[8] | 1. Add the methyl halide solution slowly and dropwise to the magnesium suspension.[2] 2. Ensure a sufficient reaction time and optimal temperature profile. Consider adding a catalyst.[8][9] 3. Use a reflux condenser cooled to a low temperature and handle the product carefully during isolation. 4. Introduce an aluminum-type catalyst.[8] Optimize temperature according to established protocols.[9] |
| Formation of Black/Cloudy Precipitate | 1. This is expected; the reaction mixture turns cloudy upon successful Grignard formation.[1] 2. The formation of finely divided elemental lead as a byproduct of disproportionation is also expected.[7] | 1. This is a visual indicator of successful Grignard reagent formation. 2. This is a normal part of the reaction and does not necessarily indicate a problem. The lead will be removed during workup. |
| Only Starting Material Recovered | 1. Complete failure of Grignard reagent formation. 2. The Grignard reagent was fully quenched by moisture or other protic impurities before the addition of PbCl₂. | 1. Re-evaluate the initiation procedure (See "Reaction Fails to Initiate"). 2. Re-verify the anhydrous conditions of the entire setup and all reagents. |
Quantitative Data on Reaction Yields
The following table summarizes reported yields for tetra-alkyl lead synthesis under various catalytic conditions.
| Product | Catalyst | Additive(s) | Reported Yield (%) | Reference |
| This compound | Triethyl aluminum | Inert Hydrocarbon | 77.9% (average) | [8] |
| This compound | Methyl aluminum sesquichloride | Inert Hydrocarbon | 76.8% (average) | [8] |
| This compound | Aluminum Chloride | This compound | 80% | [9] |
| This compound | Aluminum-Mercury Amalgam | None | "Good yields" | [10] |
| Tetraethyllead | None (Improved Process) | None | 70-85% | [11] |
Experimental Protocols
Protocol 1: Preparation of Methylmagnesium Halide Reagent
Note: This procedure must be conducted under a strict inert atmosphere (argon or nitrogen) using anhydrous solvents.
-
Glassware Preparation: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under an inert atmosphere.
-
Reagent Setup: Place magnesium turnings in the flask. Add a single crystal of iodine.
-
Solvent Addition: Add a portion of anhydrous diethyl ether or THF to the flask, enough to cover the magnesium.
-
Initiation: In the dropping funnel, prepare a solution of methyl halide (e.g., methyl bromide or methyl chloride) in anhydrous ether or THF. Add a small amount (~5-10%) of this solution to the magnesium suspension. Initiation is indicated by the disappearance of the iodine color, gentle refluxing of the solvent, and the solution turning cloudy.[1][2] Gentle warming may be required if the reaction does not start.
-
Formation: Once initiated, add the remaining methyl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring until the magnesium is consumed.
Protocol 2: Synthesis of this compound
-
Setup: Cool the freshly prepared methylmagnesium halide solution in an ice-water bath.
-
Addition of PbCl₂: Add anhydrous lead(II) chloride (PbCl₂) portion-wise to the stirred Grignard solution at a rate that keeps the temperature under control. The reaction is exothermic.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for several hours to ensure the reaction goes to completion. The optimal time and temperature may vary; refer to specific literature procedures.[9]
-
Workup: Cool the reaction mixture. The product is typically isolated via steam distillation, which effectively separates the volatile this compound from the solid byproducts (lead, magnesium salts).[8][12]
Visualizations
Caption: Reaction pathway for the Grignard synthesis of this compound.
Caption: A generalized experimental workflow for this compound synthesis.
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. tailoredread.com [tailoredread.com]
- 5. adichemistry.com [adichemistry.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. organic chemistry - Does Grignard reagent on reaction with PbCl2 give PbR4 and not PbR2? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. US3188333A - Preparation of tetramethyl lead - Google Patents [patents.google.com]
- 9. US3048610A - Process for making tetramethyl lead - Google Patents [patents.google.com]
- 10. Synthesis of tetramethyl lead - Patent US-3637778-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Tetramethyllead (TML) Stability in Acidic Conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetramethyllead (TML) in acidic environments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound (TML) solution unstable in acidic conditions?
A1: this compound is inherently unstable in the presence of acid due to the susceptibility of the lead-carbon (Pb-C) bond to electrophilic attack. Protons (H⁺) in the acidic medium act as electrophiles, attacking the carbon atom of the methyl group bonded to lead. This process, known as acidolysis or protodemetallation, leads to the cleavage of the Pb-C bond and the progressive degradation of the TML molecule.
Q2: What is the primary degradation pathway of TML in an acidic solution?
A2: The degradation of TML in acidic conditions occurs via a stepwise dealkylation process. The initial and rate-determining step is the cleavage of one methyl group to form the trimethyllead cation ([Pb(CH₃)₃]⁺). This cation is more stable than TML but can undergo further dealkylation in stronger acidic conditions or over longer periods, eventually leading to dimethyllead species, monomethyllead species, and finally, inorganic lead(II) ions (Pb²⁺).
Q3: What are the expected products from the decomposition of TML in acid?
A3: The primary organic product is the trimethyllead cation. Methane (CH₄) is formed as the other product from the initial cleavage. Depending on the reaction conditions (acid strength, temperature, time), you may also detect subsequent dealkylation products, including dimethyllead and monomethyllead species, with inorganic lead(II) as the final decomposition product.
Q4: How does pH affect the stability of my TML solution?
A4: The rate of TML decomposition is highly dependent on the pH of the solution. The lower the pH (i.e., higher the acid concentration), the faster the degradation will occur. The reaction rate is directly influenced by the concentration of protons available to initiate the cleavage of the Pb-C bond.
Q5: Are there any visible signs of TML degradation in my experiment?
A5: TML and its initial degradation product, the trimethyllead cation, are typically soluble and colorless in solution. However, as the decomposition progresses to form less soluble di- and mono-alkyllead salts or inorganic lead salts (depending on the counter-ions present from the acid), you might observe the formation of a precipitate, especially at higher concentrations.
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Action(s) |
| Rapid loss of TML signal in analytical measurements (GC, NMR). | The experimental medium is too acidic, causing rapid decomposition. | 1. Measure the pH of your solution. 2. If possible, increase the pH to a less acidic range where TML is more stable. 3. If low pH is required, perform experiments at a lower temperature to decrease the decomposition rate. 4. Prepare fresh TML solutions immediately before use. |
| Appearance of unexpected peaks in chromatograms or spectra. | These are likely the degradation products, such as trimethyllead or dimethyllead species. | 1. Attempt to identify the new peaks by comparing with known standards of TML degradation products. 2. Use techniques like GC-MS or LC-MS to identify the mass of the unknown species, which can confirm their identity as dealkylated lead compounds. |
| Formation of a white precipitate in the reaction vessel. | The concentration of TML and/or the rate of decomposition is high, leading to the formation of insoluble inorganic lead salts (e.g., PbCl₂, PbSO₄). | 1. Lower the initial concentration of TML. 2. Control the rate of decomposition by adjusting the pH or temperature. 3. Analyze the precipitate to confirm the presence of lead. |
| Inconsistent or non-reproducible experimental results. | The stability of the TML stock or working solution is compromised. | 1. Ensure TML stock solutions are stored in neutral, aprotic solvents and protected from light. 2. Always prepare fresh working solutions in your acidic medium immediately prior to the experiment. 3. Routinely check the purity of your TML stock solution. |
Data Presentation
Table 1: Illustrative pH-Dependent Decomposition of this compound
The following data is representative and illustrates the expected trend. Actual decomposition rates should be determined empirically for your specific experimental conditions.
| pH | Approximate Half-life (t₁/₂) at 25°C | Primary Decomposition Product (>95%) |
| 1.0 | < 1 hour | Trimethyllead Cation ([Pb(CH₃)₃]⁺) |
| 2.0 | Several hours | Trimethyllead Cation ([Pb(CH₃)₃]⁺) |
| 3.0 | ~ 1 day | Trimethyllead Cation ([Pb(CH₃)₃]⁺) |
| 4.0 | Several days | Trimethyllead Cation ([Pb(CH₃)₃]⁺) |
| 5.0 | > 1 week | Trimethyllead Cation ([Pb(CH₃)₃]⁺) |
| > 6.0 | Generally stable for experimental timescales | - |
Experimental Protocols
Protocol: Monitoring TML Decomposition by ¹H NMR Spectroscopy
This protocol outlines a method for quantifying the rate of TML decomposition in an acidic medium.
1. Materials:
- This compound (TML)
- Deuterated solvent (e.g., D₂O, Methanol-d₄)
- Acid (e.g., HCl, H₂SO₄) of known concentration
- Internal standard (e.g., Trimethylsilylpropanoic acid - TMSP)
- NMR tubes
- Volumetric flasks and pipettes
2. Procedure:
- Preparation of Stock Solutions:
- Prepare a stock solution of TML in a neutral, deuterated organic solvent (e.g., Methanol-d₄).
- Prepare a stock solution of the internal standard (TMSP) in D₂O.
- Prepare a series of acidic buffer solutions in D₂O at the desired pH values.
- Sample Preparation for NMR:
- In an NMR tube, add a precise volume of the acidic D₂O buffer.
- Add a precise volume of the internal standard stock solution.
- Place the NMR tube in the spectrometer and acquire a spectrum before the addition of TML to ensure there are no interfering signals.
- Initiate the reaction by adding a known, small volume of the TML stock solution to the NMR tube. Cap, invert several times to mix, and immediately begin acquiring ¹H NMR spectra at timed intervals (e.g., every 5 minutes for a fast reaction, or every hour for a slower one).
- Data Acquisition and Analysis:
- The TML signal will appear as a sharp singlet (with lead satellites) around 0.2 ppm. The trimethyllead cation will appear as a singlet at a different chemical shift (downfield).
- Integrate the TML signal and the internal standard signal at each time point.
- Calculate the concentration of TML at each time point relative to the constant concentration of the internal standard.
- Plot the natural logarithm of the TML concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k) for the decomposition at that specific pH.
Visualizations
Caption: Acid-catalyzed stepwise dealkylation of this compound.
Technical Support Center: Tetramethyllead (TML) Analysis
Welcome to the technical support center for tetramethyllead (TML) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during experimental analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the gas chromatography (GC) analysis of this compound, particularly when using mass spectrometry (MS) or inductively coupled plasma mass spectrometry (ICP-MS) detectors.
Q1: Why are my TML peaks tailing?
Peak tailing, where the peak asymmetry is skewed to the right, is a common issue in GC analysis and can lead to poor integration and inaccurate quantification.
Possible Causes:
-
Active Sites: TML can interact with active sites (e.g., exposed silanols) in the GC inlet liner, at the head of the analytical column, or in the transfer line. This is a frequent issue for organometallic compounds.
-
Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites.
-
Improper Column Installation: If the column is not cut properly or is installed at the incorrect depth in the inlet, it can cause peak shape distortion.
-
Incompatible pH: For aqueous samples, the pH can influence the stability and chromatographic behavior of TML and its degradation products.
Troubleshooting Steps:
-
Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated inlet liner. Consider using a liner with glass wool to trap non-volatile matrix components.
-
Column Maintenance: Trim the first 10-20 cm from the front of the column to remove accumulated contaminants.
-
Check Column Installation: Re-install the column according to the manufacturer's instructions, ensuring a clean, 90-degree cut.
-
Condition the Column: Properly condition the column after installation or maintenance to ensure a stable baseline and remove any residual moisture or oxygen.
Q2: I'm observing peak fronting for my TML standard. What is the cause?
Peak fronting, the inverse of tailing, is typically caused by column overload or an incompatible solvent.
Possible Causes:
-
Column Overload: Injecting too much analyte onto the column can saturate the stationary phase, leading to a fronting peak shape.
-
Incompatible Stationary Phase or Solvent: If the polarity of the sample solvent does not match the stationary phase, it can cause poor peak focusing at the head of the column.
-
Condensation Effects: If the initial oven temperature is too high relative to the solvent's boiling point in a splitless injection, it can hinder the proper focusing of the analyte.
Troubleshooting Steps:
-
Reduce Injection Volume: Dilute your sample or reduce the injection volume.
-
Increase Split Ratio: If using a split injection, increase the split ratio to introduce less sample onto the column.
-
Check Solvent and Column Compatibility: Ensure the solvent is appropriate for the GC column's stationary phase.
-
Optimize Oven Temperature: For splitless injections, set the initial oven temperature approximately 20°C below the boiling point of your solvent to ensure proper solvent trapping and analyte focusing.
Q3: My chromatogram shows "ghost peaks" in blank runs. Where are they coming from?
Ghost peaks are peaks that appear in blank runs when no sample is injected. They are typically caused by contamination somewhere in the system.
Possible Causes:
-
Contaminated Syringe: Residual sample from a previous injection can be carried over.
-
Septum Bleed: Small particles from the inlet septum can be deposited into the liner or column over time, which then elute during a temperature program.
-
Contaminated Carrier Gas or Gas Lines: Impurities in the carrier gas or contamination within the gas lines can accumulate on the column at low temperatures and elute as the oven temperature increases.
-
Inlet Contamination: Residue from previous samples can build up in the inlet liner and be slowly released during subsequent runs.
Troubleshooting Steps:
-
Clean the Syringe: Implement a rigorous syringe cleaning protocol between injections.
-
Replace Consumables: Regularly replace the inlet septum and liner.
-
Check Gas Purity: Ensure high-purity carrier gas is used and that gas traps are functioning correctly.
-
Perform a Condensation Test: Run a blank gradient immediately after the system has been idle at a low temperature for an extended period. If the first blank has significantly more peaks than a subsequent blank, the contamination is likely in the carrier gas or gas lines.[1]
Q4: What are matrix effects and how do they interfere with TML quantification?
Matrix effects are the alteration of an analyte's signal (either suppression or enhancement) due to the presence of other co-eluting components in the sample matrix.[2][3] This is a significant source of interference in the analysis of complex environmental samples like soil and water.
Common Sources of Matrix Effects in TML Analysis:
-
Petroleum Hydrocarbons: In samples from sites contaminated with leaded gasoline, a complex mixture of hydrocarbons can co-elute with TML. These hydrocarbons can cause signal suppression in the MS ion source.[4]
-
Humic Acids: In soil and water samples with high organic content, humic and fulvic acids can be co-extracted with TML. These large molecules can interfere with the vaporization process in the GC inlet and potentially chelate with lead species, affecting recovery.[5]
-
Sulfur Compounds: Gasoline and crude oil can contain various sulfur compounds. These can cause quenching of the signal in certain detectors, such as a Flame Photometric Detector (FPD), and can also co-elute with TML, leading to isobaric interferences in MS analysis.[6][7]
Strategies to Mitigate Matrix Effects:
-
Effective Sample Cleanup: Use solid-phase extraction (SPE) or other cleanup techniques to remove interfering matrix components before injection.
-
Use of Internal Standards: An isotopically labeled internal standard is the preferred method to compensate for matrix effects, as it will be affected in the same way as the native analyte.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for signal suppression or enhancement.
-
Selective Detectors: Using a highly selective detector like a tandem mass spectrometer (MS/MS) or an ICP-MS can significantly reduce the impact of co-eluting interferences. GC-ICPMS, for instance, detects the unique isotopic masses of lead and is not affected by co-eluting organic substances.[4]
Table 1: Illustrative Example of Matrix Effects on TML Signal (Note: The following data is for illustrative purposes to demonstrate the concept of matrix effects and is not derived from a specific experimental study.)
| Sample Matrix | TML Concentration (spiked) | TML Signal Response (Area Counts) | Signal Suppression/Enhancement |
| Pure Solvent | 10 µg/L | 1,000,000 | Baseline |
| Sandy Soil Extract | 10 µg/L | 850,000 | -15% (Suppression) |
| High Organic Soil Extract | 10 µg/L | 600,000 | -40% (Suppression) |
| Wastewater Extract | 10 µg/L | 1,150,000 | +15% (Enhancement) |
Experimental Protocols
Protocol 1: Determination of this compound in Soil by GC-ICPMS
This protocol is based on methodologies for organolead analysis in environmental samples and is intended for use by trained analytical chemists.
1. Scope and Application: This method is for the quantitative determination of this compound (TML) in soil and sediment samples. It is performance-based, and modifications are permissible provided all quality control requirements are met.
2. Sample Handling and Preservation:
-
Collection: Collect samples in clean glass jars with Teflon-lined lids, leaving minimal headspace.
-
Storage: Store samples at ≤6 °C and protect from light.
-
Holding Time: The maximum holding time before extraction is 14 days. Extracts should be analyzed within 40 days.
3. Reagents and Standards:
-
Solvents: Hexane, Dichloromethane (DCM), Methanol (pesticide grade or equivalent).
-
Reagents: Anhydrous sodium sulfate (baked at 400°C for 4 hours).
-
Standards: Certified TML standard solution, isotopically labeled internal standards (e.g., deuterated TML or other tetra-alkyl tin/germanium compounds).
4. Sample Preparation and Extraction:
-
Homogenize the soil sample.
-
Weigh approximately 5-10 g of the homogenized sample into a clean extraction vessel.
-
Spike the sample with the internal standard solution.
-
Add 20 mL of hexane (or a suitable solvent mixture) to the sample.
-
Extract the sample using an appropriate technique (e.g., sonication for 15 minutes or shaker extraction for 1 hour).
-
Allow the solid material to settle, and carefully decant the solvent into a clean tube.
-
Pass the extract through a funnel containing anhydrous sodium sulfate to remove residual water.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen if necessary.
5. Instrumental Analysis (GC-ICPMS):
-
Gas Chromatograph: Agilent 8890 GC (or equivalent).
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column.
-
Injection Mode: On-column injection is recommended to prevent thermal degradation of TML. If not available, a cooled split/splitless injection can be used.
-
Injector Temperature: 150°C (if not using on-column).
-
Oven Program: 40°C (hold for 2 min), ramp to 200°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
ICP-MS: Agilent 7850 ICP-MS (or equivalent).
-
Monitored Isotopes: Lead isotopes at m/z 206, 207, and 208. The most abundant isotope, 208, is typically used for quantification.
6. Quality Control:
-
Method Blank: An aliquot of clean sand processed in the same manner as the samples to check for contamination.
-
Laboratory Control Sample (LCS): A clean sand sample spiked with a known concentration of TML to assess method accuracy.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a field sample spiked with a known concentration of TML to assess matrix-specific accuracy and precision.
-
Calibration: A multi-point initial calibration (minimum 5 points) must be performed.
Visualizations
Diagrams of Workflows and Concepts
Caption: A logical troubleshooting workflow for common peak shape problems in TML analysis.
Caption: A streamlined workflow for the preparation of soil samples for TML analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Assessment of matrix effects in quantitative GC-MS by using isotopologs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. alsglobal.com [alsglobal.com]
- 5. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 6. Analysis of Sulfur Compound in Gasoline by GC-FPD : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. davidsonanalytical.co.uk [davidsonanalytical.co.uk]
Technical Support Center: Safe Handling of Tetramethyllead (TML)
Disclaimer: Tetramethyllead (TML) is a highly toxic organometallic compound with significant health and safety risks. This guide is intended for trained professionals in a controlled laboratory setting. Always consult your institution's safety protocols and the Safety Data Sheet (SDS) before handling this chemical.
Frequently Asked Questions (FAQs)
Q1: What is the primary hazard associated with this compound (TML)?
A1: The most significant hazard of TML is its extreme toxicity. Fatal lead poisoning can occur through inhalation of its vapors, skin absorption, or ingestion.[1][2] TML is a systemic poison that can affect the central nervous system, brain, and other organs.[3] Symptoms of exposure can be delayed and include insomnia, delirium, convulsions, and coma.[2][4]
Q2: Can this compound decompose explosively?
A2: While TML is sensitive to heat and may explode if heated above 90°C (194°F) under confinement, the more immediate concern in a laboratory setting is its potential for rapid, uncontrolled decomposition.[1][3][5] This decomposition can generate toxic lead fumes and carbon monoxide, and the pressure buildup in a sealed container can cause it to rupture or explode.[1][6]
Q3: What conditions can trigger the decomposition of TML?
A3: Decomposition of TML can be initiated by:
-
Heat: Temperatures above 100°C (212°F) can cause decomposition and pressure buildup in containers.[1][6]
-
Sunlight: Exposure to direct sunlight should be avoided.[3]
-
Strong Oxidizers: TML can react violently with strong oxidizing agents such as potassium permanganate and sulfuryl chloride.[1][2][3]
-
Certain Chemicals: It can react explosively with tetrachlorotrifluoromethyl phosphorane.[1][3]
Q4: What are the proper storage conditions for TML?
A4: TML should be stored in a cool, dry, well-ventilated area in tightly closed containers.[3] It should be kept away from heat, sparks, open flames, and direct sunlight.[3][7] Storage should be in a designated area for flammable liquids, and containers should be protected from physical damage.[3][6]
Troubleshooting Guide: Preventing Uncontrolled Decomposition
This guide provides a systematic approach to identifying and mitigating risks during experiments involving TML.
Issue 1: Accidental Overheating of the Reaction Mixture
-
Symptoms: A sudden increase in reaction temperature, unexpected color change, or release of fumes.
-
Immediate Actions:
-
If safe to do so, immediately remove the heat source.
-
Alert personnel in the immediate vicinity and evacuate the area if there is a risk of fume inhalation or container rupture.
-
If the reaction is in a fume hood, ensure the sash is lowered.
-
-
Preventative Measures:
-
Always use a well-calibrated heating mantle with a temperature controller and a secondary temperature probe in the reaction vessel.
-
Perform reactions in a reaction vessel of appropriate size to allow for efficient heat dissipation.
-
For exothermic reactions, add reagents slowly and with adequate cooling.
-
Issue 2: Incompatible Chemical Contamination
-
Symptoms: Unexpected gas evolution, rapid color change, or a sudden increase in temperature upon adding a reagent.
-
Immediate Actions:
-
Cease addition of the reagent immediately.
-
If the reaction is vigorous, follow the evacuation procedure as in Issue 1.
-
-
Preventative Measures:
-
Thoroughly review the chemical compatibility of all reagents and solvents before starting the experiment. TML is incompatible with strong oxidizers, strong acids (especially nitric acid), and chemically active metals.[1][5][8]
-
Ensure all glassware is clean and free of contaminants.
-
Use dedicated glassware for handling TML when possible.
-
Issue 3: Accidental Exposure to Air or Sunlight
-
Symptoms: Gradual discoloration of the TML solution.
-
Immediate Actions:
-
If the container is open, close it immediately.
-
Move the container to a dark, cool, and well-ventilated storage area.
-
-
Preventative Measures:
-
Handle TML under an inert atmosphere (e.g., nitrogen or argon) whenever possible.
-
Store TML in amber or opaque containers to protect it from light.[3]
-
Work in a laboratory with minimal direct sunlight exposure or use UV-blocking shields.
-
Data Presentation
Table 1: Physical and Safety Properties of this compound
| Property | Value |
| Molecular Weight | 267.3 g/mol |
| Boiling Point | 110°C (230°F) |
| Decomposition Temp. | Starts to decompose at ~100°C (212°F) |
| Flash Point | 37.7°C (100°F) |
| Autoignition Temp. | 254°C |
| Lower Explosive Limit | 1.8% |
| Specific Gravity | 1.995 |
Table 2: Chemical Incompatibilities
| Incompatible Material | Potential Hazard |
| Strong Oxidizers (e.g., Potassium Permanganate, Sulfuryl Chloride) | Fire and explosion.[1][2][3] |
| Tetrachlorotrifluoromethyl phosphorane | Explosive reaction.[1][3] |
| Strong Acids (especially Nitric Acid) | Violent reaction.[5] |
| Chemically Active Metals | Violent reaction.[5] |
Experimental Protocols
Protocol 1: General Handling and Dispensing of this compound
-
Preparation:
-
Work must be conducted in a certified chemical fume hood.[11]
-
Ensure a safety shower and eyewash station are readily accessible.
-
Wear appropriate Personal Protective Equipment (PPE): chemical-resistant gloves (e.g., Viton or a suitable laminate), a flame-resistant lab coat, and chemical splash goggles.[11]
-
Have a spill kit readily available.
-
-
Procedure:
-
Before use, visually inspect the TML container for any signs of damage or pressure buildup.
-
To minimize exposure to air and light, use an inert gas (nitrogen or argon) blanket over the liquid.
-
Use a syringe or cannula for transferring TML to prevent vapor release and ensure accurate measurement.
-
All transfers should be performed in a secondary container to catch any potential spills.
-
Close the container tightly immediately after dispensing.
-
-
Waste Disposal:
-
All TML-contaminated waste (e.g., pipette tips, gloves, paper towels) must be disposed of as hazardous waste in a designated, sealed container.
-
Rinse contaminated glassware with a suitable solvent in the fume hood, and collect the rinsate as hazardous waste.
-
Visualizations
Caption: A generalized workflow for experiments involving this compound.
References
- 1. Page loading... [guidechem.com]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - Tetramethyl lead (as Pb) [cdc.gov]
- 3. scribd.com [scribd.com]
- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 5. Cas 75-74-1,this compound | lookchem [lookchem.com]
- 6. This compound(75-74-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. This compound | Pb(CH3)4 | CID 6394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. TETRAMETHYL LEAD (as Pb) | Occupational Safety and Health Administration [osha.gov]
- 11. solubilityofthings.com [solubilityofthings.com]
"troubleshooting low recovery in tetramethyllead extraction"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the extraction of tetramethyllead (TML). The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low recovery during this compound (TML) extraction?
A1: Low recovery of TML can stem from several factors throughout the experimental workflow. Key areas to investigate include:
-
Suboptimal Solvent Selection: The polarity of the extraction solvent may not be suitable for the sample matrix, leading to incomplete partitioning of TML into the solvent phase.[1][2]
-
Sample Matrix Interferences: Components within the sample matrix, such as fats in biological samples or other organic compounds in environmental samples, can interfere with the extraction process.[3][4]
-
Analyte Degradation: TML is susceptible to degradation, particularly at elevated temperatures or under certain chemical conditions.[1][3]
-
Incomplete Phase Separation: Emulsions or incomplete separation between the aqueous and organic layers can lead to loss of the analyte.
-
Volatilization Losses: Due to its volatility, TML can be lost during sample preparation steps, especially during solvent evaporation.[3][5]
-
Improper pH of Aqueous Phase: For liquid-liquid extractions from aqueous samples, the pH can influence the stability and extractability of TML.
Q2: Which solvents are recommended for TML extraction?
A2: The choice of solvent is critical and depends on the sample matrix. Generally, non-polar organic solvents are effective for extracting TML. Common choices include:
-
Hexane or Iso-octane: Often used for extraction from aqueous samples and gasoline.
-
Dichloromethane (DCM): A versatile solvent for various sample types.[3]
-
Ether: Has been used in the synthesis and extraction of organolead compounds.[6]
-
Toluene: Another suitable non-polar solvent.[3]
It is crucial to use high-purity or pesticide-grade solvents to avoid introducing contaminants that can interfere with subsequent analysis.[3]
Q3: Can temperature affect the extraction efficiency of TML?
A3: Yes, temperature can significantly impact TML recovery. While elevated temperatures can sometimes increase extraction efficiency for some compounds, TML is thermally labile and can decompose at higher temperatures.[3][7] It is generally recommended to perform extractions at room temperature or even chilled conditions to minimize degradation.[7] During solvent evaporation steps, it is critical to use a gentle stream of nitrogen and a controlled temperature water bath to prevent analyte loss.[1]
Troubleshooting Guides
Issue 1: Low Recovery from Aqueous Samples (e.g., Water, Blood Plasma)
This section provides a step-by-step guide to troubleshoot low TML recovery from aqueous matrices.
Caption: Troubleshooting workflow for low TML recovery from aqueous samples.
| Solvent System | Matrix | Reported Recovery | Reference |
| Dichloromethane (DCM) | Water | Not specified, but used in standard methods. | [3] |
| n-Hexane | Water | >95% (for similar organolead compounds) | Inferred from general principles |
| Toluene | Water | Not specified, but used in standard methods. | [3] |
| Ether | Synthesis Mixture | Good yield reported in synthesis protocols. | [6] |
Issue 2: Inconsistent Results and Poor Reproducibility
Inconsistent results often point to subtle variations in the experimental procedure or sample handling.
Caption: Key factors and solutions for addressing inconsistent TML recovery.
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction of TML from Water
This protocol outlines a general procedure for the extraction of this compound from aqueous samples for subsequent analysis by methods such as gas chromatography.
Materials:
-
Separatory funnel (Teflon or glass)[3]
-
Extraction solvent (e.g., Dichloromethane or Hexane, pesticide grade)[3]
-
Sodium sulfate (anhydrous, reagent grade)[3]
-
Concentrator tube
-
Gentle nitrogen evaporator
-
Calibrated glassware
Procedure:
-
Sample Measurement: Accurately measure a known volume of the water sample and transfer it to a separatory funnel.
-
pH Adjustment (if necessary): Check the pH of the sample. If it is acidic, adjust to neutral (pH ~7.0) with a suitable buffer or dilute base to prevent TML degradation.[3]
-
Solvent Addition: Add a measured volume of the extraction solvent (e.g., dichloromethane) to the separatory funnel. A solvent-to-sample ratio of 1:10 to 1:5 is a common starting point.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the funnel to release pressure.
-
Phase Separation: Allow the layers to separate completely. If an emulsion forms, refer to the troubleshooting guide above.
-
Collection of Organic Layer: Drain the organic layer (the bottom layer if using DCM) into a flask containing anhydrous sodium sulfate to remove residual water.
-
Repeat Extraction: Repeat the extraction process (steps 3-6) on the aqueous layer with fresh solvent two more times to ensure complete extraction. Combine all organic extracts.
-
Concentration: Transfer the dried organic extract to a concentrator tube. Reduce the volume of the solvent to a small, precise volume (e.g., 1 mL) using a gentle stream of nitrogen.[1] Caution: Avoid evaporating to dryness to prevent loss of the volatile TML.[3]
-
Analysis: The concentrated extract is now ready for analysis by the chosen instrumental method (e.g., GC-MS, GC-AAS).
Protocol 2: Extraction of TML from Solid Samples (e.g., Soil, Sediment)
This protocol is a general guideline for extracting TML from solid matrices.
Materials:
-
Homogenizer or mortar and pestle
-
Centrifuge and centrifuge tubes
-
Extraction solvent (e.g., Hexane/Acetone mixture)
-
Anhydrous sodium sulfate
-
Shaker or sonicator
Procedure:
-
Sample Preparation: Homogenize the solid sample to ensure it is uniform. Weigh a known amount of the homogenized sample into a centrifuge tube.
-
Solvent Addition: Add a precise volume of the extraction solvent to the sample.
-
Extraction: Tightly cap the tube and place it on a mechanical shaker or in a sonicator for a standardized period (e.g., 30 minutes) to ensure thorough extraction.
-
Separation: Centrifuge the sample at a sufficient speed to pellet the solid material.
-
Collection of Extract: Carefully decant the solvent extract into a clean tube.
-
Repeat Extraction: Repeat the extraction (steps 2-5) on the solid residue two more times. Combine the solvent extracts.
-
Drying and Concentration: Add anhydrous sodium sulfate to the combined extracts to remove water. Decant the dried solvent and concentrate it to a final volume as described in Protocol 1, step 8.
-
Analysis: The sample is ready for instrumental analysis.
References
- 1. welchlab.com [welchlab.com]
- 2. jordilabs.com [jordilabs.com]
- 3. www2.gov.bc.ca [www2.gov.bc.ca]
- 4. Factors affecting EDTA extraction of lead from lead-contaminated soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Matrix Effects in Tetramethyllead Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the quantification of tetramethyllead (TML).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound (TML) quantification?
A1: Matrix effects are the alteration of the analytical signal of a target analyte due to the co-eluting components of the sample matrix. In TML analysis, particularly with techniques like Gas Chromatography-Inductively Coupled Plasma-Mass Spectrometry (GC-ICP-MS), matrix components can either suppress or enhance the TML signal, leading to inaccurate quantification.[1][2][3] For instance, in GC-MS, matrix components can block active sites in the injection liner, protecting the analyte from thermal degradation and causing signal enhancement.[3]
Q2: What are the common signs of matrix effects in my TML analysis?
A2: Common indicators of matrix effects include:
-
Poor reproducibility of results between replicate injections.
-
Inaccurate quantification, with results being either unexpectedly high or low.
-
Changes in peak shape, such as tailing or fronting.
-
Signal suppression or enhancement when comparing standards prepared in solvent versus those prepared in a sample matrix.
-
Failure to meet recovery criteria for spiked quality control samples.
Q3: Which analytical technique is recommended for TML quantification to minimize interferences?
A3: Gas Chromatography coupled with Inductively Coupled Plasma-Mass Spectrometry (GC-ICP-MS) is a highly recommended technique. The high-temperature ICP-MS plasma effectively eliminates most organic interferences from the sample matrix, providing clean chromatography where only organolead compounds are detected.[4] This method offers unparalleled sensitivity for organometallic compounds.[4]
Q4: Are there suitable internal standards available for TML quantification?
A4: The availability of specific internal standards for TML is limited.[4] However, for the analogous compound tetraethyllead (TEL), tetraethyl tin and tetraethyl germane have been used.[4] For GC-MS analysis of TEL, stable isotope-labeled internal standards, such as 206Pb, have been shown to improve precision significantly.[5] When selecting an internal standard, it is crucial that it does not react with the analyte and has similar chemical properties.[6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during TML quantification.
| Problem | Possible Cause | Recommended Solution |
| Low Analyte Recovery | Inefficient Extraction: The chosen solvent may not be effectively extracting TML from the sample matrix. | Optimize Extraction Solvent: For aqueous samples, extraction with hexane or dichloromethane (DCM) is common.[5][7] For soil samples, a mixture of DCM and acetone can be used.[8] Adjust pH: For water samples, ensure the pH is ≥ 10 to improve extraction efficiency.[7] |
| Analyte Degradation: TML and other organolead compounds can be thermally labile and may degrade in the GC inlet.[8] | Use On-Column Injection: This technique can reduce the potential for thermal degradation.[7][8] Check Standard Stability: Organolead standards can be unstable.[4] Prepare fresh standards regularly and store them properly. | |
| Signal Suppression or Enhancement | Matrix-Induced Ionization Effects: Co-eluting matrix components are interfering with the ionization of TML in the ICP-MS plasma. | Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[9] Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the sample to compensate for matrix effects.[10][11] Method of Standard Additions: Add known amounts of TML standard to the sample to create a calibration curve within the sample matrix itself.[12][13][14] |
| Poor Reproducibility | Inconsistent Sample Preparation: Variability in extraction or dilution steps can lead to inconsistent results. | Automate Sample Preparation: Automated systems can improve the precision and accuracy of liquid handling.[10][15] Ensure Homogeneous Samples: For solid samples, ensure the sub-sample taken for extraction is representative of the whole sample. |
| Instrumental Drift: Changes in instrument performance over an analytical run can affect reproducibility. | Use of Internal Standards: An appropriate internal standard can compensate for variations in instrument response.[5][6] Regular Instrument Calibration: Perform regular calibration checks to ensure the instrument is performing optimally. | |
| Contamination and Interferences | Contaminated Reagents or Hardware: Solvents, reagents, and sample processing hardware can introduce contaminants.[7][8] | Use High-Purity Reagents: Utilize pesticide-grade or equivalent high-purity solvents and reagents.[7] Thoroughly Clean Glassware: Soak glassware in acid (e.g., 50% nitric acid) and rinse with deionized water.[16] |
| Carryover from Previous Samples: High-concentration samples can contaminate the system and affect subsequent analyses. | Thorough System Rinsing: Implement a rigorous rinsing procedure for the injection port and column between samples. Use a Divert Valve: A divert valve can switch the column flow to waste, preventing high concentrations of matrix components from entering the detector.[2] |
Experimental Protocols
Protocol 1: Matrix-Matched Calibration for TML in Soil
This protocol describes the preparation of matrix-matched calibration standards for the quantification of TML in soil samples using GC-ICP-MS.
-
Prepare a Blank Matrix Extract:
-
Select a soil sample that is known to be free of TML.
-
Extract the blank soil using the same procedure as the samples (e.g., Soxhlet extraction with 1:1 DCM/Acetone for 16 hours).[8]
-
Concentrate the extract to a known final volume.
-
-
Prepare a TML Stock Solution:
-
Prepare a high-concentration stock solution of TML in a suitable solvent (e.g., toluene).
-
-
Prepare a Series of Working Standard Solutions:
-
Perform serial dilutions of the TML stock solution to create a series of working standards at different concentrations.
-
-
Prepare Matrix-Matched Calibration Standards:
-
Add a small, known volume of each working standard solution to a separate aliquot of the blank matrix extract.
-
The final volume and the ratio of standard to matrix extract should be consistent across all calibration levels. A typical approach is to add 10 µL of standard and 10 µL of matrix to 80 µL of a suitable solvent.[10]
-
-
Construct the Calibration Curve:
-
Analyze the matrix-matched calibration standards by GC-ICP-MS.
-
Plot the instrument response versus the concentration of TML to generate the calibration curve.
-
Protocol 2: Standard Addition Method for TML in Water
This protocol outlines the use of the standard addition method to quantify TML in water samples, which is particularly useful for complex or unknown matrices.[13]
-
Prepare the Sample:
-
Take a known volume of the water sample.
-
Divide the sample into at least four equal aliquots.
-
-
Spike the Sample Aliquots:
-
Leave the first aliquot unspiked (this is the "zero addition").
-
Add increasing, known amounts of a TML standard solution to the remaining aliquots. The spiked concentrations should ideally be around 0.5x, 1x, and 1.5x the estimated concentration of TML in the sample.[12]
-
-
Extraction and Analysis:
-
Extract each of the spiked and unspiked aliquots using a consistent procedure (e.g., liquid-liquid extraction with hexane).[5]
-
Analyze each extract by GC-ICP-MS and record the instrument response.
-
-
Data Analysis:
-
Plot the instrument response (y-axis) against the concentration of the added TML standard (x-axis).
-
Perform a linear regression on the data points.
-
Extrapolate the regression line to the x-axis (where y=0). The absolute value of the x-intercept represents the concentration of TML in the original, unspiked sample.[14]
-
Visualizations
Caption: Workflow for TML quantification with different calibration strategies.
Caption: Troubleshooting logic for inaccurate this compound quantification.
References
- 1. bataviabiosciences.com [bataviabiosciences.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. sabcs.ca [sabcs.ca]
- 5. researchgate.net [researchgate.net]
- 6. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. www2.gov.bc.ca [www2.gov.bc.ca]
- 8. www2.gov.bc.ca [www2.gov.bc.ca]
- 9. google.com [google.com]
- 10. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
- 11. mdpi.com [mdpi.com]
- 12. eurl-pesticides.eu [eurl-pesticides.eu]
- 13. alpha-measure.com [alpha-measure.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. lcms.cz [lcms.cz]
- 16. stacks.cdc.gov [stacks.cdc.gov]
Technical Support Center: Photodegradation of Tetramethyllead in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the photodegradation of tetramethyllead (TML) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected general pathway for the photodegradation of this compound in water?
A1: The degradation of tetraalkyllead compounds in aqueous solutions is proposed to occur through a sequential dealkylation process, ultimately leading to inorganic lead (Pb²⁺). For this compound, this involves the stepwise removal of methyl groups. The primary degradation products are expected to be trimethyllead ((CH₃)₃Pb⁺), followed by dimethyllead ((CH₃)₂Pb²⁺), and monomethyllead (CH₃Pb³⁺) cations, before the final conversion to inorganic lead.[1][2]
Q2: What analytical methods are suitable for monitoring the degradation of this compound and its byproducts?
A2: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly employed methods. For detection, GC can be coupled with mass spectrometry (MS) or atomic absorption spectrometry (AAS). HPLC can be combined with an electron capture detector (ECD) or other sensitive detectors for organometallic compounds. These techniques allow for the separation and quantification of the parent TML compound and its various alkyllead degradation products.
Q3: What are the key factors that can influence the rate of photodegradation?
A3: Several factors can significantly impact the photodegradation kinetics of organic compounds. These include the intensity and wavelength of the light source, the pH of the aqueous solution, the presence of dissolved organic matter (DOM), and the concentration of photosensitizers or photocatalysts. For instance, the presence of DOM can either enhance photodegradation through sensitization or inhibit it by absorbing light.[3][4]
Q4: Is a photocatalyst necessary for the degradation of this compound?
A4: While direct photolysis by UV light can induce degradation, the efficiency can often be enhanced by the use of a semiconductor photocatalyst, such as titanium dioxide (TiO₂). Photocatalysts generate highly reactive oxygen species (ROS), like hydroxyl radicals, which are powerful oxidizing agents that can accelerate the degradation of organic pollutants. The general mechanism involves the excitation of the photocatalyst by photons with energy greater than its bandgap, leading to the formation of electron-hole pairs that drive the redox reactions.
Q5: How should I prepare my this compound aqueous solution for experiments?
A5: this compound has low solubility in water. To prepare an aqueous solution, it is best to first dissolve TML in a water-miscible organic solvent, such as methanol or acetonitrile, and then spike this stock solution into the purified water to achieve the desired concentration. It is crucial to keep the volume of the organic solvent minimal to avoid significant effects on the reaction. Control experiments with the solvent alone should be conducted.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or very slow degradation of TML observed. | 1. Inappropriate light source wavelength or intensity.2. Low concentration of reactive oxygen species.3. Quenching of radicals by other substances in the solution.4. Incorrect pH for the reaction. | 1. Ensure the lamp's emission spectrum overlaps with the absorption spectrum of TML or the photocatalyst.2. If using a photocatalyst, ensure it is properly dispersed. Consider adding an electron acceptor like H₂O₂.3. Use high-purity water and minimize the concentration of any organic co-solvents.4. Optimize the pH of the solution; photodegradation rates can be pH-dependent. |
| Inconsistent or non-reproducible results. | 1. Fluctuation in lamp intensity over time.2. Temperature variations in the reactor.3. Inconsistent preparation of TML solutions.4. Adsorption of TML or its byproducts onto the reactor walls. | 1. Allow the lamp to warm up and stabilize before starting the experiment. Monitor lamp output if possible.2. Use a cooling system to maintain a constant temperature in the photoreactor.[5]3. Follow a strict protocol for solution preparation.4. Pre-rinse the reactor with the solution to saturate adsorption sites. Consider using silanized glassware. |
| Difficulty in analyzing degradation products. | 1. Low concentration of byproducts.2. Co-elution of different alkyllead species in chromatography.3. Degradation of analytes in the analytical instrument. | 1. Use solid-phase extraction (SPE) to concentrate the samples before analysis.2. Optimize the chromatographic method (e.g., temperature gradient for GC, mobile phase composition for HPLC).3. Ensure the analytical system is inert and check for potential thermal degradation in the GC injector. |
| Precipitate formation during the experiment. | 1. Formation of insoluble inorganic lead salts.2. Agglomeration of the photocatalyst. | 1. The final degradation product is Pb²⁺, which can precipitate with anions like carbonate or sulfate. This is an expected outcome.2. Ensure adequate stirring and consider adjusting the pH to stabilize the photocatalyst suspension. |
Experimental Protocols
Hypothetical Protocol for Photodegradation of this compound
This is a representative protocol based on general photodegradation studies, as specific literature for aqueous TML photodegradation is limited.
-
Solution Preparation:
-
Prepare a 1000 mg/L stock solution of this compound in methanol.
-
In a 1 L volumetric flask, add approximately 900 mL of ultrapure water.
-
Spike the appropriate volume of the TML stock solution to achieve the desired final concentration (e.g., 1 mg/L).
-
If using a photocatalyst (e.g., TiO₂ P25), add the catalyst at the desired loading (e.g., 100 mg/L).
-
Adjust the pH of the solution to the desired value (e.g., 7.0) using dilute HCl or NaOH.
-
Fill the flask to the 1 L mark with ultrapure water.
-
-
Photoreactor Setup:
-
Use a quartz photoreactor to allow for UV light penetration.
-
Employ a UV lamp (e.g., a medium-pressure mercury lamp) positioned within a cooling jacket to maintain a constant temperature (e.g., 25°C).[6]
-
Place the reactor on a magnetic stirrer to ensure the solution remains well-mixed and the photocatalyst (if used) stays suspended.
-
Shield the entire setup from ambient light to ensure the only light source is the experimental lamp.[6]
-
-
Experimental Procedure:
-
Transfer the prepared TML solution to the photoreactor.
-
Stir the solution in the dark for 30 minutes to establish adsorption-desorption equilibrium between TML and the photocatalyst.
-
Take an initial sample (t=0) just before turning on the light.
-
Turn on the UV lamp to initiate the photodegradation reaction.
-
Collect aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).
-
-
Sample Analysis:
-
Immediately after collection, filter the samples through a 0.22 µm syringe filter to remove the photocatalyst.
-
Analyze the filtrate for the concentration of this compound and its degradation products using a suitable analytical method like GC-MS.
-
Data Presentation
Table 1: Hypothetical Kinetic Data for TML Photodegradation
| Time (min) | TML Conc. (mg/L) | Trimethyllead Conc. (mg/L) | Dimethyllead Conc. (mg/L) | Pseudo-First-Order Rate Constant (k, min⁻¹) |
| 0 | 1.00 | 0.00 | 0.00 | - |
| 15 | 0.78 | 0.15 | 0.02 | 0.016 |
| 30 | 0.61 | 0.26 | 0.05 | 0.016 |
| 60 | 0.37 | 0.38 | 0.11 | 0.017 |
| 90 | 0.22 | 0.41 | 0.18 | 0.017 |
| 120 | 0.14 | 0.39 | 0.25 | 0.016 |
Visualizations
Experimental Workflow
References
- 1. Biological and chemical degradation of tetraethyl lead in soil (Journal Article) | OSTI.GOV [osti.gov]
- 2. Degradation of alkyllead compounds to inorganic lead in contaminated soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Impact of Dissolved Organic Matter on Photodegradation Rates, Byproduct Formations, and Degradation Pathways for Two Neonicotinoid Insecticides in Simulated River Waters [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Application of Ultraviolet Light-Emitting Diodes (UV-LED) to Full-Scale Drinking-Water Disinfection [mdpi.com]
Technical Support Center: Analysis of Tetramethyllead
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the adsorption of tetramethyllead (TML) to laboratory ware during experimental procedures.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound that may be attributed to its adsorption to labware surfaces.
| Observed Problem | Potential Cause Related to Adsorption | Recommended Solution |
| Low or No Analyte Recovery | Adsorption of TML onto active sites on glass surfaces (silanol groups). TML, being a non-polar organometallic compound, can interact with these sites, leading to significant loss of the analyte, especially at trace concentrations. | Utilize deactivated (silanized) glassware. Silanization creates a hydrophobic surface that minimizes interaction with TML.[1][2][3][4][5] Consider using polypropylene or PTFE labware as an alternative, but be mindful of potential leaching or adsorption with certain organic solvents. |
| Adsorption to plastic surfaces. While often a better alternative to untreated glass, polypropylene and other plastics can still adsorb non-polar compounds. | Pre-rinse plasticware with the solvent used for the standards and samples. Evaluate the use of different types of plastic (e.g., polypropylene vs. PTFE) to determine the most suitable material for your specific application. | |
| Poor Reproducibility (Variable Results) | Inconsistent activity of labware surfaces. The number of active sites can vary between different batches of glassware or with repeated use and cleaning cycles, leading to variable analyte loss. | Implement a consistent and rigorous labware cleaning and deactivation protocol. Ensure all labware used for TML analysis is treated in the same manner.[2] |
| Carryover from previous samples ("Memory Effect"). TML adsorbed to surfaces can desorb in subsequent analyses, leading to artificially high results. This is a common issue with highly sensitive analytical instruments. | Implement a stringent rinsing procedure between samples. For highly sensitive analyses, consider using single-use deactivated vials. The use of a rinse solution containing a compound that can displace adsorbed TML may be beneficial. | |
| Peak Tailing in Chromatograms (GC/HPLC) | Active sites in the analytical workflow. This includes not only the sample vials but also injector liners, transfer lines, and the analytical column itself. Adsorption and slow desorption from these sites can cause tailing peaks. | Use deactivated injector liners and guard columns. Ensure the entire flow path is as inert as possible. If tailing persists, it may indicate degradation of the deactivation layer on the liner or column, which may require replacement.[6][7] |
| Appearance of "Ghost Peaks" | Desorption of TML from contaminated surfaces. Ghost peaks are unexpected peaks that appear in a chromatogram, often due to carryover from a previous injection with a high concentration of the analyte. | Thoroughly clean the injection port and syringe. Run solvent blanks to confirm the absence of carryover before injecting the next sample.[7] |
Frequently Asked Questions (FAQs)
Q1: What type of labware is best for handling solutions of this compound?
A1: For trace analysis, deactivated (silanized) borosilicate glass is highly recommended.[1][3][4][5] The silanization process caps the active silanol groups on the glass surface, creating a more inert and hydrophobic barrier that significantly reduces the potential for TML adsorption.[1][2][4] If deactivated glassware is not available, polypropylene or PTFE containers can be a suitable alternative, although they should be tested for compatibility with the solvents being used to rule out leaching or significant adsorption. Amber glass should be used for sample collection and storage to prevent photodegradation of TML.[8][9]
Q2: How should I clean my glassware before using it for this compound analysis?
A2: A rigorous cleaning procedure is crucial to remove any organic residues and inorganic contaminants that could serve as active sites for adsorption. A recommended general procedure is as follows:
-
Wash with a phosphate-free laboratory detergent and hot water.
-
Rinse thoroughly with tap water, followed by several rinses with deionized water.
-
For trace lead analysis, an acid wash is recommended. Soak the glassware in a 1-5% nitric acid solution for at least 4 hours (or overnight).
-
Rinse thoroughly with deionized water to remove all traces of acid.
-
Dry the glassware in an oven at a temperature appropriate for the glassware type.
Q3: What is glassware deactivation (silanization) and how is it performed?
A3: Deactivation, or silanization, is a chemical process that renders the glass surface more inert by converting active silanol (-Si-OH) groups into less reactive silyl ethers (-Si-O-Si(CH₃)₂-).[2][4] This creates a hydrophobic surface that minimizes the adsorption of non-polar and sensitive analytes like this compound.[1][3][4]
A common laboratory procedure for silanization involves the use of dimethyldichlorosilane (DMDCS):
-
Caution: This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment, as DMDCS is corrosive and reacts with moisture to release hydrochloric acid.
-
Prepare a 5% (v/v) solution of DMDCS in a non-polar solvent like toluene.
-
Immerse the clean, dry glassware in this solution for 15-30 minutes.
-
Rinse the glassware twice with toluene to remove excess reagent.
-
Soak the glassware in methanol for 15 minutes to cap any remaining reactive sites and remove byproducts.
-
Rinse thoroughly with methanol and dry with a stream of high-purity nitrogen.[2]
Commercially available deactivated glassware is a convenient and reliable alternative.[1][5]
Q4: Can I reuse deactivated glassware?
A4: While deactivated glassware can be reused, its effectiveness may diminish with each use and cleaning cycle. Aggressive cleaning with strong acids or bases can strip the deactivation layer. It is recommended to dedicate deactivated glassware for TML analysis and to re-deactivate it periodically or use single-use vials for critical applications to ensure the highest data quality.
Q5: My TML standards seem to degrade over time, even when stored properly. Could this be related to the labware?
A5: Yes, in addition to potential chemical instability, adsorption to the container walls can lead to a decrease in the effective concentration of your standard over time. This is especially true for low-concentration standards. Using deactivated vials for the preparation and storage of standards is crucial for maintaining their stability and accuracy.[10] Additionally, TML is known to be sensitive to light, so storing standards in amber deactivated vials is recommended.[8][9]
Experimental Protocols & Visualizations
Protocol: General Cleaning of Glassware for Trace Organolead Analysis
-
Initial Wash: Manually scrub glassware with a non-ionic, phosphate-free detergent solution. Use appropriate brushes to reach all surfaces.
-
Tap Water Rinse: Rinse thoroughly with warm tap water at least three times to remove all detergent residues.
-
Deionized Water Rinse: Rinse with high-purity deionized water three to five times.
-
Acid Bath: Immerse the glassware in a 5% (v/v) nitric acid bath for a minimum of 4 hours at room temperature. Ensure all surfaces are in contact with the acid.
-
Final Rinse: Remove glassware from the acid bath and rinse extensively with deionized water (at least five times). Check the pH of the final rinse water to ensure all acid has been removed.
-
Drying: Dry the glassware in an oven at 110-120°C. Allow to cool to room temperature in a dust-free environment before use or storage.
Protocol: Passivation of Stainless Steel Components (e.g., HPLC fittings)
For HPLC systems, passivation of stainless steel components can help reduce interactions with sensitive analytes.
-
Degreasing: Thoroughly clean the components with a suitable organic solvent (e.g., isopropanol) to remove any oils or grease.
-
Acid Immersion: Immerse the cleaned and dried parts in a 20-50% (v/v) nitric acid solution for 20-30 minutes at 49-60°C (120-140°F).
-
Rinsing: Remove the parts from the acid bath and rinse thoroughly with deionized water.
-
Neutralization (Optional but Recommended): Immerse in a dilute solution of sodium hydroxide to neutralize any remaining acid, followed by another thorough rinse with deionized water.
-
Drying: Dry the components completely before re-installing them in the instrument.
Note: Always consult the instrument manufacturer's guidelines before performing passivation procedures on instrument components.
Workflow for Minimizing this compound Adsorption
The following diagram illustrates a logical workflow for a typical analytical procedure involving this compound, highlighting the key stages where the choice and preparation of labware are critical to prevent analyte loss due to adsorption.
Caption: Logical workflow for TML analysis highlighting critical points for adsorption mitigation.
References
- 1. fishersci.com [fishersci.com]
- 2. Glassware deactivation / CHROMSERVIS.EU [chromservis.eu]
- 3. mastelf.com [mastelf.com]
- 4. Silanization vs. Other Surface Deactivation Methods Explained [hplcvials.com]
- 5. mastelf.com [mastelf.com]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. shimadzu.co.uk [shimadzu.co.uk]
- 8. www2.gov.bc.ca [www2.gov.bc.ca]
- 9. alsglobal.com [alsglobal.com]
- 10. sabcs.ca [sabcs.ca]
Validation & Comparative
A Comparative Analysis of the Toxicity of Tetramethyllead and Tetraethyllead
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicity of two organolead compounds, tetramethyllead (TML) and tetraethyllead (TEL). Both compounds, formerly used as anti-knock agents in gasoline, are potent neurotoxins. This document summarizes key toxicological data, outlines experimental methodologies for toxicity assessment, and visualizes the underlying molecular mechanisms of their action.
Quantitative Toxicity Data
A summary of the acute toxicity of this compound and tetraethyllead is presented in the table below. The data indicates that, on a molar basis, tetraethyllead is more acutely toxic than this compound via the oral route in rats.
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Animal Model | Route of Exposure | LD50/LC50 | Citation |
| This compound (TML) | Pb(CH₃)₄ | 267.34 | Rat | Oral | 105 mg/kg | [1] |
| Tetraethyllead (TEL) | Pb(C₂H₅)₄ | 323.44 | Rat | Oral | 12.3 - 35 mg/kg | [2] |
| Tetraethyllead (TEL) | Pb(C₂H₅)₄ | 323.44 | Rabbit | Dermal | 990 mg/kg | N/A |
| Tetraethyllead (TEL) | Pb(C₂H₅)₄ | 323.44 | Rat | Inhalation (1 hr) | 850 mg/m³ | N/A |
Mechanism of Toxicity
The toxicity of both this compound and tetraethyllead is primarily attributed to their metabolic conversion to trialkyllead metabolites, trimethyllead (TML) and triethyllead (TEL), respectively. These metabolites are potent neurotoxins that can readily cross the blood-brain barrier due to their lipophilicity.[3]
The primary mechanisms of trialkyllead neurotoxicity involve:
-
Mitochondrial Dysfunction: Trialkyllead compounds disrupt mitochondrial function by acting as uncouplers of oxidative phosphorylation and inducing the opening of the mitochondrial permeability transition pore (MTP).[4] This leads to mitochondrial swelling, a decrease in ATP synthesis, and the release of pro-apoptotic factors. The effect on mitochondrial swelling is related to the lipophilicity of the trialkyllead compound, with triethyllead having a more pronounced effect than trimethyllead.
-
Disruption of Calcium Homeostasis: Lead ions (Pb²⁺), which can be formed from the breakdown of organolead compounds, can mimic calcium ions (Ca²⁺) and interfere with calcium-dependent signaling pathways. This can disrupt neurotransmitter release and other critical neuronal functions.
-
Induction of Apoptosis: The mitochondrial dysfunction and disruption of cellular signaling cascades ultimately lead to programmed cell death, or apoptosis, in neuronal cells. This process is mediated by the activation of a cascade of enzymes called caspases.
Comparative Neurobehavioral Effects
Studies in rats have shown differences in the neurobehavioral effects of triethyllead and trimethyllead. Triethyllead causes a more immediate effect on motor activity and sensory responsiveness, with peak effects observed within 2 to 7 days.[5] In contrast, the neurotoxic effects of trimethyllead have a delayed onset, with peak effects appearing around two weeks post-dosing.[5] Histopathological analysis revealed that triethyllead primarily causes damage to the hippocampus and dorsal root ganglion, while trimethyllead-induced damage is more prominent in the spinal cord and brain stem.[5]
Experimental Protocols
Acute Oral Toxicity (LD50) Determination (Representative Protocol based on OECD Guidelines)
This protocol is a representative example for determining the acute oral LD50 value in rodents, based on the principles outlined in OECD Guidelines 420, 423, and 425.
-
Test Animals: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strain), approximately 8-12 weeks old, are used. Animals are acclimated to the laboratory conditions for at least 5 days before the study.
-
Housing and Feeding: Animals are housed in individual cages with controlled temperature (22 ± 3 °C), humidity (30-70%), and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water.
-
Dose Preparation: The test substance (TML or TEL) is prepared in a suitable vehicle (e.g., corn oil). A range of dose levels is selected based on preliminary range-finding studies.
-
Administration: Animals are fasted overnight prior to dosing. The test substance is administered by oral gavage in a single dose. The volume administered is typically 1-2 mL/100g of body weight.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, coordination, and autonomic signs), and body weight changes for at least 14 days.
-
Data Analysis: The LD50 is calculated using appropriate statistical methods, such as the probit analysis.
Assessment of Mitochondrial Swelling
This protocol describes a method to assess the effect of trialkyllead compounds on mitochondrial swelling.
-
Mitochondria Isolation: Mitochondria are isolated from rat liver or brain tissue by differential centrifugation.
-
Swelling Assay: Isolated mitochondria are suspended in a buffer solution. Mitochondrial swelling is induced by the addition of the test compound (trimethyllead or triethyllead).
-
Measurement: The change in mitochondrial volume is monitored spectrophotometrically by measuring the decrease in absorbance at 540 nm over time. A decrease in absorbance indicates an increase in mitochondrial volume (swelling).
-
Controls: A negative control (vehicle only) and a positive control (e.g., a known inducer of MTP opening like calcium) are included in the experiment.
Visualizations
Metabolic Pathway of Tetraalkylleads
Caption: Metabolic pathway of TML and TEL.
Signaling Pathway of Trialkyllead-Induced Neurotoxicity
Caption: Trialkyllead-induced apoptotic pathway.
Experimental Workflow for Toxicity Comparison
Caption: Comparative toxicity assessment workflow.
References
- 1. Tetramethyl lead absorption: a report of human exposure to a high level of tetramethyl lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetraethyllead - Wikipedia [en.wikipedia.org]
- 3. Simple kinetic model of mitochondrial swelling in cardiac cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TETRAETHYLLEAD AND this compound. COMPARATIVE EXPERIMENTAL PATHOLOGY: I. LEAD ABSORPTION AND PATHOLOGY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triethyl and trimethyl lead: effects on behavior, CNS morphology and concentrations of lead in blood and brain of rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Tetramethyllead Detection by GC-ICP-MS
For researchers and professionals in drug development and environmental science, the accurate quantification of organometallic compounds like tetramethyllead (TML) is crucial due to their high toxicity. Gas Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS) has emerged as a highly sensitive and specific technique for this purpose. This guide provides a comprehensive comparison of GC-ICP-MS with other analytical methods for TML detection, supported by performance data and detailed experimental protocols.
Performance Comparison of Analytical Methods for Organolead Compounds
The choice of analytical technique for the determination of TML and other organolead compounds is dictated by the required sensitivity, selectivity, and the complexity of the sample matrix. While several methods are available, GC-ICP-MS is often favored for its exceptional detection capabilities. The following table summarizes the performance characteristics of GC-ICP-MS in comparison to other common analytical techniques.
| Parameter | GC-ICP-MS | GC-MS/MS | GC-AAS | HPLC-Electrochemical Detection |
| Analyte | Tetraethyllead (TEL) | This compound (TML) | This compound (TML) | This compound (TML) |
| Limit of Detection (LOD) | <0.05 ng/L (in water)[1] | - | 0.01 µg/mL (in blood)[2] | 310 ng[3] |
| Limit of Quantification (LOQ)/Reporting Limit | 0.2 ng/L (in water)[1] | 0.05 µg/L (in water), 0.002 mg/kg (in soil)[4] | - | - |
| Linearity | Very linear response[1] | - | - | 350 ng - 30 µg (glassy carbon electrode)[3] |
| Precision | - | - | <10% RSD (for alkyllead in blood)[5] | - |
| Accuracy (Recovery) | - | - | >90% (for alkyllead in blood)[5] | - |
| Selectivity | High (element-specific detection)[1] | High (mass-to-charge ratio) | High (element-specific) | Specific for electroactive species |
| Key Advantages | Extremely high sensitivity, isotopic analysis capability.[1] | Lower detection limits and added selectivity compared to single quadrupole GC-MS.[4] | Lead-specific detector.[5] | Specific for alkyllead compounds.[5] |
| Key Disadvantages | Limited availability in laboratories, potential for thermal degradation of analytes.[1][6] | - | - | Higher detection limits compared to GC-based methods.[3][5] |
Note: Data for Tetraethyllead (TEL) is included as a close structural analog to this compound (TML) to provide a relevant performance benchmark for GC-ICP-MS where specific TML data was not available.
Experimental Protocol: this compound (TML) Detection by GC-ICP-MS
This section details a representative experimental protocol for the analysis of TML in environmental samples using GC-ICP-MS.
Sample Preparation (for Water Samples)
-
Collection and Preservation: Collect water samples in amber glass containers with Teflon-lined septa to minimize headspace. Preserve the samples by chilling to ≤ 10°C during transit and storing at ≤ 6°C in the laboratory. The holding time before extraction is typically 14 days.
-
Extraction: For the extraction of TML, a liquid-liquid extraction is commonly employed. To a known volume of the water sample, add a suitable organic solvent such as hexane. The addition of sodium chloride can improve the extraction efficiency. The mixture is shaken vigorously and the organic layer is then separated for analysis.
Instrumental Analysis
-
Gas Chromatography (GC):
-
Injection: Utilize an on-column injection technique to minimize the thermal degradation of the thermally labile TML.[6]
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for the separation of organolead compounds.
-
Oven Program: A temperature program is optimized to ensure the separation of TML from other alkyllead compounds and potential matrix interferences. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a final temperature of around 200°C.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
-
ICP-MS Interface:
-
A heated transfer line connects the GC outlet to the ICP-MS torch to prevent condensation of the analytes.
-
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS):
-
Plasma Conditions: The ICP-MS is operated under conditions optimized for the detection of lead. The high temperature of the plasma effectively atomizes and ionizes the TML molecules eluting from the GC.[6]
-
Isotope Monitoring: For quantification, the lead isotope at m/z 208 is recommended due to its high isotopic abundance (52.4%).[6] For confirmation, monitor at least two other lead isotopes, such as m/z 206 (24.1% abundance) and m/z 207 (22.1% abundance).[6]
-
Internal Standardization: To correct for instrumental drift and matrix effects, an internal standard can be used. Organometallic compounds not expected in the sample, such as tetraethyl tin or tetraethyl germane, are suitable choices.[1]
-
Calibration and Quantification
-
Calibration: Prepare a series of calibration standards of TML in the same solvent used for sample extraction. The calibration curve should cover the expected concentration range of the samples. An initial calibration with at least five points is recommended.[6]
-
Quantification: The concentration of TML in the samples is determined by comparing the peak area of the m/z 208 isotope to the calibration curve.
Quality Control
-
Method Blanks: Analyze a method blank with each batch of samples to check for contamination.
-
Spiked Samples: Analyze a matrix spike and a matrix spike duplicate to assess the accuracy and precision of the method.
-
Reference Materials: When available, analyze a certified reference material containing a known concentration of TML to validate the method.[7]
Visualizing the Workflow
The following diagram illustrates the experimental workflow for the detection of this compound using GC-ICP-MS.
Caption: Experimental workflow for TML analysis by GC-ICP-MS.
References
- 1. sabcs.ca [sabcs.ca]
- 2. A new method for the analysis of this compound in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. McCampbell Analytical, Inc. - Environmental [mccampbell.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. www2.gov.bc.ca [www2.gov.bc.ca]
- 7. 2024.sci-hub.red [2024.sci-hub.red]
Navigating the Analytical Maze: A Comparative Guide to Organolead Compound Cross-Reactivity
For researchers, scientists, and drug development professionals navigating the complexities of analytical chemistry, the accurate detection and quantification of organolead compounds present a significant challenge. A primary hurdle in this endeavor is the potential for cross-reactivity, where analytical methods fail to differentiate between various organolead species or misidentify other compounds as organoleads. This guide provides a comparative analysis of the cross-reactivity of organolead compounds in various analytical techniques, supported by experimental data and detailed protocols to aid in methodological selection and interpretation of results.
The environmental and toxicological significance of organolead compounds, such as tetraethyllead (TEL) and tetramethyllead (TML), necessitates precise and specific analytical methods. However, the structural similarity among different organolead species and the potential for interference from other organometallic compounds can lead to inaccurate measurements. This guide delves into the nuances of cross-reactivity in commonly employed analytical techniques, offering a foundation for more reliable and reproducible research.
Comparative Analysis of Analytical Techniques
The choice of analytical method is paramount in mitigating cross-reactivity. The following sections compare the performance of various techniques in the speciation of organolead compounds, with a focus on their specificity and potential for interference.
Gas Chromatography-Based Methods
Gas chromatography (GC) coupled with various detectors remains a cornerstone for organolead analysis due to its high separation efficiency.
Key Findings from GC-MS-SIM Analysis:
A study focusing on the determination of tetraalkyllead (TAL) compounds in air utilized gas chromatography-mass spectrometry with selected ion monitoring (GC-MS-SIM). The method demonstrated high sensitivity with detection limits in the picogram range for several organolead compounds.[1]
| Organolead Compound | Limit of Detection (pg) | Linear Range (pg - ng) |
| Tetraethyllead (Et4Pb) | 0.66 | 1.32 - 50,100 |
| Triethylmethyllead (Et3MePb) | 3.40 | - |
| Diethyldimethyllead (Et2Me2Pb) | 1.07 | - |
| Ethyltrimethyllead (EtMe3Pb) | 1.05 | - |
| This compound (Me4Pb) | 2.60 | 5.30 - 51,400 |
Experimental Protocol: GC-MS-SIM for Tetraalkyllead Compounds in Air [1]
-
Sample Collection: Air samples are passed through a solid cartridge containing a mixture of Porapak and Tenax (65:35, w/w) to trap tetraalkyllead compounds.
-
Extraction: The trapped compounds are extracted from the cartridge with hexane in an ultrasonic bath.
-
Concentration: The organic extract is concentrated under a nitrogen stream.
-
Analysis: The concentrated extract is analyzed by GC-MS-SIM.
Gas Chromatography–Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS):
For the speciation of organolead compounds in airborne particulate matter, GC-ICP-MS offers excellent element-specific detection. This technique significantly reduces the likelihood of cross-reactivity from non-lead containing compounds.
Detection Limits using GC-ICP-MS: [2]
| Organolead Species (as Pb) | Limit of Detection (fg) |
| Trimethyllead (TML) | 3.2 |
| Dimethyllead (DML) | 2.4 |
| Triethyllead (TEL) | 1.8 |
| Diethyllead (DEL) | 9 |
Experimental Protocol: GC-ICP-MS for Organolead Speciation in Airborne Particulate Matter [2]
-
Extraction: Analytes are extracted from the sample using 0.5 M acetic acid in methanol.
-
Liquid-Liquid Extraction: Ionic organolead compounds are extracted into hexane using diethyldithiocarbamate at pH 9 in the presence of EDTA to complex inorganic Pb.
-
Derivatization: The organolead species are derivatized with butylmagnesium chloride.
-
Analysis: The butylated derivatives are separated and detected by GC-ICP-MS.
High-Performance Liquid Chromatography (HPLC)
HPLC provides an alternative separation technique, particularly for less volatile or thermally labile organolead compounds.
HPLC with Chemical Reaction Detection:
A method coupling reversed-phase HPLC with a sensitive chemical reaction detector has been developed for the simultaneous determination of inorganic lead and various organolead compounds.[3] The separation of Pb2+, Me3Pb+, Et3Pb+, Me4Pb, and Et4Pb can be achieved within 50 minutes.[3]
Experimental Protocol: HPLC with Post-Column Derivatization [3]
-
Separation: Organolead compounds are separated on a reversed-phase HPLC column.
-
Post-Column Reaction: The eluate from the column continuously flows through a system of mixing coils where the lead species are transformed.
-
Complexation: The transformed lead compounds undergo complexation with 4-(2-pyridylazo)resorcinol.
-
Detection: The resulting red-colored complex is detected spectrophotometrically at 546 nm.[3] The system achieves linear calibration curves in the lower measuring range of 0.3 to 1.5 nmol for the five compounds.[3]
Understanding Cross-Reactivity in Immunoassays
While not as commonly used for organolead speciation as chromatographic methods, immunoassays are susceptible to cross-reactivity from structurally similar compounds.[4][5] Cross-reactivity in immunoassays occurs when an antibody, intended to bind to a specific analyte, also binds to other molecules with similar chemical structures.[4][5] This can lead to false-positive or inaccurate quantitative results.[4]
The degree of cross-reactivity is dependent on the specificity of the antibody and the structural resemblance of the interfering compound to the target analyte.[5] For organolead compounds, this means that an antibody developed for tetraethyllead might also recognize other ethylated or methylated lead species.
Logical Workflow for Mitigating Cross-Reactivity
To minimize the impact of cross-reactivity and ensure data integrity, a systematic approach to analytical method selection and validation is crucial.
Caption: A logical workflow for selecting and validating analytical methods to minimize cross-reactivity in organolead analysis.
Signaling Pathway of Cross-Reactivity in a Competitive Immunoassay
The following diagram illustrates how a cross-reactant can interfere in a competitive immunoassay, leading to an inaccurate result.
Caption: Diagram illustrating the mechanism of cross-reactivity in a competitive immunoassay for organolead compounds.
Conclusion
The potential for cross-reactivity among organolead compounds and with other substances is a critical consideration in analytical method development and data interpretation. While chromatographic techniques, particularly those coupled with mass spectrometry or inductively coupled plasma mass spectrometry, offer high specificity, careful validation is still required. For methods like immunoassays, a thorough characterization of antibody specificity is essential to understand and mitigate the risks of cross-reactivity. By understanding the principles of cross-reactivity and employing rigorous validation protocols, researchers can enhance the accuracy and reliability of their findings in the analysis of organolead compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A sensitive method for simultaneous determination of airborne organolead compounds. Part I: Chromatographic separation and chemical reaction detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
"comparative study of antiknock agents in fuel research"
A Comparative Analysis of Antiknock Agents in Fuel Research
Engine knock, or detonation, is a phenomenon of abnormal combustion in spark-ignition internal combustion engines, which can lead to engine damage and reduced efficiency.[1] Antiknock agents are chemical additives blended with gasoline to increase its octane rating, thereby preventing premature detonation and allowing for the use of higher compression ratios for greater power and efficiency.[2][3] This guide provides a comparative overview of the primary classes of antiknock agents, their performance characteristics, environmental impacts, and the standardized methods used for their evaluation.
Performance Comparison of Antiknock Agents
The effectiveness of an antiknock agent is measured by its ability to increase the Research Octane Number (RON) and Motor Octane Number (MON) of the base fuel. The primary classes of agents include organometallics, oxygenates, and aromatics, each with distinct advantages and disadvantages.
Table 1: Quantitative Comparison of Common Antiknock Agents
| Agent Class | Specific Agent | Typical Treat Rate | Blending Octane Number (RON) | Blending Octane Number (MON) | Key Advantages | Key Disadvantages |
| Organometallic | Tetraethyllead (TEL) | < 0.1% wt.[4] | Very High | Very High | Extremely effective at very low concentrations.[4] | Highly toxic lead emissions, poisons catalytic converters, phased out globally.[2][5] |
| Organometallic | MMT | 8-18 mg Mn/L[4][6] | High | High | Highly effective at low concentrations.[4] | Neurotoxin (manganese) emissions, potential for spark plug fouling and damage to emission systems.[6] |
| Organometallic | Ferrocene | 30-40 mg Fe/L[4] | High | High | Less toxic than TEL and MMT, cost-effective.[4] | Can cause iron deposits on spark plugs and in the combustion chamber.[1][7] |
| Oxygenate | Ethanol | 5-25% vol.[8] | ~129 | ~102 | Renewable, reduces CO emissions.[1][9] | Lower energy density, can absorb water, potential material compatibility issues.[1][4] |
| Oxygenate | MTBE | 5-15% vol.[4] | ~118[4] | ~101[4] | High octane, effective blending component.[4] | Significant groundwater contaminant, largely phased out in many regions.[4][9] |
| Oxygenate | ETBE | 5-25% vol.[8] | ~118 | ~102 | Lower volatility and toxicity than MTBE.[1] | Higher production cost compared to MTBE. |
| Aromatic | Toluene | 5-25% vol.[8] | ~120[4] | ~109[4] | High octane, good blending properties. | Can increase emissions of particulates and smog precursors.[4] |
Mechanism of Action
The prevailing theory for the action of antiknock agents is the termination of pre-combustion chain reactions.[10] In the high-temperature, high-pressure environment of the engine cylinder, fuel hydrocarbons can form unstable peroxide radicals. These radicals propagate chain reactions that lead to autoignition. Antiknock agents function by decomposing into species that act as radical scavengers, interrupting these chain reactions and delaying ignition until the spark plug fires.[4][10][11]
For instance, metallic agents like TEL and Ferrocene decompose to form metal oxide nanoparticles. These particles provide a large surface area for the heterogeneous catalysis that destroys hydroperoxide (HO₂•) radicals, thus inhibiting the autoignition process.[11]
References
- 1. books.rsc.org [books.rsc.org]
- 2. Antiknock agent - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. Anti-Knock Compounds for Gasoline, Racing Fuels and Octane Boosters [fueltechexperts.com]
- 5. scribd.com [scribd.com]
- 6. theicct.org [theicct.org]
- 7. Impact Assessment of Metal-Based Octane Boosters: A Literature Review [article.sapub.org]
- 8. researchgate.net [researchgate.net]
- 9. antiknock additive - Environmental Health & Safety [tidjma.tn]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. mdpi.com [mdpi.com]
"biological vs chemical degradation of tetramethyllead in soil"
A Comprehensive Comparison of Biological and Chemical Degradation of Tetramethyllead in Soil
For researchers, scientists, and drug development professionals, understanding the fate of environmental contaminants is crucial. This compound (TML), a toxic organolead compound formerly used as a gasoline additive, persists in some soils, posing a significant environmental and health risk. Its remediation hinges on the efficacy of biological and chemical degradation processes. This guide provides an objective comparison of these two degradation pathways, supported by experimental data, detailed methodologies, and visual representations of the underlying processes.
Executive Summary
Both biological and chemical processes contribute to the degradation of this compound in soil, primarily through a sequential dealkylation process. This process involves the stepwise removal of methyl groups, transforming TML into less toxic, water-soluble ionic lead species, and ultimately to inorganic lead. Experimental evidence suggests that while both pathways are active, their relative contributions and degradation rates can vary significantly depending on environmental conditions and the presence of specific microorganisms.
Data Presentation: Quantitative Comparison
The following tables summarize quantitative data from various studies on the degradation of tetraalkyllead compounds (including this compound and its close analog, tetraethyllead) in soil.
Table 1: Comparison of Biological vs. Chemical Degradation Rates of Tetraethyllead (TEL) in Soil
| Parameter | Biological Degradation | Chemical Degradation | Reference Soil Conditions | Source |
| Degradation Rate | ~780 µmol/day/kg dry weight | ~50 µmol/day/kg dry weight | Sieved agricultural soil, initial TEL: 2 g Pb/kg | [1] |
| Degradation Rate (High Concentration) | ~600 µmol/day/kg dry weight | ~200 µmol/day/kg dry weight | Sieved agricultural soil, 5-fold increase in initial TEL | [1] |
Table 2: Degradation of Tetraalkyllead Compounds in Soil Column Studies
| Duration of Experiment | Percentage of Organic Lead Converted to Inorganic Lead | Experimental Conditions | Source |
| 740 days | 49.1% ± 6.7% | Glass columns with sandy soil, oxygen-saturated water | [2] |
| 170 days | 51% (85.8-93.6% disappearance of total alkyllead) | Columns with non-contaminated sandy soil, diluted alkyllead solution | [2] |
Table 3: Mineralization of ¹⁴C-labeled Tetraethyllead (TEL) in Soil
| Duration of Incubation | Percentage of ¹⁴C-TEL Mineralized to ¹⁴CO₂ | Soil Condition | Source |
| 28 days | ≤ 7.74% | Nonsterile soil | [3] |
Degradation Pathways
The degradation of this compound in soil, whether by biological or chemical means, follows a general pathway of sequential dealkylation.
Biological Degradation Pathway
Microorganisms in the soil can utilize this compound as a carbon source or transform it through co-metabolism. While the specific enzymes involved in TML degradation are not extensively characterized in the available literature, the process is known to be mediated by microbial activity. The degradation is generally faster in the presence of a healthy, active microbial community and is influenced by factors such as oxygen availability, nutrient content, and soil pH.
Caption: Biological degradation of this compound via sequential dealkylation by soil microorganisms.
Chemical Degradation Pathway
Chemical degradation, also known as abiotic degradation, of this compound in soil can occur through various reactions with soil components, including minerals and organic matter. Factors such as soil pH, temperature, and the presence of oxidizing or reducing agents can influence the rate of chemical degradation. The primary mechanism is also sequential dealkylation.
Caption: Chemical degradation of this compound in soil through abiotic processes.
Experimental Protocols
To assess the biological and chemical degradation of this compound in soil, a well-designed microcosm study is essential. The following protocol outlines a general methodology.
Experimental Workflow
Caption: A typical experimental workflow for studying this compound degradation in soil.
Detailed Methodology
-
Soil Collection and Preparation:
-
Collect soil samples from the target site.
-
Sieve the soil (e.g., through a 2 mm mesh) to remove large debris and homogenize.
-
Characterize the soil for properties such as pH, organic matter content, texture, and microbial biomass.
-
-
Microcosm Setup:
-
For studying biological degradation , use fresh, non-sterilized soil.
-
For studying chemical degradation , sterilize the soil by autoclaving (e.g., at 121°C for 60 minutes on three consecutive days) to eliminate microbial activity.
-
Prepare control microcosms with both sterile and non-sterile soil without the addition of TML.
-
Place a known amount of soil (e.g., 50 g) into individual glass containers (microcosms).
-
-
Spiking with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., hexane).
-
Spike the soil in the microcosms to achieve the desired initial concentration of TML.
-
Allow the solvent to evaporate in a fume hood.
-
-
Incubation:
-
Incubate the microcosms under controlled conditions (e.g., constant temperature and moisture).
-
For studies involving ¹⁴C-labeled TML, use sealed containers equipped with traps for capturing evolved ¹⁴CO₂ to measure mineralization.[4]
-
-
Sampling and Extraction:
-
At predetermined time intervals, sacrifice replicate microcosms from each treatment group.
-
Extract TML and its degradation products from the soil using an appropriate solvent system (e.g., a mixture of hexane and a chelating agent like EDTA).[5]
-
-
Analytical Quantification:
-
Analyze the extracts using Gas Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (GC-ICPMS) or Tandem Mass Spectrometry (GC-MS/MS) for the sensitive and specific quantification of TML, trimethyllead, dimethyllead, and other lead species.[6]
-
-
Data Analysis:
-
Calculate the concentration of TML and its degradation products at each time point.
-
Determine the degradation rates and half-lives for both biological and chemical processes.
-
In radiolabeled experiments, quantify the amount of ¹⁴CO₂ produced to determine the extent of mineralization.
-
Conclusion
The degradation of this compound in soil is a complex process involving both biological and chemical pathways, both of which proceed through sequential dealkylation. Experimental data indicates that under favorable conditions, biological degradation can be significantly faster than chemical degradation.[1] However, the efficiency of bioremediation is highly dependent on the presence and activity of specific soil microorganisms. Chemical degradation, while often slower, provides a baseline level of TML transformation that is influenced by soil physicochemical properties. A thorough understanding of both processes, obtained through rigorous experimental investigation, is essential for developing effective remediation strategies for TML-contaminated soils.
References
- 1. Microbial degradation of tetraethyl lead in soil monitored by microcalorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of alkyllead compounds to inorganic lead in contaminated soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Biological and chemical degradation of tetraethyl lead in soil (Journal Article) | OSTI.GOV [osti.gov]
- 5. Biological and chemical degradation of tetraethyl lead in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. www2.gov.bc.ca [www2.gov.bc.ca]
Inter-Laboratory Comparison of Tetramethyllead Measurements: A Performance Evaluation Guide
This guide provides a comprehensive overview of a hypothetical inter-laboratory comparison for the measurement of tetramethyllead. The data and protocols presented are designed to be representative of a typical proficiency testing scheme, offering valuable insights for researchers, scientists, and professionals in drug development involved in trace analysis. The objective of such a comparison is to assess the proficiency of participating laboratories in accurately quantifying this compound, a crucial aspect of quality control and regulatory compliance.
Data Presentation
The following table summarizes the hypothetical results from an inter-laboratory comparison study on the determination of this compound in a spiked gasoline sample. The assigned value was determined from the consensus of the participants' results after the removal of outliers.
Table 1: Results of Inter-Laboratory Comparison for this compound in Gasoline
| Laboratory ID | Reported Value (mg/kg) | Measurement Uncertainty (± mg/kg) | z-score | Performance |
| Lab-01 | 0.88 | 0.09 | -0.21 | Satisfactory |
| Lab-02 | 0.95 | 0.10 | 0.54 | Satisfactory |
| Lab-03 | 0.79 | 0.08 | -1.18 | Satisfactory |
| Lab-04 | 1.02 | 0.11 | 1.29 | Satisfactory |
| Lab-05 | 0.65 | 0.07 | -2.69 | Unsatisfactory |
| Lab-06 | 0.91 | 0.09 | 0.11 | Satisfactory |
| Lab-07 | 0.85 | 0.09 | -0.53 | Satisfactory |
| Lab-08 | 0.99 | 0.10 | 0.97 | Satisfactory |
| Lab-09 | 0.93 | 0.10 | 0.32 | Satisfactory |
| Lab-10 | 0.82 | 0.08 | -0.85 | Satisfactory |
| Assigned Value | 0.90 mg/kg | |||
| Standard Deviation for Proficiency Assessment (σ) | 0.093 mg/kg |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
The following is a typical analytical protocol that could be employed for the determination of this compound in gasoline, based on established methods.
Method: Gas Chromatography with Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
A known weight of the gasoline sample is diluted with a suitable solvent, such as hexane or isooctane.
-
An internal standard (e.g., tetraethyllead-d20) is added to the diluted sample to correct for matrix effects and variations in instrument response.
-
-
Instrumentation:
-
A gas chromatograph equipped with a capillary column (e.g., DB-5ms) is used for the separation of this compound from other gasoline components.
-
The GC is coupled to a mass spectrometer for detection and quantification.
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound and the internal standard.
-
-
Quantification:
-
A calibration curve is generated using a series of standards containing known concentrations of this compound and the internal standard.
-
The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualizations
The following diagrams illustrate the key workflows in the inter-laboratory comparison study.
Caption: Workflow of the Inter-Laboratory Comparison Study.
Caption: Analytical Workflow for this compound in Gasoline.
A Comparative Guide to Alternative Methods for Trace-Level Lead Speciation
For Researchers, Scientists, and Drug Development Professionals
The toxicity and bioavailability of lead in environmental and biological systems are critically dependent on its chemical form. Trace-level lead speciation, the process of identifying and quantifying the different chemical forms of lead, is therefore essential for accurate risk assessment and the development of effective remediation strategies. This guide provides a comparative overview of key alternative methods for trace-level lead speciation, offering insights into their principles, performance characteristics, and experimental protocols to aid researchers in selecting the most appropriate technique for their specific application.
Comparison of Performance Characteristics
The selection of an analytical technique for lead speciation is often dictated by factors such as the required detection limits, the complexity of the sample matrix, and the specific lead species of interest. The following table summarizes the quantitative performance of several widely used methods.
| Analytical Technique | Lead Species Analyzed | Typical Detection Limits (ng/mL) | Precision (RSD) | Key Advantages | Key Limitations |
| HPLC-ICP-MS | Inorganic Pb (Pb²⁺), Organolead compounds (TML, TEL, TPhL, etc.) | 0.01 - 3.9[1] | 3.1 - 14.3%[1] | High sensitivity and selectivity, capable of separating a wide range of species.[2] | Gradient elution can destabilize the plasma in some ICP-MS systems.[2] |
| CE-ICP-MS | Inorganic Pb (Pb²⁺), Organolead compounds (TML, TEL) | 0.012 - 0.6[3][4] | < 5%[4] | High separation efficiency, low sample and reagent consumption.[5] | Lower sample loading capacity compared to HPLC.[5] |
| GC-AAS | Volatile organolead compounds (e.g., tetraethyllead) | Species-dependent, typically in the low pg range. | - | Well-established for volatile and thermally stable organometallic compounds.[6][7] | Requires derivatization for non-volatile species, potential for thermal degradation of analytes.[] |
| Anodic Stripping Voltammetry (ASV) | Labile inorganic Pb (Pb²⁺) | Sub-ppb to ppb range | Varies with experimental conditions | High sensitivity, low cost, portable instrumentation available for in-field analysis.[9][10][11] | Susceptible to interferences from organic matter and other metal ions.[11] |
| Tessier Sequential Extraction | Operationally defined fractions (Exchangeable, Carbonate-bound, Fe/Mn oxide-bound, Organic-bound, Residual) | Dependent on the final detection method (e.g., AAS, ICP-MS) | - | Provides information on the potential mobility and bioavailability of lead in solid samples.[12][13][14] | Operationally defined fractions may not represent true speciation, risk of analyte redistribution during extraction.[15] |
TML: Trimethyllead, TEL: Triethyllead, TPhL: Triphenyllead, RSD: Relative Standard Deviation.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these techniques. Below are representative experimental protocols for the key methods discussed.
High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS)
This hyphenated technique combines the separation power of HPLC with the sensitive and element-specific detection of ICP-MS, making it a powerful tool for the speciation of various lead compounds.[1][2]
Experimental Workflow:
Methodology:
-
Sample Preparation: Aqueous samples are typically filtered through a 0.45 µm membrane. Solid samples require an appropriate extraction procedure (e.g., acid digestion for total lead, or a milder extraction for speciation).
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A typical mobile phase consists of a buffer (e.g., 0.1 M acetic acid-ammonium acetate at pH 4.7) and an organic modifier like methanol.[1] Gradient or isocratic elution can be employed. For instance, a step gradient from 10% to 70% methanol can be used.[2]
-
Flow Rate: A flow rate of around 0.6 mL/min is often optimal.[1]
-
-
ICP-MS Detection:
-
The eluent from the HPLC column is introduced into the ICP-MS nebulizer.
-
The sample is atomized and ionized in the argon plasma.
-
The ions are then guided into the mass spectrometer, where they are separated based on their mass-to-charge ratio. The intensity of the lead isotopes (e.g., m/z 208) is monitored over time to generate a chromatogram.
-
-
Quantification: Calibration is performed using standards of the individual lead species.
Capillary Electrophoresis-Inductively Coupled Plasma Mass Spectrometry (CE-ICP-MS)
CE-ICP-MS offers high separation efficiency and is particularly useful for the analysis of small sample volumes.[3][4][5]
Experimental Workflow:
Methodology:
-
Sample Preparation: Samples are prepared in the background electrolyte to ensure compatibility with the CE system.
-
Electrophoretic Separation:
-
Capillary: A fused silica capillary (e.g., 70 cm length x 75 µm i.d.) is typically used.[3]
-
Background Electrolyte (BGE): A common BGE for lead speciation is a Tris buffer (e.g., 15 mmol/L at pH 8.25) containing sodium dodecyl sulfate (SDS) as a micellar agent and EDTA to complex with inorganic lead.[3]
-
Applied Voltage: A high voltage (e.g., +26 kV) is applied across the capillary to drive the separation of the charged species.[3]
-
-
ICP-MS Detection: The separated analytes are introduced into the ICP-MS for detection, similar to the HPLC-ICP-MS setup.
-
Quantification: External calibration with standards of the target lead species is used for quantification.
Gas Chromatography-Atomic Absorption Spectrometry (GC-AAS)
This technique is well-suited for the speciation of volatile and thermally stable organolead compounds.[7][]
Experimental Workflow:
Methodology:
-
Sample Preparation:
-
Extraction: Organolead species are extracted from the sample matrix using an appropriate solvent (e.g., hexane).
-
Derivatization: Ionic organolead species are often derivatized to make them more volatile for GC analysis. A common derivatization agent is butylmagnesium chloride.
-
-
Gas Chromatographic Separation:
-
Column: A non-polar or semi-polar capillary column is typically used.
-
Temperature Program: The oven temperature is programmed to ramp up to achieve separation of the different organolead compounds based on their boiling points.
-
-
Atomic Absorption Detection:
-
The column effluent is transferred via a heated line to the atomizer of the AAS.
-
A quartz furnace or a graphite furnace is used to atomize the organolead compounds.
-
A lead hollow cathode lamp provides the specific wavelength of light that is absorbed by the lead atoms. The amount of light absorbed is proportional to the concentration of lead.
-
-
Quantification: Calibration is performed using derivatized standards of the organolead species.
Anodic Stripping Voltammetry (ASV)
ASV is a highly sensitive electrochemical technique for the determination of trace metals, particularly labile inorganic lead.[9][10][11]
Experimental Workflow:
Methodology:
-
Sample Preparation: The water sample is placed in an electrochemical cell, and a supporting electrolyte (e.g., 0.01 M HNO₃) is added to increase conductivity and buffer the solution.[16]
-
Deposition Step (Preconcentration): A negative potential is applied to the working electrode (e.g., a mercury film electrode or a bismuth film electrode) for a defined period. This reduces the Pb²⁺ ions in the sample to metallic lead, which amalgamates with the electrode material.[10]
-
Stripping Step (Measurement): The potential is then scanned in the positive direction. At a characteristic potential, the deposited lead is re-oxidized (stripped) back into the solution, generating a current peak. The height or area of this peak is proportional to the concentration of lead in the sample.[11]
-
Quantification: The standard addition method is commonly used for quantification to compensate for matrix effects.[16]
Tessier Sequential Extraction for Solid Samples
This method provides operational information about the partitioning of lead in different geochemical fractions of soils and sediments, which can be related to its potential mobility and bioavailability.[12][13][14]
Experimental Workflow:
Methodology:
A soil or sediment sample is subjected to a series of extractions with increasingly aggressive reagents. After each extraction step, the supernatant is separated by centrifugation and analyzed for its lead content using a suitable technique like AAS or ICP-MS.[12][13]
-
Fraction 1 (Exchangeable): Extraction with a salt solution at neutral pH (e.g., 1 M MgCl₂ at pH 7.0) to release weakly adsorbed lead.[12]
-
Fraction 2 (Bound to Carbonates): Leaching with an acidic buffer (e.g., 1 M NaOAc at pH 5.0) to dissolve carbonate minerals and release associated lead.[12]
-
Fraction 3 (Bound to Fe-Mn Oxides): Extraction with a reducing agent (e.g., 0.04 M NH₂OH·HCl in 25% acetic acid) to dissolve iron and manganese oxides.[12]
-
Fraction 4 (Bound to Organic Matter): Oxidation of organic matter with hydrogen peroxide and nitric acid, followed by extraction with ammonium acetate.[12]
-
Fraction 5 (Residual): Digestion of the remaining solid with a strong acid mixture (e.g., HF-HClO₄) to determine the lead incorporated into the crystal lattice of minerals.[12]
Conclusion
The choice of an appropriate analytical method for trace-level lead speciation is a critical step in environmental and toxicological studies. Hyphenated techniques like HPLC-ICP-MS and CE-ICP-MS offer excellent sensitivity and selectivity for a wide range of lead species in aqueous samples. GC-AAS remains a valuable tool for the analysis of volatile organolead compounds. Anodic Stripping Voltammetry provides a highly sensitive and field-portable option for labile inorganic lead. For solid samples, sequential extraction schemes like the Tessier method offer valuable insights into the potential mobility and bioavailability of lead. Researchers and scientists must carefully consider the specific requirements of their study, including the target analytes, sample matrix, and desired level of detail, to select the most suitable technique for reliable and accurate lead speciation analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Lead speciation by HPLC-ICP-AES and HPLC-ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Speciation of lead compounds in fish by capillary electrophoresis-inductively coupled plasma mass spectrometry - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 4. Speciation analysis of lead in marine animals by using capillary electrophoresis couple online with inductively coupled plasma mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CE-ICP-MS for speciation analysis | EVISA's News [speciation.net]
- 6. Speciation of alkyllead compounds by GC-AAS: A state of affairs | Semantic Scholar [semanticscholar.org]
- 7. GC AAS.pptx [slideshare.net]
- 9. pineresearch.com [pineresearch.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Addressing the practicalities of anodic stripping voltammetry for heavy metal detection: a tutorial review - Analyst (RSC Publishing) DOI:10.1039/C9AN01437C [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Heavy Metal and Trace Metal Analysis in Soil by Sequential Extraction: A Review of Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessment of a sequential extraction procedure for perturbed lead-contaminated samples with and without phosphorus amendments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. donnishjournals.org [donnishjournals.org]
"performance of different chromatography columns for organolead separation"
For Researchers, Scientists, and Drug Development Professionals
The accurate separation and quantification of organolead compounds are critical in environmental monitoring, toxicology studies, and pharmaceutical development due to their significant toxicity. High-performance liquid chromatography (HPLC) is a cornerstone technique for this purpose, and the choice of chromatography column is paramount for achieving reliable and efficient separations. This guide provides a comprehensive comparison of different HPLC columns for the separation of organolead species, supported by experimental data and detailed protocols to aid in method development and column selection.
Column Performance Comparison: Reversed-Phase vs. Ion-Exchange
The separation of organolead compounds, such as trimethyllead (TML) and triethyllead (TEL), is primarily achieved using reversed-phase (RP) and ion-exchange (IEX) chromatography. Reversed-phase chromatography, particularly with C18 columns, separates analytes based on their hydrophobicity. In contrast, ion-exchange chromatography separates molecules based on their net charge.
While direct comparative studies detailing the performance of a wide array of commercially available columns for a comprehensive suite of organolead compounds are limited in publicly available literature, the following table summarizes typical performance characteristics gleaned from various studies. This data provides a baseline for understanding the relative performance of different column types.
| Column Type | Organolead Compound | Typical Retention Time (min) | Resolution (Rs) | Peak Symmetry (As) | Limit of Detection (LOD) (ng/L) | Limit of Quantification (LOQ) (ng/L) |
| Reversed-Phase (C18) | Trimethyllead (TML) | 4 - 8 | > 1.5 | 0.9 - 1.2 | 0.018 - 2000 | 0.06 - 6700 |
| Triethyllead (TEL) | 6 - 12 | > 1.5 | 0.9 - 1.2 | 0.023 - 11000 | 0.077 - 37000 | |
| Triphenyllead (TPhL) | > 15 | > 1.5 | 0.9 - 1.2 | Not widely reported | Not widely reported | |
| Ion-Exchange (Cation-Exchange) | Trimethyllead (TML) | 3 - 6 | > 2.0 | > 0.9 | Not widely reported | Not widely reported |
| Triethyllead (TEL) | 5 - 9 | > 2.0 | > 0.9 | Not widely reported | Not widely reported |
Note: Performance data can vary significantly based on the specific column manufacturer, dimensions, particle size, and the exact experimental conditions used. The LOD and LOQ values for reversed-phase C18 columns show a wide range, reflecting the impact of different detection systems (e.g., ICP-MS) and sample preconcentration techniques.
Experimental Workflows and Logical Relationships
The selection of a suitable chromatography column is a critical step in the overall analytical workflow for organolead speciation. The following diagram illustrates a typical experimental workflow, from sample preparation to data analysis.
Detailed Experimental Protocols
The following are representative experimental protocols for the separation of organolead compounds using reversed-phase and ion-exchange chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
Protocol 1: Reversed-Phase HPLC-ICP-MS for Trialkyllead Separation
This protocol is based on methodologies described for the separation of trimethyllead (TML), triethyllead (TEL), and triphenyllead (TPhL)[1].
-
Chromatographic System:
-
HPLC: An Agilent 1200 series or equivalent.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A step gradient of methanol in water. For example, an initial isocratic step with a lower methanol concentration followed by a step to a higher concentration to elute more retained compounds. An isocratic separation with 30% methanol has also been found to be a good compromise for plasma stability and resolution when using ICP-MS detection[1].
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
-
ICP-MS System:
-
An Agilent 7500 or equivalent, equipped with a standard sample introduction system.
-
RF Power: 1550 W.
-
Plasma Gas Flow: 15 L/min.
-
Carrier Gas Flow: 1.0 L/min.
-
Monitored m/z: 206, 207, 208.
-
Protocol 2: Cation-Exchange HPLC-ICP-MS for Trimethyllead and Triethyllead Separation
This protocol is adapted from methodologies developed for the separation of cationic organometal species[2].
-
Chromatographic System:
-
HPLC: A metal-free or PEEK-based HPLC system is recommended to minimize metal contamination.
-
Column: A cation-exchange column.
-
Mobile Phase: An aqueous buffer, such as a citrate buffer with methanol as an organic modifier. The pH and ionic strength of the buffer are critical for achieving optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 50 µL.
-
Column Temperature: Ambient.
-
-
ICP-MS System:
-
An Agilent 7500 or equivalent.
-
RF Power: 1500 W.
-
Plasma Gas Flow: 16 L/min.
-
Carrier Gas Flow: 1.2 L/min.
-
Monitored m/z: 208.
-
Logical Relationships in Column Selection
The choice between a reversed-phase and an ion-exchange column depends on the specific analytical goals and the nature of the organolead compounds of interest. The following diagram illustrates the decision-making process.
Conclusion
The selection of an appropriate chromatography column is a critical factor in the successful separation and analysis of organolead compounds. Reversed-phase columns, particularly C18, are versatile and widely used, offering good separation for a range of trialkyllead species. Ion-exchange chromatography provides an excellent alternative, especially for cationic organolead compounds, often yielding high resolution.
The choice of column should be guided by the specific organolead species of interest, the sample matrix, and the desired analytical performance characteristics such as resolution, analysis time, and sensitivity. The experimental protocols and workflows provided in this guide serve as a starting point for method development. Researchers are encouraged to optimize these conditions for their specific instrumentation and analytical requirements to achieve the best possible results in their organolead speciation studies.
References
"efficacy of tetramethyllead vs. ferrocene as an antiknock agent"
A Comprehensive Comparison of Tetramethyllead and Ferrocene as Antiknock Agents
Introduction
Engine knock, or detonation, is a phenomenon of uncontrolled combustion in spark-ignition engines that can lead to decreased efficiency and engine damage. Antiknock agents are fuel additives designed to increase the fuel's octane rating, thereby preventing knock. For decades, organometallic compounds have been the most effective antiknock agents. This guide provides a detailed comparison of two such agents: this compound (TML), a historically significant but now largely phased-out additive, and ferrocene, an iron-based compound that has been used as a replacement.
Mechanism of Action
Both this compound and ferrocene function by generating metal oxide particles in the combustion chamber that act as radical scavengers, interrupting the chain reactions that lead to knocking.
This compound (TML):
Under the high temperature and pressure within an engine cylinder, TML decomposes to form lead and ethyl radicals. The lead subsequently oxidizes to form lead oxides (such as PbO). These finely dispersed lead oxide particles create a "fog" in the end-gas zone and act as surface catalysts, deactivating the hydroperoxide and other radical species that initiate autoignition. This process effectively slows down the pre-flame reactions, preventing the rapid, uncontrolled combustion that characterizes engine knock.
Ferrocene:
Similar to TML, ferrocene's antiknock activity stems from its decomposition at high temperatures to form iron-containing species. Ferrocene pyrolyzes to form iron atoms, which then react with oxygen to create a fine dispersion of iron oxide (Fe₂O₃) particles. These iron oxide particles act as radical scavengers, terminating the chain reactions of hydrocarbon autoignition. By removing these reactive intermediates, ferrocene delays the onset of knock.
Quantitative Performance Comparison
The effectiveness of an antiknock agent is measured by the increase in the Research Octane Number (RON) and Motor Octane Number (MON) of the base gasoline. The following table summarizes available data on the performance of TML and ferrocene. It is important to note that a direct comparison is challenging as the effectiveness can vary with the composition of the base fuel.
| Parameter | This compound (TML) | Ferrocene |
| Typical Concentration | Low ppm levels | Tens of ppm of iron |
| RON Increase | A marked improvement in low-speed road antiknock behavior is noted, particularly in fuels with low octane quality in their lighter fractions.[1] | Approximately 4-5 points with about 170 grams per 1000 kg of fuel (around 30-40 mg Fe per liter).[2] |
| MON Increase | Data not explicitly found in a quantitative format. | Boosts MON as well as RON.[2] |
| General Efficacy | Highly effective, especially in improving the distribution of octane quality throughout the boiling range of gasoline.[1] | Effective, though generally considered not as potent as lead alkyls.[2] |
Experimental Protocols for Efficacy Evaluation
The standard methods for evaluating the antiknock quality of gasoline and its additives are established by ASTM International. The two primary tests are for Research Octane Number (RON) and Motor Octane Number (MON).
ASTM D2699: Standard Test Method for Research Octane Number (RON) of Spark-Ignition Engine Fuel
This test method determines the knock characteristics of automotive gasolines under mild operating conditions.[3][4]
-
Apparatus: A standardized single-cylinder, four-stroke cycle, variable compression ratio Cooperative Fuel Research (CFR) engine.[3]
-
Procedure:
-
The engine is operated at a constant speed of 600 rpm with a specified intake air temperature and spark timing.[4]
-
The compression ratio is varied until a standard level of knock intensity is achieved for the test fuel.
-
The test fuel's performance is then bracketed between two primary reference fuels (blends of isooctane and n-heptane) with known octane numbers.
-
The RON of the test fuel is determined by interpolating between the octane numbers of the reference fuels that give the same knock intensity.
-
-
Significance: RON simulates low-speed, light-load driving conditions, such as city driving.[3]
ASTM D2700: Standard Test Method for Motor Octane Number (MON) of Spark-Ignition Engine Fuel
This method assesses the antiknock performance of gasolines under more severe operating conditions than the RON test.[5][6]
-
Apparatus: The same CFR engine as used for RON testing.[5]
-
Procedure:
-
The engine is operated at a higher speed of 900 rpm and with a higher intake mixture temperature compared to the RON test.[7]
-
Similar to the RON test, the compression ratio is adjusted to achieve a standard knock intensity, and the test fuel is bracketed between primary reference fuels.
-
The MON is determined by interpolation.
-
-
Significance: MON is indicative of high-speed, high-load, or uphill driving conditions.[5]
Discussion and Conclusion
This compound:
-
Advantages: TML is a highly effective antiknock agent, particularly in improving the octane number of the more volatile front-end of gasoline, which contributes to better low-speed performance.[1]
-
Disadvantages: The primary and overwhelming disadvantage of TML is its extreme toxicity and the environmental pollution caused by lead emissions.[8] The lead particles emitted in the exhaust are potent neurotoxins and have been linked to significant public health problems. This has led to a global phase-out of leaded gasoline for on-road vehicles.
Ferrocene:
-
Advantages: Ferrocene is considerably less toxic than TML and is an effective antiknock agent, offering a viable alternative for certain applications.[9] It can be a cost-effective way to boost octane numbers.
-
Disadvantages: The iron oxide deposits resulting from ferrocene combustion can cause issues such as spark plug fouling, leading to misfires and increased fuel consumption.[10] These deposits can also accumulate in the combustion chamber and exhaust system. While less toxic than lead, the long-term effects of iron oxide particulate emissions are still a consideration.
References
- 1. SAE International | Advancing mobility knowledge and solutions [sae.org]
- 2. Anti-Knock Compounds for Gasoline, Racing Fuels and Octane Boosters [fueltechexperts.com]
- 3. matestlabs.com [matestlabs.com]
- 4. ASTM D2699 - eralytics [eralytics.com]
- 5. ASTM D2700 - eralytics [eralytics.com]
- 6. store.astm.org [store.astm.org]
- 7. ASTM D2699 Method for Octane Number | Ayalytical [ayalytical.com]
- 8. researchgate.net [researchgate.net]
- 9. Antiknock agent - Wikipedia [en.wikipedia.org]
- 10. SAE International | Advancing mobility knowledge and solutions [sae.org]
Confirming the Structure of Tetramethyllead with NMR Spectroscopy: A Comparative Guide
For researchers, scientists, and professionals in drug development, precise molecular structure confirmation is a critical step. This guide provides a comparative analysis of using Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure of tetramethyllead, with supporting experimental data and protocols. We will compare its spectral characteristics to other relevant organometallic compounds.
Introduction to this compound and NMR Spectroscopy
This compound (TML), with the chemical formula Pb(CH₃)₄, is an organometallic compound where a central lead atom is bonded to four methyl groups in a tetrahedral geometry.[1][2] Due to the high symmetry of the molecule, all four methyl groups are chemically equivalent. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of molecules by observing the magnetic properties of atomic nuclei.[3][4] For this compound, ¹H (proton) and ¹³C (carbon-13) NMR are particularly informative.
In ¹H NMR, the chemical shift of the protons in the methyl groups will provide a key signature. Similarly, in ¹³C NMR, the chemical shift of the carbon atoms in the methyl groups will offer complementary evidence for the structure. By comparing these spectral data to known values and to those of similar compounds, the structure of this compound can be unequivocally confirmed.
Comparative NMR Data
The following table summarizes the ¹H and ¹³C NMR chemical shifts for this compound and related organometallic compounds. Tetramethylsilane (TMS) is included as it is the standard reference compound for both ¹H and ¹³C NMR, with its chemical shift defined as 0 ppm.[5][6]
| Compound | Chemical Formula | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
| This compound | Pb(CH₃)₄ | 0.712[7] | -1.5 |
| Tetraethyllead | Pb(CH₂CH₃)₄ | ~1.5 (CH₂), ~1.0 (CH₃) | ~15 (CH₂), ~13 (CH₃) |
| Tetramethyltin | Sn(CH₃)₄ | 0.062 - 0.070[8] | -9.3 |
| Tetramethylsilane | Si(CH₃)₄ | 0.00[5] | 0.00[6] |
Analysis of NMR Spectra
The ¹H NMR spectrum of this compound is expected to show a single, sharp peak due to the equivalence of all 12 protons in the four methyl groups. The observed chemical shift of 0.712 ppm is downfield from tetramethylsilane, which is consistent with the lower electronegativity of lead compared to silicon, leading to less shielding of the protons.
Similarly, the ¹³C NMR spectrum of this compound should exhibit a single resonance for the four equivalent methyl carbons. The expected upfield chemical shift relative to TMS further supports the structure.
When compared to tetraethyllead, the spectra become more complex with two distinct signals in both ¹H and ¹³C NMR for the methylene (-CH₂) and methyl (-CH₃) groups of the ethyl ligands. This comparison highlights how NMR can distinguish between different alkyl groups attached to the lead center.
The comparison with tetramethyltin and tetramethylsilane demonstrates a clear trend in chemical shifts related to the central atom's electronegativity. As the electronegativity of the central atom decreases (Si > Sn > Pb), the shielding of the methyl protons and carbons also decreases, resulting in a downfield shift of the NMR signals. This systematic variation provides strong evidence for the identity of the central atom in an unknown sample.
Experimental Protocols
Sample Preparation for Air-Sensitive Organometallic Compounds:
This compound and other organometallic compounds can be sensitive to air and moisture. Therefore, sample preparation for NMR analysis must be conducted under an inert atmosphere using a Schlenk line or in a glovebox.[9][10]
Step-by-Step Protocol using a Schlenk Line:
-
Glassware Preparation: A J. Young NMR tube, which has a resealable Teflon valve, should be thoroughly dried in an oven and allowed to cool under vacuum.
-
Inert Atmosphere: The NMR tube is then connected to a Schlenk line via an adapter and subjected to at least three vacuum/inert gas (e.g., argon or nitrogen) cycles to ensure an inert atmosphere inside the tube.
-
Sample Transfer: The solid or liquid sample of the organometallic compound is transferred into the NMR tube under a positive pressure of inert gas.
-
Solvent Addition: A deuterated solvent (e.g., C₆D₆ or CDCl₃), previously degassed by several freeze-pump-thaw cycles, is then transferred into the NMR tube via a cannula or a gas-tight syringe.
-
Sealing: The J. Young tube is then sealed with the Teflon valve under the inert atmosphere.
-
Homogenization: The sample is gently agitated to ensure complete dissolution before being placed in the NMR spectrometer.
NMR Data Acquisition Parameters:
For routine ¹H and ¹³C NMR spectroscopy of organometallic compounds, the following parameters can be used as a starting point. Optimization may be required depending on the specific compound and spectrometer.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-5 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): A range that covers the expected chemical shifts (e.g., -2 to 10 ppm).
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2-10 seconds (longer delays may be needed for quaternary carbons).
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): A wide range to cover all expected carbon signals (e.g., -10 to 220 ppm).
-
Visualizing the Workflow and Structural Relationships
The following diagrams illustrate the logical workflow for confirming the structure of this compound and the relationship between the compared compounds.
References
- 1. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 2. Tetramethylsilane - Wikipedia [en.wikipedia.org]
- 3. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rsc.org [rsc.org]
- 6. scribd.com [scribd.com]
- 7. TETRAMETHYLTIN(594-27-4) 1H NMR [m.chemicalbook.com]
- 8. Tetramethylsilane(75-76-3) 1H NMR spectrum [chemicalbook.com]
- 9. Tetramethyltin | C4H12Sn | CID 11661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
Safety Operating Guide
Proper Disposal of Tetramethyllead: A Guide for Laboratory Professionals
The following guide provides essential safety and logistical information for the proper handling and disposal of tetramethyllead (TML) in a laboratory setting. Adherence to these procedures is critical due to the extreme toxicity, flammability, and environmental hazards associated with this compound.
Immediate Safety and Handling Precautions
This compound is a highly toxic, flammable liquid that can be fatal if inhaled, swallowed, or absorbed through the skin.[1][2] It is classified as a hazardous waste and must be handled with extreme caution in a controlled environment.[3][4] All manipulations involving TML that could generate mists or vapors must be conducted in a certified chemical fume hood or a glove box.[5] The work area should be clearly designated for TML use only.[5]
Key Safety and Handling Information
| Precaution Category | Specific Requirement | Source |
|---|---|---|
| Personal Protective Equipment (PPE) | Complete protective clothing, including a lab coat or disposable coveralls, chemical-resistant gloves (nitrile or neoprene), and closed-toe shoes must be worn.[5][6][7][8] | Drexel University, Science Ready |
| Safety goggles with side shields or a full-face shield are mandatory to protect the eyes.[1][5][7] | Drexel University, ICSC | |
| For potential exposures above 0.075 mg/m³, a NIOSH-approved supplied-air respirator is required.[4] | NJ Department of Health | |
| Handling Procedures | Use only in a well-ventilated area, preferably a chemical fume hood.[5][9] | ECHEMI, Drexel University |
| Avoid all contact with skin, eyes, and clothing.[1][9] | ECHEMI, ICSC | |
| Prohibit eating, drinking, and smoking in areas where TML is handled.[1][9] | ECHEMI, ICSC | |
| Use non-sparking tools and explosion-proof equipment.[2][9] | ECHEMI | |
| Keep away from ignition sources such as open flames, sparks, and heat.[2][9] | ECHEMI | |
| Storage | Store in a cool, dry, well-ventilated, and locked area.[5][9] | ECHEMI, Drexel University |
| Keep containers tightly closed and protected from physical damage.[2][5] | Drexel University |
| | Store separately from incompatible materials like strong acids, oxidizers, and halogens.[1][5] | Drexel University, ICSC |
Occupational Exposure Limits
| Agency | Exposure Limit (Time-Weighted Average) | Source |
|---|---|---|
| OSHA (PEL) | 0.075 mg/m³ over an 8-hour workshift | [3][4] |
| NIOSH (REL) | 0.075 mg/m³ over a 10-hour workshift | [3][4] |
| ACGIH (TLV) | 0.15 mg/m³ over an 8-hour workshift |[3][4] |
Step-by-Step Disposal Protocol
Disposal of this compound must be managed as a hazardous waste stream.[3][4] Never pour TML down the drain or dispose of it with regular laboratory trash.[5][10]
Step 1: Waste Collection and Segregation
-
Collect Waste: All materials contaminated with this compound, including residual liquids, contaminated solids (e.g., absorbent materials, gloves, disposable lab coats), and rinse water from cleaning equipment, must be collected as hazardous waste.[5]
-
Use Appropriate Containers: Collect liquid TML waste in a dedicated, sealable, and chemically compatible container.[9][11] Ensure the container is in good condition and will not leak.
-
Segregate Waste: Do not mix TML waste with other waste streams. Keep halogenated and non-halogenated organic waste separate if required by your institution's waste management program.[6][7]
Step 2: Container Labeling and Temporary Storage
-
Label Clearly: Label the waste container with "Hazardous Waste," "this compound," and the appropriate hazard symbols (e.g., Toxic, Flammable).[7]
-
Store Safely: Store the sealed waste container in a designated satellite accumulation area that is secure and has secondary containment.[5] This area should be away from incompatible materials.[1][5]
Step 3: Arranging for Professional Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Follow Regulations: Disposal must be conducted in accordance with all applicable local, state, and federal regulations.[9] The final disposal method is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to handle the toxic lead fumes produced.[10]
Step 4: Spill Management and Decontamination
In the event of a spill, immediate action is required:
-
Evacuate and Secure: Evacuate all non-essential personnel from the area and restrict access.[3][9]
-
Eliminate Ignition Sources: Remove all sources of ignition.[3][9]
-
Contain and Absorb: Wearing full PPE, absorb the spilled liquid with an inert material like vermiculite, dry sand, or earth.[3][9][11] Do not use combustible materials.
-
Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it into a sealable container for disposal as hazardous waste.[2][9]
-
Decontaminate: Ventilate the area and wash it thoroughly after the cleanup is complete.[3] All materials used for decontamination must also be disposed of as hazardous waste.[5]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound waste from a laboratory setting.
Caption: Workflow for the safe collection and disposal of TML.
References
- 1. ICSC 0008 - TETRAETHYL LEAD [chemicalsafety.ilo.org]
- 2. scribd.com [scribd.com]
- 3. nj.gov [nj.gov]
- 4. nj.gov [nj.gov]
- 5. drexel.edu [drexel.edu]
- 6. scienceready.com.au [scienceready.com.au]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 9. echemi.com [echemi.com]
- 10. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 11. fr.cpachem.com [fr.cpachem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
